molecular formula C9H10BNO3 B571765 (4-Methoxy-1H-indol-2-yl)boronic acid CAS No. 1256355-60-8

(4-Methoxy-1H-indol-2-yl)boronic acid

Cat. No.: B571765
CAS No.: 1256355-60-8
M. Wt: 190.993
InChI Key: QTZVMSHMJGFXQZ-UHFFFAOYSA-N
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Description

(4-Methoxy-1H-indol-2-yl)boronic acid (CAS 1256355-60-8) is a versatile boronic acid derivative built on an indole scaffold, serving as a valuable building block in organic synthesis and medicinal chemistry research. Its primary application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where it acts as a nucleophilic partner to form new carbon-carbon bonds with aryl and heteroaryl halides . This enables researchers to construct complex biaryl and heterobiaryl structures that are core components in many pharmaceuticals and agrochemicals . The methoxy group at the 4-position of the indole ring modulates the electronic properties of the system, which can influence the reactivity and selectivity of the boronic acid in coupling reactions . As a boronic acid, its mechanism of action in cross-couplings involves a transmetalation step with a palladium catalyst, transferring the organic group from boron to palladium to facilitate the coupling . Boronic acids are generally stable and exhibit low toxicity, making them privileged motifs in drug discovery . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle it with care, referring to the supplied Safety Data Sheet. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

(4-methoxy-1H-indol-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO3/c1-14-8-4-2-3-7-6(8)5-9(11-7)10(12)13/h2-5,11-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZVMSHMJGFXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)C=CC=C2OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681890
Record name (4-Methoxy-1H-indol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-60-8
Record name (4-Methoxy-1H-indol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (4-Methoxy-1H-indol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxy-1H-indol-2-yl)boronic acid is a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis and detailed characterization of this versatile indole derivative. The synthetic strategy focuses on a robust and accessible two-step process commencing with the commercially available N-Boc protected 4-methoxyindole, followed by a directed ortho-metalation and borylation, and concluding with a mild deprotection to yield the target compound. A thorough discussion of the analytical techniques for the structural elucidation and purity assessment of this compound is presented, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This document is intended to be a practical resource for researchers, offering both theoretical insights and detailed experimental protocols.

Introduction: The Significance of Indolylboronic Acids

The indole nucleus is a privileged scaffold in a vast array of biologically active natural products and pharmaceutical agents. Consequently, the development of methodologies for the regioselective functionalization of the indole ring is of paramount importance in modern drug discovery and organic synthesis.[1] Indolylboronic acids have emerged as highly versatile intermediates, prized for their stability, low toxicity, and broad reactivity in cross-coupling reactions.[1] These compounds serve as nucleophilic partners in the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency.

This compound, with its electron-donating methoxy group at the 4-position, is a particularly interesting building block. The methoxy substituent can influence the electronic properties and metabolic stability of resulting coupled products, making it a valuable synthon for the synthesis of novel therapeutic agents and functional materials. This guide will detail a reliable synthetic route to this compound and provide a comprehensive analysis of its characteristic spectroscopic properties.

Synthetic Approach: A Tale of Protection and Precision

The synthesis of this compound is most efficiently achieved through a two-stage process that leverages a protecting group strategy to ensure regioselective borylation at the C2 position of the indole ring.

The Rationale for N-Protection

The indole NH proton is acidic and can interfere with many organometallic reactions, including lithiation and subsequent borylation. Protection of the indole nitrogen with an electron-withdrawing group, such as the tert-butyloxycarbonyl (Boc) group, serves a dual purpose:

  • Enhanced Acidity of the C2-Proton: The Boc group enhances the acidity of the proton at the C2 position, facilitating its selective removal by a strong base.

  • Prevention of N-Borylation: It prevents the borylating agent from reacting at the nitrogen atom.

The commercially available (1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid[2][3] is a testament to the utility of this strategy, providing a convenient starting point for the synthesis of the unprotected analogue.

The Deprotection Step: Unveiling the Final Product

The crucial final step is the removal of the Boc protecting group to yield this compound. This transformation must be conducted under conditions that are mild enough to avoid the degradation of the sensitive boronic acid moiety. Acid-catalyzed deprotection is the most common method for Boc removal.

Deprotection_Workflow cluster_synthesis Synthetic Pathway Boc_Protected (1-Boc-4-methoxy-1H-indol-2-yl)boronic acid Deprotection Boc Deprotection (TFA/DCM or HCl/Dioxane) Boc_Protected->Deprotection Acidic Conditions Final_Product This compound Deprotection->Final_Product

Two primary acidic conditions are widely employed for this purpose:

  • Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): This is a highly effective and common method for Boc deprotection. The reaction is typically fast and clean.

  • Hydrogen Chloride (HCl) in Dioxane: This provides a viable alternative to TFA and is also a standard procedure for removing Boc groups.

The choice between these reagents may depend on the specific substrate and the desired workup procedure. It is crucial to perform the reaction at a controlled temperature (e.g., 0 °C to room temperature) and to monitor its progress carefully to prevent side reactions.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information about the molecular framework.

¹H NMR Spectroscopy (Expected Chemical Shifts):

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the indole ring, the methoxy group protons, the NH proton, and the protons of the boronic acid group. The chemical shifts are influenced by the electronic environment of each proton.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
NH10.5 - 11.5br s-
H-7~7.2d~8.0
H-5~7.0t~8.0
H-3~6.8s-
H-6~6.5d~8.0
OCH₃~3.9s-
B(OH)₂4.5 - 5.5br s-

Note: Chemical shifts are predicted based on analogous structures and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Expected Chemical Shifts):

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts provide information about the hybridization and electronic environment of the carbon atoms.

Carbon Expected Chemical Shift (δ, ppm)
C-7a~138
C-4~154
C-3a~128
C-7~122
C-5~115
C-6~105
C-3~100
C-2(broad signal due to boron)
OCH₃~55

Note: The signal for C-2, being directly attached to the boron atom, may be broadened due to quadrupolar relaxation of the boron nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Expected FTIR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (boronic acid)3200 - 3600Broad, Strong
N-H stretch (indole)3300 - 3500Sharp, Medium
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic, OCH₃)2850 - 3000Medium
C=C stretch (aromatic)1500 - 1600Medium to Strong
B-O stretch1300 - 1400Strong
C-O stretch (methoxy)1000 - 1300Strong
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₁₀BNO₃), the expected exact mass is 191.0703 g/mol . High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals. All reactions should be performed in a well-ventilated fume hood.

Synthesis of this compound

This protocol describes the deprotection of commercially available (1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid.

Synthesis_Protocol cluster_protocol Experimental Workflow Start Dissolve Boc-protected starting material in DCM Addition Add Trifluoroacetic Acid (TFA) dropwise at 0°C Reaction Stir at room temperature and monitor by TLC Workup Concentrate, neutralize with sat. NaHCO₃, and extract with Ethyl Acetate Purification Dry organic layer, concentrate, and purify by column chromatography Final_Product Obtain pure this compound

Materials:

  • (1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (1-(tert-butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid (1.0 eq) in dichloromethane (DCM, 10 mL per 1 mmol of starting material) at 0 °C, add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to afford this compound as a solid.

Conclusion

This technical guide has outlined a reliable and efficient synthetic route to this compound, a valuable building block for organic synthesis and drug discovery. The strategy of deprotecting a commercially available N-Boc protected precursor is both practical and scalable. Furthermore, the detailed discussion of the characterization techniques and expected spectroscopic data provides a solid framework for the verification of the synthesized compound's identity and purity. The provided experimental protocol serves as a robust starting point for researchers aiming to incorporate this versatile indole derivative into their synthetic endeavors.

References

  • Supporting Information for a relevant article. (2010). Angewandte Chemie International Edition. [Link]

  • Reddit discussion on N-Boc deprotection. (2024). r/Chempros. [Link]

  • Photinduced deprotection of masked boronic acids. (2022). ChemRxiv. [Link]

  • Synthesis and Cholinesterase Inhibitory Activity of Selected Indole-Based Compounds. (2020). Molecules. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

  • 4-Methoxyphenylboronic acid. SpectraBase. [Link]

  • Indolylboronic Acids: Preparation and Applications. (2019). Molecules. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. [Link]

  • Indole N-Boc deprotection method development. ResearchGate. [Link]

  • (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science & Technology. [Link]

  • Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. (2018). SciTePress. [Link]

Sources

physicochemical properties of 4-methoxy-1H-indol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of (4-Methoxy-1H-indol-2-yl)boronic Acid

Authored by a Senior Application Scientist

Foreword: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] The strategic functionalization of this privileged structure is paramount for the development of novel therapeutics. This compound emerges as a highly valuable building block, primarily due to the versatility of the boronic acid moiety in palladium-catalyzed cross-coupling reactions.[3][4] This guide provides a comprehensive overview of its core physicochemical properties, characterization, handling, and application, designed for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is critical for its effective use in reaction design, purification, and formulation. The properties of this compound are dictated by the interplay between the aromatic indole ring, the electron-donating methoxy group, and the acidic boronic acid functional group.

Table 1: Summary of Physicochemical Properties

PropertyValue / DescriptionRationale and Scientific Context
Molecular Formula C₉H₁₀BNO₃Derived from its chemical structure.
Molecular Weight 190.99 g/mol Calculated from the molecular formula.
Appearance Expected to be a solid crystalline powder.Boronic acids are typically solids at room temperature.
Melting Point Data not widely published; related compounds like 4-methoxyphenylboronic acid melt at 204-206 °C.[5]The melting point is influenced by crystal lattice energy and intermolecular forces such as hydrogen bonding from the boronic acid and N-H groups.
pKa Estimated to be in the range of 8.5 - 9.5.The pKa of arylboronic acids is typically in this range.[6][7] The electron-donating methoxy group and indole ring may slightly increase the pKa compared to phenylboronic acid (pKa ~8.8).[8][9]
Solubility Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO, methanol, and THF.[5]The hydrophobic indole ring limits aqueous solubility, while the polar boronic acid and methoxy groups enhance solubility in organic solvents.[10]
Stability Indole-2-boronic acids are known to be unstable, prone to protodeboronation, especially under heat or basic conditions.[11][12]The electron-rich indole ring can facilitate the cleavage of the C-B bond. For enhanced stability, it is often used as its N-protected form (e.g., Boc-protected) or as a more stable boronate ester (e.g., pinacol or MIDA ester).[11][]

Spectroscopic Profile and Analytical Characterization

Robust analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic techniques provides a complete structural fingerprint.[14][15]

Table 2: Spectroscopic Data for Structural Elucidation

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons on the indole ring, a singlet for the methoxy group (~3.8-4.0 ppm), a broad singlet for the N-H proton, and a broad singlet for the B(OH)₂ protons.
¹³C NMR Resonances for the nine distinct carbon atoms, including the C-B carbon (~130-140 ppm), the methoxy carbon (~55 ppm), and other aromatic carbons. The carbon attached to boron may show a broad signal or be difficult to observe.[16]
¹¹B NMR A single, broad resonance in the range of δ 28-30 ppm, characteristic of a trigonal planar arylboronic acid.[16]
IR Spectroscopy Characteristic absorption bands for O-H stretching (broad, ~3200-3600 cm⁻¹), N-H stretching (~3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C stretching (~1600 cm⁻¹), and B-O stretching (~1350 cm⁻¹).[17]
Mass Spectrometry The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observable, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Purity is paramount for successful application. Reversed-phase high-performance liquid chromatography (RP-HPLC), often coupled with mass spectrometry (LC-MS), is the method of choice for assessing the purity of boronic acids and detecting potential impurities like boroxines (cyclic anhydrides) or products of protodeboronation.[18][19][20][21]

Synthesis, Reactivity, and Applications

Synthetic Pathways

Indolylboronic acids are typically synthesized via two primary routes:

  • Lithiation and Borylation: This classic method involves the deprotonation of an N-protected halo-indole (e.g., 2-bromo-4-methoxy-1H-indole) with a strong base like n-butyllithium, followed by quenching the resulting organolithium species with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic workup.[3][22]

  • C-H Borylation: Modern methods utilize transition-metal-catalyzed C-H activation to directly install a boryl group onto the indole scaffold, often with high regioselectivity. This approach is more atom-economical.[2][23]

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The principal application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][3] This powerful palladium-catalyzed reaction forms a new carbon-carbon bond between the indole's C2 position and an aryl or heteroaryl halide/triflate, providing a direct route to complex biaryl structures.[24][25][26]

Suzuki_Miyaura_Cycle cluster_reactants Inputs A Pd(0)L2 (Active Catalyst) B Oxidative Addition (R'-X) A->B C R'-Pd(II)-X(L2) B->C D Transmetalation (Ar-B(OH)2 + Base) C->D E R'-Pd(II)-Ar(L2) D->E F Reductive Elimination E->F F->A G R'-Ar (Product) F->G R_X R'-X Ar_BOH2 Ar-B(OH)2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The indole nucleus is found in a vast number of bioactive compounds.[2][23] By using this compound, medicinal chemists can rapidly generate libraries of novel 2-arylindoles for biological screening. These derivatives have shown potential as anticancer agents, selective androgen receptor modulators (SARMs), and inhibitors of various enzymes.[1][4] The boronic acid group itself can also interact with biological targets, a property exploited in drugs like Bortezomib.[4][27]

Key Experimental Protocols

The following protocols are provided as a guide for the characterization and application of this compound.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility, a fundamental parameter for drug development and reaction optimization.[28][29]

Solubility_Workflow start Start step1 Add excess boronic acid to aqueous buffer (e.g., pH 7.4) start->step1 step2 Equilibrate at constant temp (e.g., 37 °C) with agitation for 24-48 hours step1->step2 step3 Separate solid from solution (Centrifuge/Filter) step2->step3 step4 Quantify concentration of dissolved compound in the supernatant via HPLC-UV step3->step4 end End: Report Solubility (mg/mL) step4->end

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing aqueous buffers of different pH values (e.g., 1.2, 4.5, 6.8) to assess pH-dependent solubility.[29]

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.[29][30]

  • Separation: After equilibration, separate the solid phase from the liquid phase by centrifugation followed by filtration through a 0.22 µm syringe filter.

  • Quantification: Analyze the clear filtrate using a validated RP-HPLC method with UV detection. Determine the concentration of the dissolved compound by comparing its peak area to a standard curve prepared with known concentrations of the boronic acid.[10]

Causality: The shake-flask method is the gold standard because it measures the true thermodynamic equilibrium solubility.[30] Using different pH buffers is crucial as the ionization state of the molecule can significantly impact its solubility.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for coupling this compound with an aryl halide.

Methodology:

  • Reaction Setup: To a reaction vial, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[24][25]

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as dioxane/water or DMF/water.[24][25]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-methoxy-1H-indole.

Causality: The inert atmosphere is critical to prevent the degradation of the Pd(0) catalyst. The base is required for the transmetalation step of the catalytic cycle.[3] Using an excess of the boronic acid can help drive the reaction to completion, especially if the boronic acid is prone to decomposition under the reaction conditions.

Handling, Storage, and Safety

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Due to the potential for instability, this compound should be stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container.[12] It should be kept in a cool, dry place away from light, heat, and moisture to minimize decomposition.[5] For long-term storage, refrigeration (2-8°C) is recommended. The use of more stable MIDA boronate esters is an excellent strategy for long-term storage and use in slow-release cross-coupling reactions.[11]

References

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed. [Link]

  • Annex 4 - World Health Organization (WHO). [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Indolylboronic Acids: Preparation and Applications - MDPI. [Link]

  • Essential Quality Control Tests for Active Pharmaceutical Ingredients (APIs) in Pharma #pharma - YouTube. [Link]

  • Indole-Boronic Acid Coupling Development | Download Scientific Diagram - ResearchGate. [Link]

  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing). [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). [Link]

  • Indolylboronic Acids: Preparation and Applications - PMC - NIH. [Link]

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC - NIH. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. [Link]

  • (PDF) Indolylboronic Acids: Preparation and Applications - ResearchGate. [Link]

  • On the Computational Determination of the pKa of Some Arylboronic Acids - MDPI. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. [Link]

  • Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - RSC Publishing. [Link]

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. [Link]

  • Indolylboronic Acids: Preparation and Applications - PubMed. [Link]

  • pKa measurement - University of Strathclyde. [Link]

  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4. - ResearchGate. [Link]

  • (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem - NIH. [Link]

  • Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study - Sci-Hub. [Link]

  • 4-Methoxyphenyl boric acid | C7H9BO4 | CID 14769994 - PubChem - NIH. [Link]

  • Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC - NIH. [Link]

  • 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem. [Link]

  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

  • Syntheses of extreme sterically hindered 4-methoxyboronic acids - ResearchGate. [Link]

  • 4-Methoxyphenylboronic acid - SpectraBase. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

  • Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation - ResearchGate. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

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Sources

A Comprehensive Technical Guide to (4-Methoxy-1H-indol-2-yl)boronic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of (4-Methoxy-1H-indol-2-yl)boronic acid, a valuable heterocyclic building block in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights into its synthesis, handling, and strategic application in the development of novel therapeutics. We will delve into the causality behind experimental choices, ensuring that the protocols described are robust and reproducible.

Core Compound Identification and Properties

This compound is a key intermediate, prized for its utility in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its strategic importance lies in the versatile indole scaffold, a privileged structure in numerous biologically active compounds.

A critical aspect for researchers is the distinction between the free boronic acid and its more commonly handled protected precursors. The unprotected form is often generated in situ for immediate use due to its potential instability. The most prevalent and commercially available precursor is the N-Boc protected version.

Table 1: Compound Identification and Physicochemical Properties

IdentifierThis compound(1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid
Molecular Formula C₉H₁₀BNO₃C₁₄H₁₈BNO₅
Molecular Weight 191.00 g/mol 291.11 g/mol [1]
CAS Number Not widely assigned (often generated in situ)1000068-23-4[1]
Appearance Typically an off-white to pale solidWhite to off-white powder
Solubility Soluble in polar organic solvents (e.g., Dioxane, THF, DMF)Soluble in a range of organic solvents

The molecular weight of the unprotected boronic acid is calculated based on its molecular formula, C₉H₁₀BNO₃. The lack of a dedicated CAS number for the unprotected form underscores its reactive nature and the common practice of utilizing its protected counterpart for storage and handling.

Synthesis and Purification: A Self-Validating Protocol

The synthesis of this compound is most reliably achieved through the deprotection of its N-Boc precursor, (1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid. The choice of the Boc (tert-butoxycarbonyl) protecting group is strategic; it is robust enough for storage and handling while being readily cleavable under specific conditions that are often compatible with the sensitive boronic acid moiety.

Rationale for N-Boc Protection

The nitrogen atom of the indole ring can interfere with certain reactions and can be a site for undesired side reactions. The Boc group effectively masks the nucleophilicity and acidity of the indole N-H, preventing these issues. Furthermore, its steric bulk can influence the regioselectivity of subsequent reactions.

Deprotection Protocol

Several methods exist for Boc deprotection, including acidic and thermal conditions. For substrates containing a boronic acid, care must be taken to avoid protodeborylation (cleavage of the C-B bond) which can be promoted by strong acids. Thermal deprotection offers a clean, reagent-free alternative that can preserve the boronic acid group.

Experimental Protocol: Thermal Deprotection of N-Boc-(4-Methoxy-1H-indol-2-yl)boronic Acid

  • Preparation: Place the N-Boc protected this compound into a dry Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere (Optional but Recommended): For sensitive subsequent reactions, the flask can be purged with an inert gas (e.g., Argon or Nitrogen). However, for many applications, this deprotection can be performed in air.

  • Heating: Heat the flask in a sand bath or with a heating mantle to a temperature of 180-200 °C. The progress of the reaction can be monitored by the cessation of gas evolution (isobutylene and carbon dioxide).

  • Monitoring: The reaction is typically complete within 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots, dissolving them in a suitable solvent, and comparing with the starting material.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. The resulting crude this compound can often be used directly in the next step without further purification. If purification is necessary, it can be attempted by trituration with a non-polar solvent or careful column chromatography on silica gel, though the instability of the free boronic acid can make this challenging.

This thermal deprotection method is advantageous as it avoids the use of strong acids that can degrade the desired product. The byproducts, isobutylene and carbon dioxide, are volatile and are easily removed from the reaction mixture.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a cornerstone reagent for the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of C-C bonds. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

Mechanistic Overview

The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar-X).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_legend Diagram Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition + Ar-X Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation + R-B(OH)2 + Base Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Catalyst Catalyst Oxidative Adduct Oxidative Adduct Transmetalated Complex Transmetalated Complex Coupled Product Coupled Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general framework for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand (e.g., SPhos, XPhos).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-methoxy-1H-indole.

General workflow for a Suzuki-Miyaura coupling experiment.

Broader Applications in Drug Discovery

The 4-methoxyindole scaffold is a key feature in a variety of biologically active molecules. The ability to readily form C-C bonds at the 2-position of this indole system via Suzuki-Miyaura coupling with this compound opens avenues for the synthesis of diverse compound libraries for drug screening. Derivatives of 4-methoxyindole have been investigated for a range of therapeutic targets, including but not limited to:

  • Anticancer agents: The indole nucleus is a common feature in many kinase inhibitors and other anticancer drugs.

  • Antiviral compounds: Notably, derivatives have been explored as HIV-1 integrase inhibitors.

  • CNS-active agents: The structural similarity of the indole core to neurotransmitters like serotonin makes it a valuable scaffold for developing drugs targeting the central nervous system.

The strategic placement of the methoxy group at the 4-position can influence the electronic properties of the indole ring and provide a handle for metabolic transformations, thereby affecting the pharmacokinetic and pharmacodynamic profiles of the final drug candidates.

Conclusion

This compound, while often generated in situ from its more stable N-Boc protected precursor, is a powerful and versatile building block for medicinal chemists. A thorough understanding of its synthesis via a clean, thermal deprotection and its application in robust Suzuki-Miyaura coupling reactions is essential for leveraging its full potential in drug discovery and development. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to confidently and effectively utilize this important synthetic intermediate in their pursuit of novel therapeutics.

References

  • Hartwig, J. F., et al. (2014). Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. Journal of the American Chemical Society, 136(42), 14730–14733. [Link]

  • Buchwald, S. L., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(22), 8557–8567. [Link]

  • Suzuki, A. (1999). Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions (pp. 49-97). Wiley-VCH.
  • ACS Green Chemistry Institute. (BOC Deprotection). [Link]

Sources

Spectroscopic Characterization of (4-Methoxy-1H-indol-2-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of (4-Methoxy-1H-indol-2-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. While a complete set of publicly available experimental spectra for this specific molecule is not readily accessible, this document leverages established spectroscopic principles and data from closely related analogues to construct a reliable predictive model for its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar indolylboronic acids.

Introduction: The Significance of this compound

Indole derivatives are foundational scaffolds in a vast array of biologically active compounds and functional materials. The introduction of a boronic acid moiety at the 2-position of the indole ring, as seen in this compound, creates a versatile intermediate for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions. The methoxy group at the 4-position further modulates the electronic properties of the indole ring, influencing its reactivity and potential biological interactions.

Accurate structural verification is paramount in the synthesis and application of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide the necessary tools for unambiguous characterization. This guide explains the expected spectroscopic outcomes and the rationale behind them, offering a framework for the analysis of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and interpretable signals.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the indole N-H proton, the aromatic protons on the indole ring, the methoxy group protons, and the exchangeable protons of the boronic acid group. The expected chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing boronic acid substituent.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J)Notes
Indole N-H~11.0 - 11.5br s-Broad singlet, exchangeable with D₂O.
H-7~7.1 - 7.3d~8.0 HzDoublet, coupled to H-6.
H-6~6.9 - 7.1t~8.0 HzTriplet, coupled to H-5 and H-7.
H-3~6.8 - 7.0s-Singlet, characteristic of a 2-substituted indole.
H-5~6.4 - 6.6d~8.0 HzDoublet, coupled to H-6.
OCH₃~3.8s-Singlet for the three methoxy protons.
B(OH)₂~8.0br s-Broad singlet, exchangeable with D₂O.

Causality Behind Predictions:

  • Solvent Choice: DMSO-d₆ is chosen as the solvent because it effectively solubilizes boronic acids and, crucially, allows for the observation of exchangeable protons like N-H and B(OH)₂.

  • Indole N-H: The N-H proton of indoles is typically found downfield due to the aromatic nature of the ring and is often broadened by quadrupolar relaxation.

  • Aromatic Protons: The electron-donating methoxy group at C-4 will shield the protons on the benzene portion of the indole, shifting them slightly upfield compared to unsubstituted indole. The coupling patterns (doublets and a triplet) are characteristic of a tri-substituted benzene ring.

  • H-3 Proton: With a substituent at the C-2 position, the H-3 proton appears as a singlet.

  • Boronic Acid Protons: The hydroxyl protons of the boronic acid are acidic and their signal is often broad and concentration-dependent. They will readily exchange with deuterium from D₂O, causing the signal to disappear.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Carbon AssignmentPredicted δ (ppm)Notes
C-7a~138Quaternary carbon at the ring junction.
C-4~154Aromatic carbon attached to the methoxy group, significantly downfield.
C-3a~125Quaternary carbon at the ring junction.
C-7~122Aromatic CH.
C-6~115Aromatic CH.
C-5~100Aromatic CH, shielded by the methoxy group.
C-3~105Aromatic CH.
C-2Not observed or very broadCarbon attached to boron, often difficult to observe due to quadrupolar relaxation.
OCH₃~55Methoxy carbon.

Causality Behind Predictions:

  • C-B Bond: The carbon atom directly attached to the boron (C-2) is often not observed or appears as a very broad signal in ¹³C NMR spectra. This is due to quadrupolar broadening from the boron atom.

  • Methoxy Influence: The C-4 carbon, being directly attached to the electron-donating oxygen of the methoxy group, is expected to be significantly deshielded (shifted downfield). Conversely, the ortho (C-3a, C-5) and para (C-7) positions relative to the methoxy group will experience some shielding.

  • General Indole Shifts: The remaining carbon chemical shifts are predicted based on typical values for substituted indoles.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Parameters: Use a proton-decoupled sequence with a 45° pulse angle, a 2-second relaxation delay, and accumulate 1024-2048 scans for good signal-to-noise.

  • Confirmatory Experiment: To confirm the identity of exchangeable protons (N-H, OH), add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to these protons should diminish or disappear.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
~3400 - 3200O-H stretch (boronic acid)Strong, BroadOften overlaps with the N-H stretch. Characteristic of hydrogen-bonded OH groups.
~3350N-H stretch (indole)Medium, SharpA relatively sharp peak within the broad O-H band.
~3100 - 3000Aromatic C-H stretchMediumTypical for sp² C-H bonds.
~2950 - 2850Aliphatic C-H stretch (methoxy)MediumFrom the methyl group of the methoxy substituent.
~1620 - 1580C=C stretch (aromatic)Medium-StrongVibrations of the indole ring system.
~1350 - 1300B-O stretchStrongA key diagnostic peak for boronic acids.
~1250C-O stretch (aryl ether)StrongCharacteristic of the methoxy group's C-O bond.

Causality Behind Predictions:

  • O-H and N-H Region: The most prominent feature will be a broad, strong absorption in the 3400-3200 cm⁻¹ region, primarily due to the hydrogen-bonded O-H stretching of the boronic acid. The indole N-H stretch is expected to appear as a sharper peak superimposed on this broad band.[1]

  • Boron-Oxygen Stretch: A strong band around 1350-1300 cm⁻¹ is highly characteristic of the B-O stretching vibration and is a key indicator of the boronic acid functional group.

  • Aromatic and Methoxy Signals: The spectrum will also feature standard absorptions for aromatic C=C and C-H stretching, as well as the strong C-O stretching of the aryl ether (methoxy group).

Experimental Protocol for IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Use the pressure arm to press the sample firmly and evenly against the crystal.

  • Data Acquisition: Acquire the IR spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): The expected molecular weight of C₉H₁₀BNO₃ is 191.07 g/mol . The molecular ion peak should be observed at m/z = 191. Due to the natural abundance of boron isotopes (¹⁰B ≈ 20%, ¹¹B ≈ 80%), a smaller peak at m/z = 190 (the ¹⁰B isotopologue) should also be present.

  • Key Fragmentation Pathways:

    • Loss of H₂O: A common fragmentation for boronic acids is the loss of water (18 Da) from the B(OH)₂ group, leading to a significant peak at m/z = 173.

    • Loss of B(OH)₂: Cleavage of the C-B bond can result in the loss of the boronic acid group (45 Da), giving a fragment corresponding to the 4-methoxyindole radical cation at m/z = 146.

    • Indole Ring Fragmentation: Further fragmentation of the indole core is expected, consistent with known patterns for indole derivatives.[2]

Table 4: Predicted Key Mass Spectral Fragments (EI-MS)

m/zProposed FragmentNotes
191[M]⁺Molecular ion with ¹¹B.
190[M]⁺Molecular ion with ¹⁰B.
173[M - H₂O]⁺Loss of water from the boronic acid.
146[M - B(OH)₂]⁺Loss of the boronic acid group.

Causality Behind Predictions:

  • Ionization Method: Electron Ionization (EI) is a high-energy technique that typically induces significant fragmentation, providing structural information. For boronic acids, which can be thermally sensitive, gentler ionization techniques like Electrospray Ionization (ESI) might be preferred to observe the molecular ion with greater intensity. ESI analysis often benefits from derivatization or the use of specific mobile phases to avoid the formation of boroxine anhydrides.[3]

  • Isotope Pattern: The characteristic isotopic signature of boron is a key diagnostic feature in the mass spectrum.

  • Fragmentation Logic: The predicted fragmentation is based on the cleavage of the weakest bonds and the formation of stable neutral molecules (like water) and charged fragments.

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Mobile Phase: Use a mobile phase that is compatible with ESI, for example, a mixture of acetonitrile and water, possibly with a small amount of a modifier like formic acid (for positive ion mode) or ammonium acetate.

  • Infusion: Directly infuse the sample solution into the mass spectrometer's ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Parameters: Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to maximize the signal of the ion of interest.

  • Mass Analysis: Acquire the mass spectrum in either positive or negative ion mode. For boronic acids, both modes can be informative. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Visualized Experimental Workflows

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound (5-10 mg) B Dissolve in DMSO-d6 (0.7 mL) A->B C Add TMS B->C D Insert into Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Add D2O (optional) E->G I Process & Interpret Spectra E->I F->I H Re-acquire 1H G->H H->I

Caption: Generalized workflow for NMR analysis.

IR_Workflow A Clean ATR Crystal B Acquire Background Scan A->B C Apply Solid Sample B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Process Data (Ratio to Background) E->F

Caption: Workflow for ATR-IR spectroscopy.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Dilute Solution (~1 mg/mL) B Load into Syringe A->B C Infuse into ESI Source B->C D Optimize Source Parameters C->D E Acquire Mass Spectrum D->E F Interpret M+ and Fragmentation E->F

Caption: General workflow for ESI-MS analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data based on fundamental principles and comparisons to analogous structures, researchers can confidently approach the synthesis and characterization of this important molecule. The provided protocols offer a standardized methodology for obtaining high-quality data for structural verification.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Methoxyphenyl)boronic acid. PubChem. Retrieved from [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(18), 7373-7379. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Indole. NIST Chemistry WebBook. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

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The Pivotal Role of Methoxy Substituents in Modulating the Biological Activity of Indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold and the Influence of Methoxy Substitution

The indole nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] Its π-electron-rich system makes it an ideal framework for interactions with various biological targets. The introduction of substituents onto the indole ring can profoundly modulate the molecule's physicochemical properties and biological functions. Among these, the methoxy (-OCH₃) group plays a particularly significant role. As an electron-donating group, methoxy substitution enhances the electron density of the indole ring system, which can increase its reactivity and influence its binding affinity to target proteins. The position of the methoxy group on the indole ring is a critical determinant of the resulting compound's biological activity, leading to a diverse range of therapeutic applications, from anticancer to neuroprotective and antiviral agents.[3][4][5] This technical guide provides an in-depth analysis of the biological activities of methoxy-substituted indole derivatives, with a focus on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Anticancer Activity: A Dominant Therapeutic Application

Methoxy-substituted indole derivatives have garnered significant attention for their potent anticancer properties, acting through multiple mechanisms to inhibit tumor growth and proliferation.[6][7]

Mechanism of Action 1: Inhibition of Tubulin Polymerization

A primary mechanism by which many methoxy-substituted indoles exert their anticancer effects is through the disruption of microtubule dynamics by inhibiting tubulin polymerization.[8][9][10] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine site on β-tubulin, these indole derivatives prevent the polymerization of tubulin into microtubules.[9][11] This disruption leads to the arrest of the cell cycle, typically in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[6][12]

Several studies have identified potent methoxyindole derivatives that act as tubulin polymerization inhibitors. For instance, N-methyl-5,6,7-trimethoxyindoles have demonstrated potent antiproliferative activities.[6] Similarly, 2-aryl-3-aroyl indole-based analogues inspired by the vascular disrupting agent OXi8006 have shown significant inhibition of tubulin assembly and strong cytotoxicity against various cancer cell lines.[8] The position of the methoxy group is critical, with 6-methoxy and 7-methoxy substitutions often being important for potent cytotoxicity and inhibition of tubulin assembly.[8][10]

Below is a diagram illustrating the mechanism of G2/M phase cell cycle arrest induced by tubulin polymerization inhibitors.

G2M_Arrest cluster_inhibition Inhibition Cascade Compound Methoxy-Substituted Indole Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Compound->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of G2/M phase cell cycle arrest.

Mechanism of Action 2: Kinase Inhibition and Modulation of Signaling Pathways

Beyond tubulin inhibition, methoxy-substituted indoles have been shown to target key signaling pathways that are often dysregulated in cancer. For example, certain derivatives act as inhibitors of protein kinases such as Glycogen Synthase Kinase-3β (GSK-3β), Epidermal Growth Factor Receptor (EGFR), and Bcr-Abl.[7] The indolo[2,3-b]quinoline derivative MMNC has been reported to induce apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell survival and proliferation.[3]

Quantitative Data on Anticancer Activity

The antiproliferative efficacy of methoxy-substituted indole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of several key compounds against various human cancer cell lines.

Table 1: IC50 Values of N-Methyl-5,6,7-trimethoxyindole Derivatives [6]

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)K562 (Leukemia)
21 22 nM35 nM28 nM125 nM
31 25 nM41 nM33 nM-

Table 2: IC50 Values of 5-Methoxyindole-isatin Hybrids [3]

CompoundZR-75 (Breast Cancer)HT-29 (Colon Cancer)A-549 (Lung Cancer)
5o 1.69 µM1.69 µM1.69 µM
5w 1.91 µM1.91 µM1.91 µM
Sunitinib (Control) 8.11 µM8.11 µM8.11 µM

Table 3: IC50 Values of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives [12]

CompoundMCF-7 (Breast Cancer)MDA-MB-231 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)A375 (Melanoma)B16-F10 (Melanoma)
3g 2.94 µM1.61 µM6.30 µM6.10 µM0.57 µM1.69 µM

Structure-Activity Relationships (SAR)

The biological activity of methoxyindole derivatives is highly dependent on the number and position of methoxy groups, as well as the nature of other substituents on the indole scaffold.[3][4]

  • Position of Methoxy Group: Studies have shown that the location of the methoxy group can alter both the potency and the mechanism of cell death.[4] For instance, in a series of 2-aryl-3-aroyl indoles, a 7-methoxy substitution was found to be comparable to the lead compound OXi8006 in terms of cytotoxicity and tubulin inhibition, while a 6-hydroxy substitution resulted in a loss of activity.[8]

  • Multiple Methoxy Groups: The presence of multiple methoxy groups, particularly a trimethoxy substitution pattern on an attached phenyl ring, often enhances anticancer activity.[8][13]

  • Other Substituents: The introduction of other functional groups can also significantly impact activity. For example, the presence of an isatin moiety at the 2-position of the indole ring has been shown to be a key structural feature for the anticancer activity of 5-methoxyindole-isatin hybrids.[3]

Diverse Biological Activities Beyond Cancer

While the anticancer properties of methoxy-substituted indoles are extensively studied, these compounds also exhibit a range of other important biological activities.

Antiviral Activity

Certain methoxyindole derivatives have demonstrated promising antiviral effects. A notable example is a 5-methoxyindole-3-carboxylic acid derivative that was found to inhibit the replication of SARS-CoV-2 in vitro.[14] This compound also suppressed the formation of syncytia induced by the SARS-CoV-2 spike protein.[14] Another study identified 5-Methoxy-2-(diformylmethylidene)-3,3-dimethylindole as a potential anti-influenza A virus agent that inhibits viral replication by blocking the expression of viral genes and partially blocking the RIG-I signaling pathway.[15]

Neuroprotective Effects

Methoxy-substituted indoles have shown potential as neuroprotective agents, primarily through their antioxidant properties.[16][17][18] Some derivatives have been shown to protect against oxidative stress-induced neurotoxicity in cell and synaptosome models.[16] The mechanism of action can involve scavenging free radicals and inhibiting enzymes like monoamine oxidase B (MAO-B).[16] The neuroprotective effects of some derivatives are attributed to their ability to activate the SIRT1/AMPK pathway and their anti-inflammatory and anti-apoptotic properties.[19]

Antimicrobial and Other Activities

The indole scaffold is also a key feature in compounds with antimicrobial activity.[20][21] Methoxy-substituted indole derivatives have been investigated for their effects against various pathogens. Additionally, these compounds have been explored for their potential as melatonin receptor agonists and for their anti-inflammatory properties.[22]

Experimental Protocols

The evaluation of the biological activity of methoxy-substituted indole derivatives relies on a suite of well-established in vitro assays.

Antiproliferative Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48-72 hours.[3]

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[3]

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

MTT_Workflow cluster_plate 96-Well Plate c1 Treat Treat with Indole Derivatives c1->Treat c2 c3 c4 Start Seed Cancer Cells Incubate1 Incubate (48-72h) Treat->Incubate1 Add_MTT Add MTT Solution Incubate1->Add_MTT Incubate2 Incubate (4h) Add_MTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT antiproliferative assay.

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the assembly of tubulin into microtubules.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing tubulin, a GTP regeneration system, and a fluorescent reporter in a polymerization buffer is prepared.

  • Compound Addition: The test compound is added to the reaction mixture at various concentrations.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

  • Fluorescence Monitoring: The change in fluorescence over time is monitored using a fluorometer. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: The rate of polymerization is determined, and the IC50 value for inhibition is calculated.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are stained with a DNA-binding fluorescent dye, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified.

Conclusion

Methoxy-substituted indole derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities. Their potent anticancer effects, particularly through the inhibition of tubulin polymerization and modulation of key signaling pathways, have established them as valuable scaffolds in drug discovery. The profound influence of the position and number of methoxy substituents on their biological activity underscores the importance of structure-activity relationship studies in the rational design of novel therapeutic agents. Further exploration of their antiviral, neuroprotective, and antimicrobial properties is warranted and may lead to the development of new treatments for a variety of diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of the therapeutic potential of this important class of molecules.

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The Advent and Ascendance of Indolylboronic Acids: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry and materials science, embedded in a vast array of natural products and synthetic compounds with profound biological and physical properties. The strategic functionalization of this privileged scaffold is therefore of paramount importance. Among the myriad of synthetic tools available, indolylboronic acids and their derivatives have emerged as exceptionally versatile and powerful intermediates. Their stability, low toxicity, and remarkable reactivity in cross-coupling reactions have cemented their status as indispensable building blocks in contemporary organic synthesis. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and state-of-the-art synthetic methodologies for preparing indolylboronic acids. We will delve into the mechanistic intricacies of key transformations, offer practical, field-proven experimental protocols, and present a comparative analysis of various synthetic strategies. Furthermore, this guide will illuminate the pivotal role of indolylboronic acids in the landscape of drug discovery and development, providing insights for researchers, scientists, and professionals in the pharmaceutical industry.

A Historical Perspective: From Obscure Reagents to Synthetic Linchpins

The journey of indolylboronic acids is intrinsically linked to the broader evolution of both indole chemistry and organoboron chemistry. While the indole scaffold was first isolated in the 19th century, its controlled and regioselective functionalization remained a formidable challenge for decades.[1] The advent of organoboron chemistry, initiated by Edward Frankland's synthesis of the first boronic acid in 1860, laid the groundwork for future breakthroughs.[2] However, it was the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s that truly unleashed the synthetic potential of boronic acids.[2]

The first forays into the synthesis of indolylboronic acids were based on classical organometallic techniques, primarily involving the lithiation of haloindoles followed by quenching with a boron electrophile. These early methods, while effective, were often limited by harsh reaction conditions and poor functional group tolerance. A significant leap forward came with the advent of transition-metal-catalyzed C-H activation, a paradigm shift that allowed for the direct conversion of inert C-H bonds into valuable C-B bonds. This has led to the development of highly regioselective and efficient methods for the synthesis of a wide array of indolylboronic acid isomers, opening up new avenues for chemical exploration.

Synthetic Arsenal: Crafting Indolylboronic Acids with Precision

The modern synthetic chemist has a diverse toolkit for the preparation of indolylboronic acids. The choice of method is dictated by the desired regiochemistry, the nature of the substituents on the indole core, and the overall synthetic strategy. Here, we dissect the most pivotal and widely employed methodologies.

The Classical Approach: Lithiation-Borylation

The generation of an organolithium species from a haloindole, followed by trapping with a borate ester, remains a robust and frequently utilized method for accessing indolylboronic acids. This approach is particularly valuable for the synthesis of specific regioisomers that may be difficult to obtain via other means.

Causality Behind Experimental Choices: The use of strong organolithium bases like n-butyllithium or sec-butyllithium is essential to effect the halogen-metal exchange or direct deprotonation. The choice of the borate ester, typically triisopropyl borate or trimethyl borate, is dictated by its reactivity and the ease of subsequent hydrolysis to the boronic acid. The reaction is performed at low temperatures to prevent side reactions and decomposition of the often-unstable lithiated intermediates. The use of directing groups on the indole nitrogen can facilitate regioselective lithiation at specific positions.[3]

Experimental Protocol: Synthesis of Indole-3-boronic Acid via Lithiation-Borylation [2]

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromoindole (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.

  • Warming and Quenching: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford indole-3-boronic acid.

The Workhorse of Modern Synthesis: Miyaura Borylation

The palladium-catalyzed Miyaura borylation has become a cornerstone of modern organic synthesis for the preparation of aryl- and heteroarylboronic esters.[4][5] This method involves the cross-coupling of a haloindole with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices: The choice of the palladium catalyst and ligand is crucial for achieving high efficiency and selectivity. Catalysts such as Pd(dppf)Cl₂ or Pd(OAc)₂ with phosphine ligands are commonly employed. The base, often a potassium acetate or carbonate, is necessary to facilitate the transmetalation step in the catalytic cycle. The use of pinacol esters of diboron is favored due to their stability and ease of handling compared to other diboron reagents.

Experimental Protocol: Synthesis of an Indolyl Pinacol Boronate Ester via Miyaura Borylation [4]

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (nitrogen or argon), combine the haloindole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane or dimethyl sulfoxide (DMSO) to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cooling and Filtration: Allow the mixture to cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Work-up: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the desired indolyl pinacol boronate ester.

The Frontier of Efficiency: Iridium-Catalyzed C-H Borylation

The direct borylation of indole C-H bonds using iridium catalysts represents a significant advancement in the field, offering a highly atom-economical and regioselective route to indolylboronic esters.[6][7][8] This methodology avoids the pre-functionalization required in traditional methods.

Causality Behind Experimental Choices: The regioselectivity of the iridium-catalyzed C-H borylation is highly dependent on the nature of the ligand on the iridium catalyst and the protecting group on the indole nitrogen.[9] For instance, the use of bulky protecting groups on the nitrogen, such as a tert-butoxycarbonyl (Boc) group, can sterically direct the borylation to the C3 position.[9] In the absence of a directing group, borylation often occurs at the most sterically accessible and electronically favorable positions. The choice of the boron source, typically B₂pin₂ or pinacolborane (HBpin), also influences the reaction outcome.

Experimental Protocol: Iridium-Catalyzed C3-Selective Borylation of N-Boc-Indole [9]

  • Catalyst Preparation: In a glovebox, prepare a stock solution of the iridium catalyst, for example, [Ir(cod)OMe]₂ (1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%) in an anhydrous solvent such as THF.

  • Reaction Setup: In a reaction vessel, dissolve N-Boc-indole (1.0 eq) and bis(pinacolato)diboron (1.2 eq) in anhydrous THF.

  • Catalyst Addition: Add the prepared catalyst solution to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for the specified time, monitoring the progress by GC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The residue can be directly purified by column chromatography on silica gel to afford the N-Boc-indole-3-boronic acid pinacol ester.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to a particular indolylboronic acid is a critical decision that impacts the overall efficiency and feasibility of a synthetic campaign. The following table provides a comparative overview of the key features of the major synthetic methods.

Methodology Advantages Disadvantages Typical Regioselectivity
Lithiation-Borylation Well-established, predictable regioselectivity from haloindoles.Requires cryogenic temperatures, sensitive to functional groups, uses stoichiometric strong bases.Dependent on the position of the halogen.
Miyaura Borylation High functional group tolerance, mild reaction conditions, commercially available reagents.Requires pre-functionalized haloindoles, potential for side reactions.Dependent on the position of the halogen.
Iridium-Catalyzed C-H Borylation High atom economy, direct functionalization of C-H bonds, tunable regioselectivity.Catalyst can be expensive, regioselectivity can be challenging to control without directing groups.Can be directed to various positions (C2, C3, C7) depending on ligands and protecting groups.[6][10]

Visualization of Key Synthetic Pathways

To better illustrate the flow of these synthetic transformations, the following diagrams, generated using the DOT language, outline the core workflows.

Lithiation_Borylation Haloindole Haloindole LithiatedIndole Lithiated Indole Intermediate Haloindole->LithiatedIndole -78 °C, THF Organolithium Organolithium (e.g., n-BuLi) Organolithium->LithiatedIndole BorateEster Borate Ester (e.g., B(OiPr)3) Indolylboronate Indolylboronate Ester BorateEster->Indolylboronate LithiatedIndole->Indolylboronate IndolylboronicAcid Indolylboronic Acid Indolylboronate->IndolylboronicAcid H3O+ Hydrolysis Acidic Workup/ Hydrolysis

Caption: Workflow for Lithiation-Borylation of Haloindoles.

Miyaura_Borylation Haloindole Haloindole Indolylboronate Indolyl Pinacol Boronate Ester Haloindole->Indolylboronate Heat, Dioxane Diboron Bis(pinacolato)diboron (B2pin2) Diboron->Indolylboronate Heat, Dioxane Pd_Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Pd_Catalyst->Indolylboronate Heat, Dioxane Base Base (e.g., KOAc) Base->Indolylboronate Heat, Dioxane

Caption: Miyaura Borylation for Indolylboronate Synthesis.

CH_Borylation Indole Indole Derivative (e.g., N-Boc-Indole) Indolylboronate Regioselective Indolylboronate Ester Indole->Indolylboronate Mild Conditions Diboron B2pin2 or HBpin Diboron->Indolylboronate Mild Conditions Ir_Catalyst Iridium Catalyst (e.g., [Ir(cod)OMe]2/dtbpy) Ir_Catalyst->Indolylboronate Mild Conditions

Caption: Iridium-Catalyzed C-H Borylation of Indoles.

The Role of Indolylboronic Acids in Drug Discovery and Development

The impact of indolylboronic acids on drug discovery is profound. Their utility in Suzuki-Miyaura cross-coupling reactions allows for the rapid and efficient construction of complex molecular architectures, a critical aspect of generating diverse libraries of compounds for biological screening.[11] The indole moiety itself is a privileged scaffold in medicinal chemistry, and the ability to introduce a wide range of substituents at various positions through indolylboronic acid intermediates has been instrumental in the development of numerous therapeutic agents.

A prime example of the power of this chemistry is in the synthesis of Trametinib , a potent and selective inhibitor of MEK1 and MEK2 kinases, which is used in the treatment of various cancers, including melanoma.[12][13] The synthesis of Trametinib involves a key Suzuki-Miyaura coupling step where an indolylboronic acid derivative is coupled with a functionalized pyridine ring system. This crucial C-C bond formation highlights the strategic importance of indolylboronic acids in the construction of complex, biologically active molecules.

Future Outlook and Conclusion

The field of indolylboronic acid chemistry continues to evolve at a rapid pace. Ongoing research is focused on the development of even more efficient and selective catalytic systems for C-H borylation, including the use of earth-abundant metals and novel ligand designs. Furthermore, the exploration of new applications for indolylboronic acids in areas such as materials science and chemical biology is an exciting and burgeoning field of investigation.

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  • Clayden, J., & Yildiz, D. (2017). Standard Lithiation–Borylation A user's guide. [Link]

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A Technical Guide to the Stability and Storage of (4-Methoxy-1H-indol-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility and Inherent Challenges of an Indole-Boronic Acid Derivative

(4-Methoxy-1H-indol-2-yl)boronic acid is a valuable reagent in contemporary drug discovery and organic synthesis. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2][3][4] Its derivatization through the versatile boronic acid handle at the 2-position allows for a wide range of carbon-carbon and carbon-heteroatom bond formations, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] This capability enables the construction of complex molecular architectures, making it a key building block for researchers in pharmaceutical development.[7]

However, the very features that make this compound synthetically useful—the reactive C-B bond and the electron-rich indole nucleus—also contribute to its inherent instability. Like many arylboronic acids, and particularly those featuring heteroaromatic systems, this compound is susceptible to degradation, which can compromise reagent purity, impact reaction yields, and introduce impurities that complicate downstream processing. This guide provides an in-depth analysis of the factors governing the stability of this compound and offers field-proven protocols for its optimal storage, handling, and quality assessment to ensure its integrity and performance in critical applications.

PART 1: Understanding the Chemical Stability Profile

The stability of this compound is primarily influenced by its susceptibility to three key degradation pathways: oxidative decomposition, protodeboronation, and anhydride formation (boroxine). Each of these pathways is exacerbated by common laboratory conditions such as exposure to air, moisture, heat, and light.

Oxidative Degradation

The boronic acid functional group is prone to oxidation, particularly in biological contexts or the presence of reactive oxygen species.[8] While generally more stable than their alkyl counterparts, arylboronic acids can undergo oxidation to the corresponding phenol. For this compound, this would result in the formation of 4-methoxy-1H-indol-2-ol. This oxidative pathway can be particularly problematic as the resulting phenolic impurity can interfere with subsequent coupling reactions.

Protodeboronation: The Primary Non-Oxidative Pathway

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common degradation pathway for arylboronic acids, especially those that are sterically hindered or contain electron-rich or heteroaromatic systems.[9] This process, which results in the formation of 4-methoxy-1H-indole, is often accelerated by the presence of moisture, acid, or base.[9] The electron-rich nature of the indole ring can facilitate this undesired reaction.

G cluster_deboronation Protodeboronation Pathway A This compound B 4-Methoxy-1H-indole (Deboronated Impurity) A->B + H₂O (Moisture, Acid/Base catalysis) C Boric Acid A->C + H₂O

Caption: Logical workflow of the protodeboronation of this compound.

Boroxine Formation: The Dehydration Dimerization

Arylboronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[10][11] While this process is reversible upon exposure to water, the presence of boroxines in a sample of boronic acid means the active monomer concentration is lower than expected. This can lead to inconsistencies in reaction stoichiometry and reduced yields. The formation of boroxine is driven by the removal of water and can be accelerated by heating.

G cluster_boroxine Boroxine Formation (Dehydration) A 3 x this compound B Corresponding Boroxine A->B - 3 H₂O (Heat) B->A + 3 H₂O (Hydrolysis) C 3 x H₂O

Caption: Reversible equilibrium between the boronic acid monomer and its boroxine trimer.

PART 2: Recommended Storage and Handling Protocols

Given the inherent instabilities, rigorous storage and handling procedures are paramount to preserving the quality of this compound. The following protocols are designed to mitigate the risks of degradation.

Long-Term Storage (> 1 month)

For long-term storage, the primary objectives are to minimize exposure to atmospheric oxygen and moisture while maintaining a low temperature to reduce the rate of any potential decomposition.

ParameterRecommendationRationale
Temperature -20°C to -80°CSlows kinetic degradation processes.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and minimizes exposure to ambient moisture.
Container Amber glass vial with a tight-fitting, inert capProtects from light and prevents moisture ingress.[12]
State Solid, crystalline powderMaximizes stability by reducing surface area compared to an amorphous solid.

Step-by-Step Long-Term Storage Protocol:

  • Aliquotting: Upon receipt, if the quantity is large, immediately aliquot the material into smaller, single-use quantities in a glovebox or under a stream of inert gas. This avoids repeated warming and exposure of the bulk material.

  • Inerting: Place the aliquots in appropriately sized amber glass vials. Backfill each vial with dry argon or nitrogen.

  • Sealing: Tightly seal the vials with caps containing an inert liner (e.g., PTFE). For ultimate protection, wrap the cap-vial interface with Parafilm®.

  • Secondary Containment: Place the sealed vials inside a larger, labeled container with desiccant.

  • Freezing: Transfer the container to a -20°C or -80°C freezer. Ensure the freezer is not a frost-free model, as the temperature cycling can be detrimental.

Short-Term Storage and In-Use Handling

For material that is in active use, the focus is on minimizing exposure during handling and returning it to proper storage conditions promptly.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)A practical balance between stability and ease of access.[13]
Atmosphere Inert Gas (Argon or Nitrogen)Continues to protect against air and moisture.[13][14]
Container Original vial, tightly sealedMaintain the integrity of the original packaging.
Handling Environment Glovebox or well-ventilated hoodEnsures a dry, inert atmosphere for weighing and dispensing.[15]

Step-by-Step In-Use Handling Protocol:

  • Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator. This critical step prevents atmospheric moisture from condensing on the cold solid.

  • Inert Environment Dispensing: Transfer the vial to a glovebox or use a Schlenk line to weigh out the desired amount under an inert atmosphere.

  • Minimize Exposure: Work efficiently to minimize the time the container is open.

  • Resealing: After dispensing, purge the vial headspace with inert gas before tightly resealing.

  • Return to Storage: Promptly return the vial to the recommended short-term storage conditions (2-8°C).

PART 3: Quality Control and Purity Assessment

Regularly assessing the purity of this compound is crucial, especially for long-stored materials or before use in sensitive, multi-step syntheses.

Recommended Analytical Techniques
TechniquePurposeKey Observations
¹H NMR Spectroscopy Purity assessment and identification of key impurities.Look for the appearance of signals corresponding to 4-methoxy-1H-indole (protodeboronation product). Boroxine formation can cause broadening of the B-OH proton signal.[10]
LC-MS Sensitive detection of impurities and degradation products.An effective method for quantifying low-level impurities, such as the deboronated species or the oxidized phenol.[16]
Karl Fischer Titration Quantification of water content.High water content can indicate improper storage and an increased risk of hydrolysis and protodeboronation.
Experimental Protocol: ¹H NMR Purity Check
  • Sample Preparation: In a dry NMR tube, dissolve 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred as it can help to sharpen the often broad B-OH proton signals.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Integrate the aromatic protons of the indole core against a known internal standard or a well-resolved proton on the molecule itself.

    • Carefully examine the baseline for new peaks. The appearance of a new singlet in the indole NH region and characteristic aromatic signals without the corresponding boronic acid signals may indicate the presence of 4-methoxy-1H-indole.

    • Compare the spectrum to a reference spectrum of a fresh, high-purity sample.

G cluster_qc Quality Control Workflow Start Sample of This compound NMR ¹H NMR Analysis Start->NMR LCMS LC-MS Analysis Start->LCMS KF Karl Fischer Titration Start->KF Decision Purity Acceptable? NMR->Decision LCMS->Decision KF->Decision Use Proceed with Reaction Decision->Use Yes Reject Purify or Discard Decision->Reject No

Sources

Commercial availability and suppliers of (4-Methoxy-1H-indol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Methoxy-1H-indol-2-yl)boronic acid: Sourcing, Characterization, and Application in Modern Synthesis

Introduction: The Strategic Value of a Versatile Building Block

This compound is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and approved pharmaceuticals.[1] The strategic placement of a methoxy group at the 4-position and a boronic acid at the 2-position provides a powerful tool for constructing complex molecular architectures. Boronic acids are valued for their stability, low toxicity, and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions.[2][3]

This guide serves as a technical resource for scientists, providing comprehensive information on the commercial availability of this compound, its physicochemical properties, and its core application in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern carbon-carbon bond formation.[4][5]

Commercial Availability and Supplier Analysis

While the direct, unprotected this compound may have limited commercial listings, its N-protected derivatives, particularly the N-Boc (tert-butoxycarbonyl) protected version, are more readily available. The use of an N-protecting group enhances the stability and shelf-life of the compound and prevents side reactions involving the acidic N-H proton of the indole ring during cross-coupling.[6] Researchers should consider that the Boc group is typically removed under acidic conditions post-coupling.

Below is a summary of representative suppliers for the N-Boc protected analogue, which serves as the primary commercial source for this scaffold.

SupplierProduct NameCAS Number
Sigma-Aldrich (Merck) (1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid1000068-23-4[7]
Oakwood Chemical (1-(tert-Butoxycarbonyl)-1H-indol-2-yl)boronic acid*213318-44-6[8]
Various Chemical Marketplaces (1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid1000068-23-4

Note: This is the non-methoxylated analogue, listed for structural comparison and to highlight the availability of the core indole-2-boronic acid scaffold.

Physicochemical Properties & Analytical Considerations

Accurate characterization of boronic acids is crucial for stoichiometric calculations in synthetic protocols.[9]

Properties of N-Boc-(4-Methoxy-1H-indol-2-yl)boronic acid:

PropertyValueSource
CAS Number 1000068-23-4[7]
Molecular Formula C₁₄H₁₈BNO₅[10]
Molecular Weight 291.11 g/mol [7]
Expert Insight: Analytical Challenges

The analysis of boronic acids and their corresponding esters (which are often used as more stable precursors) presents a significant challenge for analytical chemists.[9]

  • Hydrolysis: Boronate esters are highly susceptible to hydrolysis, converting back to the more polar boronic acid. This can complicate analysis by reversed-phase HPLC (RP-HPLC), as the two species will have different retention times.[9]

  • Methodology: Developing a stable analytical method often requires using high-pH mobile phases to suppress the hydrolysis of boronate esters. However, the corresponding boronic acid may be poorly retained under these conditions due to its hydrophilic nature.[9]

  • Purity Assessment: Researchers must be aware that a sample may contain a mixture of the boronic acid and its trimeric anhydride, the boroxine. This can affect the true molar quantity of the active reagent. Careful analysis by methods such as NMR or the use of derivatization agents may be necessary for precise quantification.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming C-C bonds between sp²-hybridized carbon atoms.[5] It involves the reaction of a boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base.[1]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl R¹-X Transmetal Transmetalation PdII_Both R¹-Pd(II)L₂-R² Transmetal->PdII_Both R²-B(OH)₂ (Base Activated) RedElim Reductive Elimination RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a 2-Aryl-4-methoxy-1H-indole

This protocol provides a representative, field-proven methodology for the Suzuki-Miyaura coupling of (1-Boc-4-Methoxy-1H-indol-2-yl)boronic acid with a generic aryl bromide.

Materials and Reagents
  • (1-Boc-4-Methoxy-1H-indol-2-yl)boronic acid (1.2 equivalents)

  • Aryl Bromide (Ar-Br) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., XPhos Pd G3, 2-5 mol%)[11]

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equivalents)[11]

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Brine

  • Silica Gel for chromatography

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask, add the aryl bromide (1.0 eq.), (1-Boc-4-Methoxy-1H-indol-2-yl)boronic acid (1.2 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe. The use of an aqueous co-solvent is common and often beneficial for the Suzuki-Miyaura reaction.[6]

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and then brine to remove the base and other inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure 2-aryl-1-Boc-4-methoxy-1H-indole.

  • (Optional) Deprotection: If the unprotected indole is desired, the purified product can be dissolved in a suitable solvent (e.g., dichloromethane) and treated with an acid (e.g., trifluoroacetic acid) to remove the Boc group.

Strategic Application in Drug Discovery

The incorporation of boronic acids into drug discovery programs has surged, especially following the success of drugs like the proteasome inhibitor Bortezomib.[12][13][14] Boronic acids can act as transition-state analogues or form reversible covalent bonds with enzyme active sites.[12]

The this compound building block is particularly valuable for synthesizing libraries of compounds aimed at therapeutic targets where the indole scaffold is a known pharmacophore, such as protein kinases.

Drug_Discovery_Workflow cluster_start Starting Materials cluster_synthesis Synthesis & Diversification cluster_screening Screening & Optimization BoronicAcid (4-Methoxy-1H-indol-2-yl) boronic acid Coupling Suzuki-Miyaura Cross-Coupling BoronicAcid->Coupling ArylHalide Aryl/Heteroaryl Halide Library ArylHalide->Coupling Library Diverse Indole Compound Library Coupling->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Sources

The Ascendancy of Indolylboronic Acids: A Technical Guide to Their Transformative Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] The functionalization of this privileged heterocycle is therefore of paramount importance in the discovery of new therapeutic agents. Among the myriad of synthetic tools available, indolylboronic acids have emerged as exceptionally versatile and powerful reagents.[2][3][4] Their stability, low toxicity, and remarkable reactivity in a range of chemical transformations have solidified their role as indispensable building blocks in modern drug discovery.[2][3][4][5] This in-depth technical guide provides a comprehensive overview of the preparation and diverse applications of indolylboronic acids in medicinal chemistry, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into their pivotal role in carbon-carbon and carbon-heteroatom bond formation, their application in the synthesis of potent enzyme inhibitors and other biologically active molecules, and their emerging utility in the development of novel biosensors.

The Strategic Advantage of Indolylboronic Acids in Drug Discovery

Indole derivatives exhibit a vast spectrum of biological activities, serving as affinity probes for receptors, and inhibitors for various enzymes such as kinases and carbonic anhydrase.[5] Consequently, the ability to strategically modify the indole nucleus is a key driver in medicinal chemistry. Indolylboronic acids offer a distinct advantage in this endeavor due to several key features:

  • Versatility in Cross-Coupling Reactions: They are exceptional partners in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of C-C bonds under mild conditions.[5][6] This allows for the introduction of a wide array of aryl and heteroaryl substituents at various positions of the indole ring.

  • Stability and Handling: Compared to other organometallic reagents, indolylboronic acids are generally stable, non-toxic, and easier to handle, making them amenable to both small-scale library synthesis and large-scale manufacturing.[2][3][4][5][6]

  • Functional Group Tolerance: The Suzuki-Miyaura coupling conditions are typically mild and tolerate a broad range of functional groups, a crucial aspect in the synthesis of complex, polyfunctional drug candidates.[6][7]

Core Applications in Medicinal Chemistry

The utility of indolylboronic acids spans a wide range of applications in the synthesis of biologically active molecules.

Architecting Complex Molecules via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction stands as the cornerstone application of indolylboronic acids in medicinal chemistry.[5] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the indolylboronic acid and an organic halide or triflate.[5][8] This powerful transformation is instrumental in the synthesis of biaryl and heteroaryl-substituted indoles, which are prevalent motifs in many therapeutic agents.

A prime example is the synthesis of 9H-pyrimido[4,5-b]indole derivatives, which have shown promise as potent dual inhibitors of Rearranged during transfection (RET) and Tropomyosin receptor kinase A (TRKA).[9] The strategic use of building blocks like (7-Bromo-1H-indol-2-yl)boronic acid allows for the efficient construction of these complex heterocyclic scaffolds.[9] The 7-bromo substituent provides a handle for further diversification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[9]

Experimental Protocol: A Typical Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the synthesis of a 5-arylindole derivative.

Materials:

  • 5-Bromoindole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1.5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., a mixture of DMF and water)

Procedure:

  • To a reaction vessel, add 5-bromoindole, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 5-arylindole.

Indolylboronic Acids as Precursors to Enzyme Inhibitors

The inherent reactivity of the boronic acid moiety itself has been harnessed in the design of potent enzyme inhibitors. Boronic acids can form reversible covalent bonds with the catalytic serine, threonine, or aspartic acid residues in the active sites of enzymes.[10] This has led to the development of several successful drugs, including the proteasome inhibitor Bortezomib for the treatment of multiple myeloma.[11][12][13]

While Bortezomib is a dipeptidyl boronic acid, the principle extends to indolylboronic acid derivatives. The indole scaffold can serve as a recognition element, directing the boronic acid "warhead" to the active site of the target enzyme. This strategy has been explored for the development of inhibitors for a range of enzymes, including serine proteases and histone deacetylases (HDACs).[12]

Diagram: Mechanism of Serine Protease Inhibition by a Boronic Acid

InhibitionMechanism Enzyme Serine Protease (with active site Ser-OH) Complex Tetrahedral Intermediate (Enzyme-Ser-O-B(OH)₂-R) Enzyme->Complex Reversible Covalent Bonding Inhibitor Indolylboronic Acid (R-B(OH)₂) Complex->Enzyme Dissociation

Caption: Reversible covalent inhibition of a serine protease by a boronic acid inhibitor.

Emerging Applications in Biosensor Technology

A fascinating and rapidly developing application of indolylboronic acids is in the field of biosensors.[14][15] The ability of boronic acids to form reversible covalent bonds with 1,2- or 1,3-diols is the key to this application.[14][16] This interaction can be exploited for the detection of biologically important diol-containing molecules such as carbohydrates (e.g., glucose), glycoproteins, and ribonucleic acids.[14][16][17]

Fluorescent indolylboronic acids have been designed as reporters that exhibit a change in their fluorescent properties upon binding to carbohydrates.[17] This change can be a shift in emission wavelength or an increase in fluorescence intensity, providing a detectable signal for the presence of the target analyte.[17] These "boronolectins" have the potential to be used in novel diagnostic tools.[17]

Electrochemical biosensors have also been developed using boronic acid-functionalized materials.[16][18][19] In these sensors, the binding of a diol-containing analyte to the boronic acid-modified electrode surface can alter the electrochemical properties of the system, allowing for sensitive and selective detection.[16][19]

Diagram: Principle of a Fluorescent Boronic Acid-Based Glucose Sensor

GlucoseSensor cluster_0 No Glucose Present cluster_1 Glucose Present IndoleBoronicAcid Fluorescent Indolylboronic Acid LowFluorescence Low Fluorescence Complex Indolylboronic Acid- Glucose Complex IndoleBoronicAcid->Complex + Glucose Glucose Glucose (diol) Complex->IndoleBoronicAcid - Glucose (Reversible) HighFluorescence High Fluorescence

Caption: Schematic of a fluorescent biosensor for glucose detection.

Synthetic Strategies for Accessing Indolylboronic Acids

The widespread application of indolylboronic acids has spurred the development of various synthetic methodologies for their preparation. The choice of method often depends on the desired substitution pattern on the indole ring.

Method Description Advantages Limitations
Halogen-Lithium Exchange Reaction of a haloindole with an organolithium reagent followed by quenching with a trialkyl borate.[5]A traditional and often reliable method.Requires cryogenic temperatures and is sensitive to functional groups.
Miyaura Borylation Palladium-catalyzed cross-coupling of a haloindole with a diboron reagent (e.g., B₂pin₂).[5][11]Milder conditions and better functional group tolerance than halogen-lithium exchange.May require optimization of catalyst and ligand.
C-H Borylation Direct, transition-metal-catalyzed borylation of an indole C-H bond.[2][5]Atom-economical and allows for the functionalization of otherwise unreactive C-H bonds.Regioselectivity can be a challenge.[2]
Cyclization Protocols Cyclization of suitably substituted anilines or phenylisocyanides that already contain a boronic ester moiety.[5]Provides access to specific isomers that may be difficult to obtain by other methods.The required starting materials may not be readily available.

Future Perspectives and Conclusion

The field of indolylboronic acid chemistry continues to evolve, with ongoing research focused on the development of more efficient and selective synthetic methods, as well as the exploration of novel applications. The direct, catalytic C-H borylation of indoles remains an area of intense investigation, with the goal of achieving predictable and controllable regioselectivity.[2] Furthermore, the application of indolylboronic acids in multicomponent reactions is expanding, offering rapid access to molecular complexity from simple starting materials.[5]

References

  • Cepa, M., & Stawinski, J. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3531. [Link]

  • National Center for Biotechnology Information. (2019). Indolylboronic Acids: Preparation and Applications. PubMed. [Link]

  • National Genomics Data Center. (2019). Indolylboronic Acids: Preparation and Applications. [Link]

  • ResearchGate. (2019). (PDF) Indolylboronic Acids: Preparation and Applications. [Link]

  • Wang, J., et al. (2006). Fluorescent Indolylboronic Acids that are Useful Reporters for the Synthesis of Boronolectins. Chemical Biology & Drug Design, 67(2), 137-44. [Link]

  • Santos, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(12), 2773. [Link]

  • Royal Society of Chemistry. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. [Link]

  • American Chemical Society. (2008). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. [Link]

  • University of Cambridge. (n.d.). Diastereoselective Synthesis of Functionalized Indolines Using in situ Generated Allyl Boronic Species. [Link]

  • MDPI. (2022). Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications. Polymers, 14(21), 4568. [Link]

  • National Center for Biotechnology Information. (2018). Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. [Link]

  • MDPI. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(23), 7354. [Link]

  • National Center for Biotechnology Information. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • SovaChem. (n.d.). The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. [Link]

  • Nature. (2022). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. [Link]

  • Electrochemical Science. (2013). Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. [Link]

  • Longdom. (n.d.). Impact of Enzyme Inhibitors in Regulating Biochemical Pathways in Plants. [Link]

  • ResearchGate. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. [Link]

  • MDPI. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 13(8), 785. [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • Semantic Scholar. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. [Link]

  • MDPI. (n.d.). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Substituted Indolylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] The ability to functionalize this privileged scaffold with precision is paramount in the quest for novel therapeutics. Among the myriad of synthetic tools available, indolylboronic acids and their esters have emerged as exceptionally versatile and valuable intermediates.[1][2][3] Their stability, low toxicity, and proficiency in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, make them indispensable building blocks in modern drug discovery.[1][2][4][5]

This in-depth technical guide provides a comprehensive review of the principal synthetic routes to substituted indolylboronic acids. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate this critical area of synthetic chemistry. We will delve into the mechanistic underpinnings of each method, evaluate their respective strengths and limitations, and provide detailed experimental protocols for key transformations.

The Strategic Importance of Indolylboronic Acids

Indolylboronic acids are organoboron compounds that feature a boronic acid group (–B(OH)₂) or its corresponding ester (e.g., a pinacolato boronate, –Bpin) attached to the indole ring. Their significance stems from their ability to serve as nucleophilic partners in a wide range of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional control and functional group tolerance.[1][6] This capability allows for the late-stage functionalization of complex indole-containing molecules, a crucial strategy in the optimization of lead compounds in drug development.

Key Synthetic Strategies

The synthesis of indolylboronic acids can be broadly categorized into three main approaches:

  • Lithiation-Borylation: A classic and powerful method involving the deprotonation of an indole C-H bond followed by reaction with a boron electrophile.

  • Transition-Metal-Catalyzed Borylation of Haloindoles (Miyaura Borylation): A robust and widely used palladium-catalyzed cross-coupling of a halogenated indole with a diboron reagent.

  • Direct C-H Borylation: An increasingly popular and atom-economical approach that directly converts an indole C-H bond to a C-B bond using transition metal catalysts.

Each of these strategies offers distinct advantages and is suited to different synthetic challenges. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the functional group compatibility required.

Lithiation-Borylation: Precision Through Directed Metalation

The lithiation-borylation sequence is a well-established and highly effective method for the regioselective synthesis of indolylboronic acids.[1] This approach relies on the deprotonation of a specific C-H bond on the indole ring using a strong organolithium base, such as n-butyllithium (nBuLi) or lithium diisopropylamide (LDA), to form a lithiated intermediate. This intermediate is then quenched with a boron electrophile, typically a trialkyl borate like triisopropyl borate, to furnish the desired indolylboronic acid after acidic workup.

The regioselectivity of the lithiation step is the critical determinant of the final product. While the C2 position of N-protected indoles is the most acidic and is often lithiated preferentially, the use of directing groups can steer the deprotonation to other positions on the indole nucleus with high fidelity.

Mechanism and Causality

The mechanism involves a proton-metal exchange, where the organolithium base abstracts the most acidic proton on the indole ring. The presence of a directing group, typically on the indole nitrogen, can coordinate to the lithium cation, bringing the base into proximity of a specific C-H bond and facilitating its deprotonation. This is known as Directed ortho-Metalation (DoM).

For instance, an N-protecting group that can chelate the lithium ion, such as a carbamate, can direct lithiation to the C2 or C7 position.[1][7] The choice of base and reaction conditions is also crucial. For example, the use of a bulky base like LDA can favor deprotonation at a less sterically hindered position.

Workflow for Lithiation-Borylation

G cluster_0 Step 1: Deprotonation (Lithiation) cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis Indole Substrate Indole Substrate Lithiated Indole Intermediate Lithiated Indole Intermediate Indole Substrate->Lithiated Indole Intermediate Reaction with Base Strong Base (e.g., nBuLi, LDA) Strong Base (e.g., nBuLi, LDA) Strong Base (e.g., nBuLi, LDA)->Lithiated Indole Intermediate Boronate Ester Intermediate Boronate Ester Intermediate Lithiated Indole Intermediate->Boronate Ester Intermediate Quenching Boron Electrophile (e.g., Triisopropyl borate) Boron Electrophile (e.g., Triisopropyl borate) Boron Electrophile (e.g., Triisopropyl borate)->Boronate Ester Intermediate Indolylboronic Acid Indolylboronic Acid Boronate Ester Intermediate->Indolylboronic Acid Workup Aqueous Acid Aqueous Acid Aqueous Acid->Indolylboronic Acid

Caption: Workflow for the synthesis of indolylboronic acids via lithiation-borylation.

Experimental Protocol: Synthesis of 1H-Indole-5-boronic acid

This protocol is adapted from a general procedure for the synthesis of indolylboronic acids from the corresponding bromoindoles via lithium-halogen exchange.[8]

Materials:

  • 5-Bromoindole

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (nBuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, nitrogen-purged three-necked flask containing anhydrous THF, add sodium hydride (1.7 equivalents) at 0 °C.

  • Slowly add a solution of 5-bromoindole (1.0 equivalent) in anhydrous THF to the suspension. Stir the mixture for 15 minutes at 0 °C.

  • Slowly add n-butyllithium (1.5 equivalents) to the reaction mixture and stir for an additional 10 minutes.

  • Add triisopropyl borate (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of ammonium chloride, followed by the addition of 1M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford 1H-indol-5-ylboronic acid.

Miyaura Borylation: A Palladium-Catalyzed Workhorse

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the preparation of aryl- and heteroarylboronic esters.[1][9] In the context of indole chemistry, this reaction involves the coupling of a haloindole (typically a bromo- or iodoindole) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[10]

This method is highly valued for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of haloindoles and boronic acid precursors.

Mechanism and Causality

The catalytic cycle of the Miyaura borylation is well-understood and proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the haloindole, forming a Pd(II) intermediate.

  • Transmetalation: The diboron reagent, activated by a base, transfers a boryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The indolylboronate ester is reductively eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. Ligands such as phosphines (e.g., PPh₃, XPhos) are commonly employed to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle.[11]

Catalytic Cycle of Miyaura Borylation

G Pd(0)L2 Pd(0)L2 Indolyl-Pd(II)(X)L2 Indolyl-Pd(II)(X)L2 Pd(0)L2->Indolyl-Pd(II)(X)L2 Oxidative Addition (Indole-X) Indolyl-Pd(II)(Bpin)L2 Indolyl-Pd(II)(Bpin)L2 Indolyl-Pd(II)(X)L2->Indolyl-Pd(II)(Bpin)L2 Transmetalation (B2pin2, Base) Indolyl-Pd(II)(Bpin)L2->Pd(0)L2 Reductive Elimination Product Indolyl-Bpin Indolyl-Pd(II)(Bpin)L2->Product

Caption: Simplified catalytic cycle for the Miyaura borylation of a haloindole.

Experimental Protocol: Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

This protocol is a representative example of a palladium-catalyzed borylation of a haloindole.

Materials:

  • 2-Bromo-1H-indole

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a flame-dried Schlenk tube, combine 2-bromo-1H-indole (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (1.5 equivalents).

  • Add Pd(dppf)Cl₂ (3 mol%).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 2-indolylboronate ester.

Direct C-H Borylation: The Atom-Economical Frontier

Direct C-H borylation has emerged as a powerful and atom-economical strategy for the synthesis of organoboron compounds, including indolylboronic acids.[1][6] This approach avoids the pre-functionalization of the indole ring (e.g., halogenation) required for Miyaura borylation and often proceeds under milder conditions than lithiation-borylation. Iridium-catalyzed C-H borylation has been particularly successful in this regard.[6][12][13][14]

The primary challenge in direct C-H borylation is controlling the regioselectivity, as the indole nucleus possesses several C-H bonds with similar reactivity. The outcome of the reaction is highly dependent on the catalyst, ligand, and any directing groups present on the indole substrate.

Mechanism and Causality

Iridium-catalyzed C-H borylation is thought to proceed via a concerted metalation-deprotonation mechanism. The active iridium catalyst, typically generated from a precursor like [Ir(cod)OMe]₂ and a bipyridine ligand, coordinates to the indole. A C-H bond is then cleaved in a process that involves both the metal center and a basic ligand or additive. The resulting iridacycle then undergoes reaction with the boron source (e.g., B₂pin₂) to form the borylated product and regenerate the active catalyst.

Directing groups on the indole nitrogen can be used to achieve high levels of regioselectivity. For example, a bulky protecting group like tert-butoxycarbonyl (Boc) can sterically hinder the C2 position, favoring borylation at C3.[6] Conversely, specific directing groups can be employed to target other positions, such as C7.[6][14]

Regioselectivity in Iridium-Catalyzed C-H Borylation of Indoles

G cluster_0 Directing Group Effects Indole Indole Ir_Catalyst [Ir] Catalyst Indole->Ir_Catalyst B2pin2 B2pin2 Ir_Catalyst->B2pin2 C3_Borylated_Indole C3_Borylated_Indole C2_Borylated_Indole C2_Borylated_Indole C7_Borylated_Indole C7_Borylated_Indole Bulky_N_Protecting_Group Bulky N-Protecting Group (e.g., Boc) Bulky_N_Protecting_Group->C3_Borylated_Indole N_Directing_Group N-Directing Group (e.g., Hydrosilyl) N_Directing_Group->C7_Borylated_Indole Electronic_Bias Inherent Electronic Bias Electronic_Bias->C2_Borylated_Indole

Caption: Factors influencing regioselectivity in the direct C-H borylation of indoles.

Experimental Protocol: Ligand-Free Iridium-Catalyzed C3-Borylation of N-Acyl Indoles

This protocol is based on a ligand-free iridium-catalyzed C-H borylation method.[6][12]

Materials:

  • N-Acyl protected indole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)Cl]₂

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried vial, add the N-acyl protected indole (1.0 equivalent), bis(pinacolato)diboron (1.2 equivalents), and [Ir(cod)Cl]₂ (2.5 mol%).

  • Seal the vial under an inert atmosphere (nitrogen or argon).

  • Add anhydrous THF.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the C3-borylated indole product.

Comparative Summary of Synthetic Routes

MethodKey AdvantagesKey DisadvantagesTypical Reagents
Lithiation-Borylation High regioselectivity with directing groups; well-established methodology.Requires cryogenic temperatures; sensitive to electrophilic functional groups; stoichiometric use of strong bases.nBuLi, LDA, trialkyl borates.
Miyaura Borylation Excellent functional group tolerance; mild reaction conditions; wide availability of starting materials.Requires pre-functionalized haloindoles; potential for side reactions (e.g., dehalogenation).Pd catalysts, phosphine ligands, B₂pin₂, base (e.g., KOAc).
Direct C-H Borylation High atom economy; avoids pre-functionalization; often mild conditions.Regioselectivity can be challenging to control; may require directing groups; catalyst cost.Ir, Rh, or Pd catalysts, bipyridine or phosphine ligands, B₂pin₂.

Conclusion and Future Outlook

The synthesis of substituted indolylboronic acids is a dynamic and evolving field of research. While traditional methods like lithiation-borylation and Miyaura borylation remain indispensable tools, the development of direct C-H borylation techniques is paving the way for more efficient and sustainable synthetic strategies. The ability to selectively functionalize any position of the indole ring through these methods provides medicinal chemists with unparalleled opportunities to explore the chemical space around this important scaffold.

Future research will likely focus on the development of more selective and robust catalytic systems for direct C-H borylation, including the use of earth-abundant metal catalysts and the design of novel directing groups that can be easily installed and removed. Furthermore, the expansion of these methodologies to the synthesis of other heteroarylboronic acids will continue to be an area of intense investigation, further empowering the drug discovery process.

References

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Sources

Methodological & Application

Application Notes & Protocols: Advanced Palladium Catalysts for Suzuki-Miyaura Cross-Coupling with Indolylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, integral to numerous pharmaceuticals and biologically active compounds.[1][2][3][4] The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction represents one of the most robust and versatile methods for the C-C functionalization of this privileged heterocycle.[5][6] This guide provides an in-depth analysis of this critical transformation, moving beyond simple procedures to explain the underlying principles that govern catalyst selection, reaction optimization, and troubleshooting. We will explore the catalytic cycle, address the unique challenges posed by indole substrates, and present detailed, field-proven protocols designed for immediate application in a research or drug development setting.

The Mechanistic Core: A Deeper Look at the Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[7] The three fundamental steps—oxidative addition, transmetalation, and reductive elimination—are critically influenced by the choice of ligand, base, and solvent.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Lₙ (Active Catalyst) OxAdd Oxidative Addition (R¹-Pd(II)Lₙ-X) Pd0->OxAdd + R¹-X Transmetalation Transmetalation (R¹-Pd(II)Lₙ-R²) OxAdd->Transmetalation + [R²-B(OH)₃]⁻ RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Coupled Product (R¹-R²) RedElim->Product ArX Aryl Halide (R¹-X) ArX->OxAdd BoronicAcid Indolylboronic Acid (R²-B(OH)₂) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate. This step is often rate-limiting, particularly for less reactive aryl chlorides.[8] The use of electron-rich, bulky phosphine ligands accelerates this step by increasing the electron density on the palladium center, enhancing its nucleophilicity.[8]

  • Transmetalation: The organoboronic acid (R²-B(OH)₂) is activated by a base to form a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻). This species then transfers the organic group (the indole moiety in this case) to the palladium(II) center, displacing the halide. The choice of base is crucial and must be strong enough to activate the boronic acid but not so strong as to cause undesired side reactions.[9]

  • Reductive Elimination: This is the final, product-forming step. The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst. Sterically demanding ligands facilitate this step by creating a crowded coordination sphere around the metal.[8][9]

Field-Proven Insights: Overcoming the Challenges of Indole Coupling

While powerful, the Suzuki-Miyaura coupling of indolylboronic acids presents specific challenges that require careful consideration.

  • Protodeboronation: This is a common side reaction where the C-B bond of the indolylboronic acid is cleaved by a proton source (often water), replacing the boronic acid group with a hydrogen atom.[10][11] This non-productive pathway consumes the starting material and reduces yields.

    • Causality & Solution: Protodeboronation is highly pH-dependent and can be exacerbated by prolonged reaction times at elevated temperatures.[10][12][13] Using anhydrous solvents, carefully degassed reagents, and efficient catalyst systems that promote rapid coupling can minimize the impact of this side reaction.

  • Reactivity of the N-H Bond: The indole N-H proton is acidic and can interfere with the catalytic cycle, particularly with unprotected indoles.[14][15] This can lead to catalyst inhibition or undesired N-arylation side products.

    • Causality & Solution: The free N-H group can coordinate to the palladium catalyst, leading to inactive species.[15] While protocols for unprotected indoles exist, they often require specific catalyst systems and careful optimization.[14][15] A common and robust strategy is the temporary installation of an N-protecting group, such as a tert-butyloxycarbonyl (Boc) group, which can be easily removed post-coupling.[16] This approach prevents N-H related side reactions and often leads to more consistent and higher yields.

Catalyst & Ligand Selection: The Key to a Successful Reaction

The modern era of cross-coupling has been defined by the development of sophisticated palladium precatalysts and ligands that offer superior activity, stability, and scope.

Table 1: Comparison of Palladium Catalyst Systems

Catalyst System Key Features & Advantages Common Applications
Pd(PPh₃)₄ Historically significant, commercially available. Simple, activated aryl bromides and iodides. Often requires higher temperatures.
Pd(OAc)₂ + Ligand Flexible; allows for in-situ catalyst generation with a wide choice of ligands.[17] Versatile for many couplings; performance is highly ligand-dependent.
Pd(dppf)Cl₂ Robust and reliable precatalyst. Good for a range of substrates, including some heteroaryls.[18] General-purpose catalyst for moderately challenging couplings.
Buchwald Precatalysts (e.g., SPhos-G3, XPhos-G3) Highly active, air- and moisture-stable. Enables low catalyst loadings and room-temperature reactions.[9] Challenging substrates: unactivated aryl chlorides, sterically hindered partners, heteroaromatic systems.[9]

| Pd-NHC Complexes (e.g., PEPPSI™) | Strong Pd-C bond provides high thermal stability. Excellent for coupling unreactive aryl chlorides.[19] | Particularly effective for reactions involving aryl and heteroaryl chlorides. |

The Ligand's Critical Role: The ligand is not a passive spectator; it is an active controller of the catalyst's properties. For indole couplings, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often the ligands of choice.[9] Their steric bulk promotes the crucial reductive elimination step, while their electron-donating nature enhances the rate of oxidative addition.[8][9]

Detailed Experimental Protocol

This protocol describes a general and reliable procedure for the coupling of an N-Boc protected indolylboronic acid with an aryl bromide using a modern palladium precatalyst.

Experimental_Workflow Start Start Reagents Weigh & Combine Solids: - Indolylboronic Acid (1.2 eq) - Aryl Bromide (1.0 eq) - Pd Precatalyst (1-2 mol%) - Base (e.g., K₃PO₄, 2.0 eq) Start->Reagents Setup Reaction Vessel Setup: - Add stir bar - Seal with septum - Evacuate & backfill with N₂/Ar (3x) Reagents->Setup Solvents Add Degassed Solvents: - Dioxane/Toluene - Water (if required) Setup->Solvents Reaction Heat & Stir: - Heat to 80-100 °C - Stir vigorously for 2-16 h Solvents->Reaction Monitoring Monitor Progress: - TLC or LC-MS analysis Reaction->Monitoring Workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine Monitoring->Workup Upon Completion Purification Purification: - Dry (Na₂SO₄), filter, concentrate - Flash column chromatography Workup->Purification End Characterized Product Purification->End

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:
  • N-Boc-indole-5-boronic acid (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv)

  • SPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane (Anhydrous, degassed)

  • Water (Degassed)

  • Ethyl Acetate (EtOAc)

  • Saturated aq. NaCl (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Step-by-Step Methodology:
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add N-Boc-indole-5-boronic acid, 4-bromoanisole, SPhos Pd G3 precatalyst, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water via syringe to achieve a solvent ratio of approximately 10:1 (dioxane:water). The total solvent volume should provide a substrate concentration of ~0.1 M.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 2-12 hours).

  • Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Isolation: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

References

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  • ResearchGate. (2019). The synthesis of indolylboronic acids or esters via the cyclization of substituted anilines. ResearchGate. [Link]

  • Thomas, S. P., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • MDPI. (2024). Electropolymerization of 5-Indolylboronic Acid. MDPI. [Link]

  • University of Richmond Scholarship Repository. (2019). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. University of Richmond. [Link]

  • Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. PubMed Central. [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. [Link]

  • HAL Open Science. (2015). Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science. [Link]

  • SpringerLink. (2010). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. MDPI. [Link]

  • ResearchGate. (2021). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • MDPI. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. [Link]

  • Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]

  • NIH. (2012). Combining Zn Ion Catalysis with Homogeneous Gold Catalysis: An Efficient Annulation Approach to N-Protected Indoles. NIH. [Link]

  • MDPI. (2024). Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. MDPI. [Link]

  • MDPI. (2019). Indolylboronic Acids: Preparation and Applications. MDPI. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. PubMed Central. [Link]

  • ResearchGate. (2023). RECENT ADVANCES IN THE SYNTHESIS AND APPLICATIONS OF INDOLE FUSED DERIVATIVES. ResearchGate. [Link]

  • Wikipedia. (2024). Protodeboronation. Wikipedia. [Link]

  • ACS Publications. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Publications. [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • MDPI. (2024). Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds. MDPI. [Link]

  • Sci-Hub. (2017). Cationic versus Anionic Palladium Species in the Suzuki–Miyaura Cross‐Coupling. Sci-Hub. [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • The Open Medicinal Chemistry Journal. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Open. [Link]

  • PubMed. (2024). Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica. PubMed. [Link]

  • Royal Society of Chemistry. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • RSC Publishing. (2024). N2-site-selective cross-couplings of tetrazoles with indoles. RSC Publishing. [Link]

  • NIH. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]

  • MDPI. (2023). Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. MDPI. [Link]

  • Organic Chemistry Portal. (2020). Synthesis of indoles. Organic Chemistry Portal. [Link]

  • ResearchGate. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. ResearchGate. [Link]

  • NIH. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents. NIH. [Link]

  • Organic Chemistry Portal. (2020). Protodeboronations. Organic Chemistry Portal. [Link]

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Synthesis of Biaryl Compounds with (4-Methoxy-1H-indol-2-yl)boronic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Indole-Based Biaryls in Modern Chemistry

The indole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products, pharmaceuticals, and functional organic materials.[1][2] The synthesis of biaryl compounds, where two aromatic rings are directly linked, is a pivotal transformation in organic chemistry, often leading to molecules with enhanced biological activity or unique photophysical properties.[3] The fusion of an indole scaffold with another aryl moiety through a direct carbon-carbon bond gives rise to a class of compounds with significant therapeutic potential, including applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2]

(4-Methoxy-1H-indol-2-yl)boronic acid is a specialized reagent that allows for the direct introduction of the 4-methoxyindole unit into a target molecule. The methoxy group at the 4-position can significantly influence the electronic properties and metabolic stability of the resulting biaryl compound, making this building block particularly attractive for drug discovery programs.[4] This guide provides a comprehensive overview of the synthesis of biaryl compounds utilizing this compound, with a focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.

The Suzuki-Miyaura Cross-Coupling: A Powerful Tool for Biaryl Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for the formation of C(sp²)–C(sp²) bonds, owing to its mild reaction conditions, tolerance of a wide variety of functional groups, and the general stability and low toxicity of the boronic acid reagents.[3][5] The reaction facilitates the coupling of an organoboron species (in this case, this compound) with an aryl halide or triflate.

The Catalytic Cycle: A Step-by-Step Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R R-B(OH)2 This compound Ar-X Aryl Halide/Triflate Ar-R Biaryl Product

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction. This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the biaryl product and regenerate the catalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex. This is often the rate-limiting step of the cycle.

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic moiety (the 4-methoxy-1H-indol-2-yl group) to the palladium center, displacing the halide. The base is crucial for the formation of a more nucleophilic boronate species, which facilitates this transfer.[6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar-R) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: A General Procedure for the Synthesis of 2-Aryl-4-methoxy-1H-indoles

The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Materials and Reagents
  • This compound (1.0 - 1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment
  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer with heating plate or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Procedure

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, aryl bromide, palladium catalyst, and base in a Schlenk flask. B Evacuate and backfill the flask with an inert gas (3x). A->B C Add degassed solvent. B->C D Heat the reaction mixture with stirring (e.g., 80-110 °C or microwave irradiation). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with an organic solvent. E->F G Wash with water and brine. F->G H Dry the organic layer and concentrate. G->H I Purify by flash column chromatography. H->I

Figure 2: General workflow for the Suzuki-Miyaura coupling reaction. This flowchart outlines the key stages from reaction setup to the purification of the final biaryl product.

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The solvent volume should be sufficient to ensure dissolution of the reactants at the reaction temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Alternatively, for microwave-assisted synthesis, heat the sealed vial to the specified temperature for a shorter duration. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Presentation: Expected Yields and Reaction Conditions

While specific yield data for the coupling of this compound is not extensively reported in the literature, we can extrapolate expected outcomes from similar systems. The following table provides a summary of typical conditions and reported yields for the Suzuki-Miyaura coupling of related indole and indazole derivatives with various arylboronic acids. This serves as a valuable starting point for optimizing your specific reaction.

Aryl Halide/TriflateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
7-Bromo-4-sulfonamido-1H-indazole(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O100 (MW)89[5]
4-BromoacetophenonePhenylboronic acidPd-complex (0.005)KOHH₂O100>95[7]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O70-8060[8]
3-chloro-1,2,4-benzotriazine 1-oxidePhenylboronic acidPd(OAc)₂ (5) / PCy₃ (10)K₃PO₄Toluene/H₂O11072[9]

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below are common issues encountered in Suzuki-Miyaura couplings and potential solutions:

  • Low or No Yield:

    • Inactive Catalyst: Ensure the palladium catalyst is not degraded. Using a pre-catalyst can sometimes provide more consistent results.

    • Incorrect Base: The choice of base is critical. Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ to find the optimal one for your substrate.[6]

    • Poor Solvent Choice: The solvent must solubilize all reactants. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often effective.

    • Suboptimal Temperature: If the reaction is sluggish, a higher temperature may be required. Conversely, if side reactions are observed, lowering the temperature may be beneficial.

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom.

    • Minimize Water: Use anhydrous solvents and ensure the base is not excessively hygroscopic.

    • Milder Base: A milder base may reduce the rate of protodeboronation.

    • Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture.

  • Homocoupling of the Boronic Acid:

    • Oxygen Contamination: This is often caused by the presence of oxygen. Ensure thorough degassing of solvents and maintain a strict inert atmosphere.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds using this compound. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently access a diverse range of 2-aryl-4-methoxy-1H-indoles. These compounds are valuable scaffolds in drug discovery and materials science. The protocol and insights provided in this guide serve as a solid foundation for the successful implementation of this important transformation in your research endeavors.

References

  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][5]-Fused Indole Heterocycles. (2014). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][5]-Fused Indole Heterocycles. (2014). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (2009). Arkat USA. Retrieved January 15, 2026, from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Retrieved January 15, 2026, from [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). University of Illinois. Retrieved January 15, 2026, from [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Palladium-catalyzed cross-coupling reactions of arylboronic acids and 2-I- p-carborane. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • An unusual 1,2-aryl shift in palladium-catalyzed cross-coupling ethoxycarbonylation of arylboronic acids with α-iminoesters. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Suzuki–Miyaura Cross‐Coupling. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Retrieved January 15, 2026, from [Link]

  • Suzuki Coupling. (2020). YouTube. Retrieved January 15, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2019). MDPI. Retrieved January 15, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2023). Scholarship @ Claremont. Retrieved January 15, 2026, from [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • The Suzuki−Miyaura coupling between different aryl halides and various... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science. Retrieved January 15, 2026, from [Link]

Sources

Application Notes and Protocols: One-Pot Borylation and Suzuki Coupling of 4-Methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

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For: Researchers, scientists, and drug development professionals.

Introduction: Streamlining the Synthesis of Privileged Scaffolds

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The ability to efficiently functionalize the indole scaffold is therefore of paramount importance in drug discovery. Traditional multi-step synthetic sequences, however, often suffer from drawbacks such as lower overall yields, increased consumption of reagents and solvents, and laborious purification of intermediates.[1][2] One-pot syntheses, where sequential reactions are performed in a single reaction vessel without the isolation of intermediates, offer an elegant solution to these challenges, aligning with the principles of green chemistry by enhancing step and pot economy.[1][2][3][4][5]

This application note provides a detailed protocol for a one-pot iridium-catalyzed C-H borylation of 4-methoxyindole followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This telescoping synthesis provides a highly efficient route to construct C-C bonds at the C3 position of the indole ring, a key position for modulating biological activity. We will delve into the mechanistic underpinnings of each catalytic cycle, provide a robust, step-by-step experimental protocol, and offer insights into reaction optimization and troubleshooting.

The Strategic Advantage of a One-Pot Approach

The combination of Miyaura borylation and Suzuki coupling in a single pot circumvents the need to isolate the often unstable boronic ester intermediate.[6][7] This streamlined workflow not only saves significant time and resources but can also lead to higher overall yields by minimizing material loss during transfers and purifications.[1][2] The compatibility of the catalysts and reaction conditions for both transformations is key to the success of this one-pot strategy.

Reaction Overview & Mechanism

The overall transformation involves two distinct, yet compatible, catalytic cycles occurring sequentially in the same reaction vessel.

Step 1: Iridium-Catalyzed C-H Borylation

The initial step is the regioselective borylation of the C-H bond at the C3 position of 4-methoxyindole. This reaction is typically catalyzed by an iridium complex. The generally accepted mechanism for iridium-catalyzed C-H borylation involves an Ir(III)/Ir(V) catalytic cycle.[8][9] The active iridium catalyst, often ligated by a bipyridine-type ligand, activates the C-H bond of the indole, leading to the formation of an organoiridium intermediate.[8][9] Subsequent reductive elimination furnishes the C3-borylated indole and regenerates the active iridium catalyst. For N-acyl protected indoles, a ligand-free iridium-catalyzed C-H borylation has also been reported, offering a simplified protocol.[10][11]

Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Upon completion of the borylation, the second catalytic cycle, the Suzuki-Miyaura coupling, is initiated by the addition of an aryl halide, a palladium catalyst, and a base. The mechanism of the Suzuki coupling is well-established and proceeds through a series of key steps:[12][13][14]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[12][13][14]

  • Transmetalation: The borylated indole, activated by the base, transfers its organic group to the palladium center, displacing the halide.[12][13] The exact mechanism of transmetalation is still a subject of research.[13]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[12][14]

The choice of ligands on the palladium catalyst is crucial for an efficient Suzuki coupling, influencing both the rate of oxidative addition and reductive elimination.[15][16][17][18] Bulky, electron-rich phosphine ligands are often employed to enhance catalyst activity, particularly with less reactive aryl chlorides.[15][16][17]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents
  • 4-Methoxyindole

  • Bis(pinacolato)diboron (B₂pin₂)

  • Aryl halide (e.g., aryl bromide or chloride)

  • [Ir(cod)OMe]₂ (Iridium catalyst precursor)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (Iridium ligand)

  • Pd(dppf)Cl₂ or other suitable Palladium(II) catalyst

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Reaction Workflow Diagram

One_Pot_Reaction One-pot borylation and Suzuki coupling workflow. Start 4-Methoxyindole + Bis(pinacolato)diboron Borylation Iridium-Catalyzed C-H Borylation Start->Borylation Intermediate 4-Methoxyindole-3-boronic acid pinacol ester (in situ) Borylation->Intermediate Suzuki Palladium-Catalyzed Suzuki Coupling Intermediate->Suzuki Product 3-Aryl-4-methoxyindole Suzuki->Product Reagents1 [Ir(cod)OMe]₂ dtbpy 1,4-Dioxane, Heat Reagents1->Borylation Reagents2 Aryl Halide Pd Catalyst Base, Heat Reagents2->Suzuki

Caption: One-pot borylation and Suzuki coupling workflow.

Step-by-Step Procedure
  • Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.

  • Borylation Step:

    • To the flask, add 4-methoxyindole (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), [Ir(cod)OMe]₂ (1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (3.0 mol%).

    • Add anhydrous 1,4-dioxane to achieve a suitable concentration (e.g., 0.1 M).

    • Stir the mixture at 80-100 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting indole.

  • Suzuki Coupling Step:

    • After the borylation is complete, cool the reaction mixture to room temperature.

    • To the same flask, add the aryl halide (1.1 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 3.0 equiv).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 3-aryl-4-methoxyindole.

Data Summary and Optimization

The following table provides a summary of typical reaction parameters and expected outcomes. Optimization may be necessary for different aryl halides.

ParameterBorylationSuzuki CouplingNotes
Catalyst [Ir(cod)OMe]₂/dtbpyPd(dppf)Cl₂Other palladium catalysts and ligands can be screened for optimal performance.
Solvent 1,4-Dioxane1,4-DioxaneAnhydrous conditions are crucial for the borylation step.
Base Not requiredK₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the Suzuki coupling efficiency.
Temperature 80-100 °C80-100 °CMicrowave irradiation can sometimes accelerate the reaction.[6]
Time 2-4 hours4-12 hoursReaction times are substrate-dependent and should be monitored.
Expected Yield -60-95%Yields are dependent on the reactivity of the aryl halide.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low yield of borylated intermediate - Inactive iridium catalyst- Non-anhydrous conditions- Insufficient reaction time/temperature- Use fresh catalyst- Ensure all glassware is flame-dried and solvent is anhydrous- Increase reaction time or temperature
Low yield of final coupled product - Inactive palladium catalyst- Inappropriate base or ligand- Sterically hindered aryl halide- Screen different palladium catalysts and ligands- Optimize the base- Increase catalyst loading or reaction temperature for challenging substrates
Formation of homocoupled byproducts - Presence of oxygen- Ensure a robust inert atmosphere is maintained throughout the reaction
Protodeborylation - Presence of water or protic solvents- Use anhydrous solvents and reagents

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Iridium and palladium catalysts can be toxic and should be handled with care.

  • 1,4-Dioxane is a flammable and potentially carcinogenic solvent. Handle with appropriate precautions.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The one-pot borylation and Suzuki coupling of 4-methoxyindole represents a powerful and efficient strategy for the synthesis of functionalized indole derivatives. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can leverage this methodology to accelerate the discovery and development of novel therapeutic agents. The protocol provided herein serves as a robust starting point for the exploration of a wide range of indole functionalizations.

References

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Grokipedia. (n.d.). One-pot synthesis. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from [Link]

  • Bavetsias, V., & Faisal, A. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 12(41), 8189–8195. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for Palladium catalyzed Suzuki cross-coupling reaction. Retrieved from [Link]

  • Quora. (n.d.). What is the Principle of one pot synthesis? & advantages and disadvantages?. Retrieved from [Link]

  • Wikipedia. (2024). One-pot synthesis. Retrieved from [Link]

  • Zhang, W., & Yi, W. (2020). Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. Cogent Chemistry, 6(1), 1729851. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot Synthesis and its Practical Application in Pharmaceutical Industry. Retrieved from [Link]

  • Mkhalid, I. A. I., Coventry, D. N., Albesa-Jove, D., Batsanov, A. S., Howard, J. A. K., Perutz, R. N., & Marder, T. B. (2006). Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation. Journal of the American Chemical Society, 128(48), 15478–15479. Retrieved from [Link]

  • Tasch, B. O. A., Merkul, E., & Müller, T. J. J. (2023). Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls. Molecules, 28(3), 1433. Retrieved from [Link]

  • Larrosa, I., & Harrity, J. P. A. (2011). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition, 50(48), 11430-11432. Retrieved from [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13690–13691. Retrieved from [Link]

  • Wang, C., Li, Y., & He, G. (2020). Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. RSC Advances, 10(72), 44431-44434. Retrieved from [Link]

  • Shields, J. D., Ahn, J., & Sanford, M. S. (2022). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Journal of the American Chemical Society, 144(1), 169–176. Retrieved from [Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Retrieved from [Link]

  • Zhang, L., Jiao, L., & Zhang, Y. (2018). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Advances, 8(25), 13881–13885. Retrieved from [Link]

  • Wang, C., Li, Y., & He, G. (2020). Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. RSC Advances, 10(72), 44431-44434. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Shields, J. D., Ahn, J., & Sanford, M. S. (2022). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Journal of the American Chemical Society, 144(1), 169–176. Retrieved from [Link]

  • Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Retrieved from [Link]

  • Bavetsias, V., & Faisal, A. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 12(41), 8189–8195. Retrieved from [Link]

  • WordPress. (n.d.). Combined 'One-pot' Borylation and Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]

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Application Notes & Protocols: (4-Methoxy-1H-indol-2-yl)boronic acid in Organic Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of (4-Methoxy-1H-indol-2-yl)boronic acid as a pivotal building block for the synthesis of advanced organic materials. The indole scaffold is a privileged structure in materials science, and the strategic placement of a methoxy group at the 4-position and a boronic acid at the 2-position offers a powerful tool for molecular engineering.[1] The electron-donating methoxy group effectively modulates the electronic properties of the indole core, making it an excellent electron-rich unit for constructing materials with tailored optoelectronic characteristics. This document details the compound's properties, its central role in Suzuki-Miyaura cross-coupling reactions, and provides step-by-step protocols for its application in the synthesis of conjugated polymers and small molecules for Organic Light-Emitting Diodes (OLEDs).

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis. The N-H proton of the indole ring can influence its reactivity, and in some cases, protection with a group like tert-butoxycarbonyl (Boc) may be considered.[2]

PropertyValueSource
Molecular Formula C₉H₁₀BNO₃(Calculated)
Molecular Weight 190.99 g/mol (Calculated)
CAS Number 1000068-23-4 (Boc-protected)[3]
Appearance Typically an off-white to light-yellow solid[4]
Solubility Soluble in organic solvents like Dioxane, THF, DMF; sparingly soluble in water.General Knowledge
Storage Conditions 2-8°C, under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[4]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is its use as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction is one of the most robust and versatile methods for forming carbon-carbon bonds, making it indispensable in the synthesis of complex organic materials.[6]

Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide).

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 4-methoxy-1H-indol-2-yl moiety) to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-R(L_n) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination CoupledProduct Coupled Product (Ar-R) Transmetal->CoupledProduct ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid (4-MeO-Indole)-B(OH)₂ (R-B(OH)₂) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal caption Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Considerations for Indole-based Couplings
  • The N-H Proton: The acidic proton on the indole nitrogen can sometimes interfere with the catalytic cycle.[7][8] While many couplings proceed efficiently with the unprotected indole, stubborn reactions may benefit from N-protection (e.g., with a Boc or tosyl group), which can alter substrate reactivity.[2]

  • Base and Solvent Selection: The choice of base and solvent is critical. A common system is an aqueous solution of a base like K₂CO₃ or K₃PO₄ with an organic solvent such as dioxane, toluene, or DMF.[9] The base activates the boronic acid for transmetalation.

  • Protodeboronation: A key side reaction is protodeboronation, where the C-B bond is cleaved by a proton source, rendering the boronic acid inactive. This can be minimized by using carefully dried solvents, an inert atmosphere, and optimizing the base and reaction temperature.[10]

Application in Conjugated Polymer Synthesis

This compound is an ideal monomer for creating electron-rich conjugated polymers. When copolymerized with an electron-deficient (acceptor) monomer, the resulting donor-acceptor (D-A) polymer often exhibits a narrow bandgap, a desirable property for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

Protocol 3.1: Synthesis of an Indole-based Donor-Acceptor Copolymer

This protocol describes a general method for the synthesis of a copolymer using this compound and a dibrominated acceptor monomer, such as 4,7-dibromo-2,1,3-benzothiadiazole.

Materials:

  • This compound (1.0 eq)

  • 4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq)

  • Potassium carbonate (K₂CO₃), 2M aqueous solution (4.0 eq)

  • Toluene, anhydrous

  • Aliquat 336 (phase-transfer catalyst, optional)

  • Methanol, Chloroform, Hexane for purification

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1 eq), 4,7-dibromo-2,1,3-benzothiadiazole (1 eq), and the palladium catalyst (0.02 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen three times.

  • Solvent Addition: Add anhydrous toluene via cannula to dissolve the monomers and catalyst. If using, add a few drops of Aliquat 336.

  • Degassing: Add the 2M K₂CO₃ solution. Vigorously stir the biphasic mixture and bubble argon through it for 20-30 minutes to ensure all oxygen is removed.

    • Scientist's Note: Oxygen can oxidatively degrade the Pd(0) catalyst, inhibiting the reaction. Thorough degassing is crucial for achieving high molecular weight polymer.

  • Reaction: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by observing the color change and increase in viscosity. The reaction is typically run for 24-48 hours.

  • Workup & Precipitation: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and brine. Concentrate the organic layer under reduced pressure.

  • Purification: Precipitate the crude polymer by slowly adding the concentrated solution to a large volume of stirring methanol. Collect the solid polymer by filtration.

  • Soxhlet Extraction: To remove catalyst residues and low molecular weight oligomers, perform a sequential Soxhlet extraction with methanol, hexane, and finally chloroform to isolate the pure polymer fraction.

    • Scientist's Note: Soxhlet extraction is a critical step for obtaining polymer with high purity, which is essential for good device performance.

Polymer_Workflow cluster_synthesis Synthesis cluster_purification Purification setup 1. Add Reagents to Schlenk Flask inert 2. Establish Inert Atmosphere (Ar/N₂) setup->inert solvents 3. Add Solvents & Base inert->solvents react 4. Heat & Stir (e.g., 90°C, 48h) solvents->react precipitate 5. Precipitate in Methanol react->precipitate Workup soxhlet 6. Soxhlet Extraction (MeOH, Hexane, CHCl₃) precipitate->soxhlet dry 7. Dry Final Polymer Under Vacuum soxhlet->dry final_product Pure Conjugated Polymer dry->final_product Yields caption Fig 2: General workflow for conjugated polymer synthesis via Suzuki coupling.

Caption: General workflow for conjugated polymer synthesis via Suzuki coupling.

Application in Small Molecule Synthesis for OLEDs

The electron-rich 4-methoxyindole core can be incorporated into small molecules designed for use in OLEDs.[11] Depending on the overall molecular architecture, these materials can function as fluorescent emitters, host materials, or hole-transporting layer (HTL) materials.[12][13] The boronic acid functionality allows for precise coupling to other aromatic systems to build complex, high-performance molecules.

Protocol 4.1: Synthesis of a Core Structure for an OLED Material

This protocol outlines the coupling of this compound with a brominated carbazole derivative, a common building block in OLED materials.

Materials:

  • This compound (1.2 eq)

  • 3-Bromo-9-phenyl-9H-carbazole (1.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Ethyl acetate and Brine for workup

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-Bromo-9-phenyl-9H-carbazole (1.0 eq), this compound (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), and K₃PO₄ (3.0 eq).

    • Scientist's Note: Using a slight excess of the boronic acid can help drive the reaction to completion, especially if some protodeboronation occurs.

  • Inert Atmosphere & Solvent Addition: Seal the flask and establish an inert atmosphere as described in Protocol 3.1. Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting aryl bromide (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Further characterization for materials science would involve UV-Vis and fluorescence spectroscopy, and cyclic voltammetry.

References

  • Benchchem. Application Notes and Protocols: (7-Bromo-1H-indol-2-yl)boronic acid in Drug Discovery.
  • Cubiňák, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. Available from: [Link]

  • ResearchGate. Indole-Boronic Acid Coupling Development.
  • Albericio, F., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(18), 6032-6039. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Boronic Acid Pyrimidine Derivatives in Modern OLED Technology.
  • Cubiňák, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. PubMed, 31569441. Available from: [Link]

  • Fors, B. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12632–12635. Available from: [Link]

  • Liu, G., et al. (2013). Synthesis of end-functionalized boronic acid containing copolymers and their bioconjugates with rod-like viruses for multiple responsive hydrogels. Polymer Chemistry, 4(12), 3473-3482. Available from: [Link]

  • Shavialenka, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic & Biomolecular Chemistry, 19(33), 7206-7211. Available from: [Link]

  • Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5564-5567. Available from: [Link]

  • DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
  • ResearchGate. (PDF) Indolylboronic Acids: Preparation and Applications. Available from: [Link]

  • Semantic Scholar. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Available from: [Link]

  • Benchchem. (7-Bromo-1H-indol-2-yl)boronic acid in the Synthesis of Advanced Organic Materials.
  • ResearchGate. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine | Request PDF. Available from: [Link]

  • MDPI. Advances in High-Efficiency Blue OLED Materials. Available from: [Link]

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Application Notes & Protocols: Functionalization of Indoles via C-H Borylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and natural products, making its selective functionalization a paramount objective for drug discovery and development professionals.[1][2] Direct carbon-hydrogen (C–H) borylation has emerged as a powerful, atom-economical strategy for introducing a versatile boronic ester handle onto the indole core, paving the way for subsequent derivatization.[3][4] However, the inherent electronic properties of the indole ring present a significant regioselectivity challenge, with seven distinct C–H bonds available for activation. This guide provides an in-depth exploration of modern catalytic systems and protocols for achieving precise, site-selective C–H borylation of indoles at the C2, C3, and C7 positions, offering researchers a practical framework for synthesizing valuable borylated indole building blocks.

The Strategic Importance of Borylated Indoles

Organoboron compounds, particularly boronic esters, are exceptionally versatile synthetic intermediates.[5] Their stability, low toxicity, and broad functional group tolerance make them ideal precursors for a vast array of chemical transformations. In the context of indole chemistry, the introduction of a boronic ester (most commonly a pinacol boronate, Bpin) via C–H activation unlocks access to novel chemical space. The resulting C–B bond can be readily converted into C–C, C–O, C–N, and C-halogen bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[6][7] This two-step, one-pot C–H borylation/cross-coupling sequence provides an efficient pathway to complex, functionalized indole derivatives that are central to many pharmaceutical agents.[1][6][7]

The Core Challenge: Achieving Regioselectivity

The regiochemical outcome of indole C–H borylation is dictated by a delicate interplay of electronic and steric factors, which can be manipulated through the strategic choice of catalyst, ligand, directing group, and borylating agent.

  • C3 Position: As the highest occupied molecular orbital (HOMO) is localized at the C3 position, this site is the most electron-rich and nucleophilic.[8] Consequently, electrophilic borylation methods and many transition-metal-catalyzed processes show a strong intrinsic preference for C3 functionalization.

  • C2 Position: While electronically less favored than C3, the C2 position can be targeted under conditions that allow for thermodynamic control, as the C2-borylated product is often more stable.[9][10]

  • C4-C7 Positions: The C–H bonds on the benzene portion of the indole are significantly less reactive. Their functionalization is challenging and almost invariably requires the installation of a directing group to steer the catalyst to the desired position, most commonly C7.[2][3][11]

The following sections detail proven methodologies and protocols for selectively targeting these key positions.

C3-Selective Borylation: The Path of Least Resistance

Achieving C3 selectivity is often the most straightforward transformation. Modern methods offer high efficiency under mild conditions using various catalysts.

3.1. Causality of C3-Selective Methods
  • Iridium Catalysis: Iridium-based catalysts, often used with bipyridine-type ligands, are highly effective. For N-protected indoles, bulky groups like Boc or acyl substituents can sterically hinder the C2 position, further enhancing the intrinsic electronic preference for C3.[3][4] Remarkably, a simple, ligand-free iridium system has also been developed, offering excellent yields and operational simplicity.[3][12]

  • Nickel Catalysis: Nickel catalysts can achieve C3-selective borylation through an elegant "traceless directing group" strategy.[6][13] In this process, the catalyst first borylates the indole N–H bond. The resulting N–Bpin group then directs the C–H activation to the C3 position before being cleaved in situ, regenerating the N–H indole.[6][7][13]

  • Metal-Free Electrophilic Borylation: Strong Lewis acids like B(C₆F₅)₃ can activate catecholborane, generating a highly electrophilic boron species that reacts at the nucleophilic C3 position.[8][14] This method can proceed under solvent-free conditions and allows for easy scale-up.[14]

3.2. Data Summary: Comparison of C3-Borylation Methods
MethodCatalyst / ReagentBorylating AgentKey FeatureTypical YieldsReference
Ligand-Free Iridium[Ir(OMe)(cod)]₂B₂pin₂Operationally simple, mild conditions65-91%[3][12]
Nickel Catalysis[Ni(IMes)₂]B₂pin₂Traceless N-Bpin directing groupExcellent[6][13]
Lewis Acid CatalysisB(C₆F₅)₃CatecholboraneMetal-free, solvent-free optionUp to 98%[14]
3.3. Workflow for C-H Borylation

The general experimental process follows a clear sequence from setup to final product analysis.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis & Application A Dry Glassware & Inert Atmosphere (N₂ or Ar) B Weigh Substrate, Catalyst, & Borylating Agent A->B C Add Anhydrous Solvent B->C D Heat to Reaction Temperature C->D E Monitor by TLC/GC-MS D->E F Quench Reaction (if necessary) E->F G Solvent Removal (Rotary Evaporation) F->G H Silica Gel Column Chromatography G->H I Characterization (NMR, HRMS) H->I J Downstream Reaction (e.g., Suzuki Coupling) I->J G A Indole C Kinetic C3-Borylated Intermediate A->C Electrophilic Attack (Fast, Kinetic) B Electrophilic Boron Species (from NHC-Borane + I₂) D Thermodynamic C2-Borylated Product C->D Boron Migration (Reversible) E H⁺ (Brønsted Acidic Conditions) C->E D->C G A Indole Substrate N-Directing Group (DG) B [M]-Boryl Catalyst (e.g., [Ir]) A:f1->B Coordination C Chelation Complex A->C B->C D Cyclometalated Intermediate C->D Intramolecular C7-H Activation E C7-Borylated Indole D->E Reductive Elimination

Sources

Application Note: A Comprehensive Protocol for the Synthesis of (4-Methoxy-1H-indol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indole derivatives are a cornerstone of medicinal chemistry and materials science, recognized for their prevalence in biologically active compounds and functional organic materials.[1] (4-Methoxy-1H-indol-2-yl)boronic acid is a key synthetic intermediate, enabling the construction of complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling.[2] This document provides a detailed, field-tested protocol for the synthesis of this compound. We delve into the scientific rationale behind the procedural choices, offering a robust, self-validating methodology suitable for researchers in organic synthesis and drug development. The protocol emphasizes safety, reproducibility, and provides guidance for troubleshooting common issues.

Scientific Rationale and Mechanistic Overview

The synthesis of indolylboronic acids can be approached through several methods, including C-H activation and halogen-metal exchange reactions.[3] For the regioselective synthesis of the 2-borylated indole, a directed ortho-metalation strategy is exceptionally effective. The chosen protocol proceeds via a regioselective lithiation at the C2 position of the 4-methoxyindole scaffold, followed by electrophilic trapping with a borate ester.

The mechanism involves a two-step deprotonation using a strong organolithium base, n-butyllithium (n-BuLi). The causality is as follows:

  • N-H Deprotonation: The indole N-H proton is the most acidic (pKa ≈ 17), and it is readily removed by the first equivalent of n-BuLi. This step is crucial as it forms an indolide anion, which directs the subsequent lithiation.

  • C2-H Deprotonation: The C2 proton is the most acidic carbon-bound proton on the indole ring. A second equivalent of n-BuLi removes this proton, forming a dianion intermediate. This reaction is conducted at extremely low temperatures (-78 °C) to ensure the kinetic stability of the lithiated species and prevent undesirable side reactions.[4]

  • Borylation: The dilithiated intermediate then acts as a potent nucleophile, attacking the electrophilic boron atom of triisopropyl borate.

  • Hydrolysis: Finally, an acidic workup hydrolyzes the resulting borate ester to furnish the desired this compound.

This method provides excellent control over regioselectivity, directly yielding the C2-borylated product without requiring pre-functionalized halogenated starting materials.

Detailed Experimental Protocol

This protocol is designed for execution by trained organic chemists in a properly equipped laboratory. A thorough risk assessment should be conducted before commencing any experimental work.[4]

Materials and Reagents
ReagentFormulaMolecular Wt.Molarity/PurityAmount (mmol)Equivalents
4-Methoxy-1H-indoleC₉H₉NO147.17 g/mol ≥98%10.01.0
n-ButyllithiumC₄H₉Li64.06 g/mol 2.5 M in hexanes22.02.2
Triisopropyl borateC₉H₂₁BO₃188.07 g/mol ≥98%12.01.2
Anhydrous Tetrahydrofuran (THF)C₄H₈O-Dri-Solv--
Hydrochloric AcidHCl-2 M (aqueous)--
Ethyl Acetate (EtOAc)C₄H₈O₂-ACS Grade--
HexanesC₆H₁₄-ACS Grade--
Saturated Sodium Chloride (Brine)NaCl-Aqueous--
Anhydrous Magnesium SulfateMgSO₄-ACS Grade--
Equipment
  • Flame-dried, two-neck round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Septa and nitrogen or argon inlet/outlet

  • Schlenk line or inert atmosphere manifold

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Synthesis Procedure

Reaction Setup:

  • Assemble the 100 mL two-neck round-bottom flask. Flame-dry it under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.[5]

  • Add 4-methoxy-1H-indole (1.47 g, 10.0 mmol) to the flask.

  • Seal the flask with septa and add anhydrous THF (40 mL) via syringe. Stir the mixture until all the solid has dissolved.

Lithiation and Borylation: 4. Cool the reaction flask to -78 °C using a dry ice/acetone bath. 5. Slowly add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22.0 mmol, 2.2 eq.) to the stirred solution via syringe over 15 minutes. Ensure the internal temperature does not rise above -70 °C. A color change to a deep yellow or orange solution is typically observed. 6. Stir the reaction mixture at -78 °C for 1 hour. 7. While maintaining the temperature at -78 °C, add triisopropyl borate (2.77 mL, 12.0 mmol, 1.2 eq.) dropwise via syringe.[4] The addition should be directed into the solution, not down the cold sides of the flask, to prevent freezing.[4] 8. After the addition is complete, stir the mixture at -78 °C for an additional 2 hours. 9. Remove the cooling bath and allow the reaction to warm slowly to room temperature overnight (approximately 12-16 hours) with continued stirring.

Work-up and Purification: 10. Cool the flask to 0 °C in an ice-water bath. 11. Cautiously quench the reaction by the slow, dropwise addition of 2 M HCl (30 mL). 12. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL). 13. Combine the organic layers and wash with brine (1 x 30 mL). 14. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. 15. Purify the resulting crude solid by trituration with a 1:1 mixture of ethyl acetate and hexanes or by column chromatography on silica gel to afford the final product.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons of the indole ring, the methoxy group protons, and a broad singlet for the B(OH)₂ protons. The presence of boroxine trimers, a common anhydride impurity, can lead to broadened or complex signals.[6]

  • ¹³C NMR: Confirm the presence of all expected carbon signals.

  • Mass Spectrometry (MS): Determine the molecular weight of the product.

Experimental Workflow Diagram

The following diagram illustrates the key transformations in the synthesis protocol.

Synthesis_Workflow Start 4-Methoxy-1H-indole Intermediate1 Dilithiated Indole Intermediate Start->Intermediate1  n-BuLi (2.2 eq)  THF, -78 °C, 1h   Intermediate2 Borate Ester Adduct Intermediate1->Intermediate2  Triisopropyl borate  -78 °C to RT, 14h   Product This compound Intermediate2->Product  2 M HCl (aq)  Work-up  

Caption: Synthetic workflow for this compound.

Safety and Handling Precautions

  • n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water.[7] It must be handled under a strict inert atmosphere (nitrogen or argon) using proper syringe techniques.[8] Always wear flame-retardant personal protective equipment (PPE), including a lab coat, safety glasses, and appropriate gloves. Ensure a Class D fire extinguisher (for combustible metals) and sand are readily available.[7]

  • Triisopropyl borate: This reagent is a flammable liquid.[9] Keep away from heat, sparks, and open flames. Handle in a well-ventilated fume hood.[9]

  • General Precautions: All experimental procedures should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive n-BuLi reagent.Titrate the n-BuLi solution before use to determine its exact molarity.
Wet glassware or solvents.Ensure all glassware is rigorously flame-dried and solvents are anhydrous. Moisture will quench the organolithium intermediate.
Complex NMR Spectrum Formation of boroxine anhydride.Boroxines are trimetric anhydrides of boronic acids.[6] This can often be resolved by dissolving the sample in a coordinating solvent like d₄-methanol for NMR analysis or by careful purification.
Incomplete Reaction Insufficient reaction time or incorrect temperature.Ensure the lithiation proceeds for the full recommended time at -78 °C. Verify the temperature of the cooling bath.
Inefficient stirring.Ensure the reaction mixture is stirring vigorously enough to maintain homogeneity, especially during reagent addition.

References

  • Cubiňák, M., Edlová, T., Polák, P., & Tobrman, T. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]

  • Chotana, G. A., Vanchina, V. A., & Maleczka, R. E. (2012). Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. eScholarship, University of California. [Link]

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition, 53(15), 3909-3913. [Link]

  • Berry, J. (2022). Iridium-Catalyzed C-H Borylation. University of Illinois Urbana-Champaign, Department of Chemistry. [Link]

  • Li, P., et al. (2018). Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. RSC Advances, 8(52), 29696-29700. [Link]

  • Maleczka, R. E., et al. (2010). Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones. Organic Letters, 12(19), 4384-4387. [Link]

  • ResearchGate. (2019). (PDF) Indolylboronic Acids: Preparation and Applications. [Link]

  • Organic Syntheses. (2005). Working with Hazardous Chemicals. [Link]

  • PubMed. (2019). Indolylboronic Acids: Preparation and Applications. National Center for Biotechnology Information. [Link]

  • Environmental Health and Safety, University of California, Santa Barbara. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. National Center for Biotechnology Information. [Link]

  • Wiley. (n.d.). 4-Methoxyphenylboronic acid - SpectraBase. [Link]

  • Al-Zoubi, W., et al. (2018). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. New Journal of Chemistry, 42(15), 12534-12546. [Link]

  • ResearchGate. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of (4-Methoxy-1H-indol-2-yl)boronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of (4-Methoxy-1H-indol-2-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. Recognizing the challenges associated with traditional organolithium-based methods at scale, this guide details a robust and scalable protocol centered on a Palladium-catalyzed Miyaura borylation. We delve into the strategic rationale behind the chosen synthetic route, offering detailed, step-by-step protocols for synthesis, purification, and characterization. Furthermore, critical process safety considerations and advanced purification strategies are discussed to ensure a safe, efficient, and reproducible manufacturing process suitable for drug development professionals and process chemists.

Introduction: The Strategic Importance of Indolyl-2-Boronic Acids

The indole nucleus is a privileged scaffold found in a vast array of biologically active natural products and pharmaceutical agents.[1] Functionalization of the indole core is a cornerstone of drug discovery, and indolylboronic acids have emerged as exceptionally versatile intermediates for this purpose.[2][3] They are stable, generally non-toxic, and serve as key coupling partners in Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the construction of carbon-carbon bonds.[1][4]

Specifically, this compound provides a scaffold for accessing potent and selective inhibitors for various biological targets. The C2-boronic acid functionality allows for the introduction of diverse aryl and heteroaryl substituents, while the C4-methoxy group can influence molecular conformation, solubility, and metabolic stability. However, scaling the synthesis of these reagents presents significant challenges, including ensuring regiochemical purity, handling potentially hazardous reagents, and developing effective purification protocols.[5] This guide provides a field-proven pathway to navigate these complexities.

Synthetic Strategy: Selecting a Scalable and Safe Route

Several methods exist for the synthesis of indolylboronic acids, each with distinct advantages and disadvantages concerning scalability.[1]

  • Directed Lithiation/Borylation: This classic approach often involves the use of a directing group on the indole nitrogen, followed by deprotonation with a strong organolithium base (like n-BuLi) at cryogenic temperatures and quenching with a borate ester.[1] While effective at the lab scale, the use of large volumes of pyrophoric n-BuLi and the requirement for deep cooling (-78 °C) introduce significant safety, operational, and cost challenges during scale-up.

  • Halogen-Metal Exchange: Starting from a 2-haloindole, a halogen-metal exchange followed by borylation is another common route.[6][7] This method also frequently relies on cryogenic organolithium chemistry, posing similar scale-up hurdles.

  • C-H Borylation: Direct C-H activation and borylation is an atom-economical modern approach.[8] However, achieving high regioselectivity on a complex scaffold like a substituted indole can require extensive catalyst screening and optimization, which may not be ideal for rapid scale-up campaigns.[8]

  • Miyaura Borylation: This Palladium-catalyzed cross-coupling of a 2-haloindole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), offers a compelling alternative for large-scale synthesis.[1][9] The reaction conditions are typically milder, functional group tolerance is high, and it avoids the use of cryogenic and highly pyrophoric reagents.[10][11]

Rationale for Selected Route: For the synthesis of this compound, we have selected the Miyaura borylation pathway starting from 2-bromo-4-methoxy-1H-indole. This strategy prioritizes safety, operational simplicity, and reproducibility at scale. The process is divided into three key stages: N-protection, Miyaura borylation to the stable boronate ester, and final hydrolysis to the target boronic acid.

Detailed Scale-Up Protocol

This protocol describes a multi-hundred-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood or an appropriate process chemistry environment by trained personnel.

Overall Synthetic Workflow

The multi-step synthesis is designed for robustness, with stable, isolable intermediates that can be fully characterized before proceeding.

G cluster_0 Stage 1: N-Protection cluster_1 Stage 2: Miyaura Borylation cluster_2 Stage 3: Deprotection & Hydrolysis cluster_3 QC & Purification A 2-Bromo-4-methoxy-1H-indole B N-Protected Intermediate (e.g., N-Boc) A->B Boc₂O, DMAP, THF C Boronate Ester Intermediate (Pinacol Ester) B->C B₂pin₂, Pd Catalyst, Ligand, Base, Solvent D Final Product This compound C->D Acidic or Basic Hydrolysis P1 Chromatography / Recrystallization C->P1 Purify Intermediate P2 Recrystallization / Adduct Formation D->P2 Purify Final Product

Caption: High-level workflow for the scale-up synthesis.

Stage 1: N-Protection of 2-Bromo-4-methoxy-1H-indole

Rationale: Protection of the indole nitrogen prevents side reactions and improves the solubility of the starting material in organic solvents. The tert-butyloxycarbonyl (Boc) group is chosen for its stability and ease of removal.

ReagentM.W.QuantityMolesEquiv.
2-Bromo-4-methoxy-1H-indole226.07200.0 g0.8851.0
Di-tert-butyl dicarbonate (Boc₂O)218.25211.0 g0.9671.09
4-(Dimethylamino)pyridine (DMAP)122.1710.8 g0.0880.1
Tetrahydrofuran (THF)-2.0 L--

Protocol:

  • Charge a 5 L jacketed reactor with 2-Bromo-4-methoxy-1H-indole (200.0 g) and THF (2.0 L).

  • Stir the mixture at ambient temperature (20-25 °C) to achieve a clear solution.

  • Add DMAP (10.8 g) followed by the portion-wise addition of Boc₂O (211.0 g) over 30 minutes. A slight exotherm may be observed.

  • Stir the reaction mixture at ambient temperature for 12-16 hours.

  • Monitor the reaction for completion by HPLC or TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to approximately one-third of the original volume.

  • Add heptane (2.0 L) to the concentrate with stirring. The product will precipitate.

  • Stir the resulting slurry for 1-2 hours at ambient temperature, then cool to 0-5 °C for 1 hour.

  • Filter the solid, wash the cake with cold heptane (2 x 500 mL), and dry under vacuum at 40 °C to a constant weight.

  • Expected Yield: 270-285 g (93-98%) of tert-butyl 2-bromo-4-methoxy-1H-indole-1-carboxylate as a white to off-white solid.

Stage 2: Miyaura Borylation to Boronate Ester

Rationale: This step forms the C-B bond using a stable diboron source. The pinacol ester is significantly more stable towards chromatography and handling than the free boronic acid, allowing for robust purification before the final step.[12]

ReagentM.W.QuantityMolesEquiv.
N-Boc-2-bromo-4-methoxyindole326.18250.0 g0.7661.0
Bis(pinacolato)diboron (B₂pin₂)253.94233.5 g0.9201.2
Potassium Acetate (KOAc)98.14225.5 g2.2983.0
Pd(dppf)Cl₂·CH₂Cl₂816.6418.8 g0.0230.03
1,4-Dioxane-2.5 L--

Protocol:

  • Charge the reactor with N-Boc-2-bromo-4-methoxyindole (250.0 g), B₂pin₂ (233.5 g), and finely powdered potassium acetate (225.5 g).

  • Inert the reactor atmosphere by evacuating and backfilling with nitrogen or argon (3 cycles).

  • Add degassed 1,4-dioxane (2.5 L) via cannula or pump.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (18.8 g) to the suspension.

  • Heat the reaction mixture to 85-90 °C and maintain for 8-12 hours with vigorous stirring.

  • Monitor for completion by HPLC-MS, observing the disappearance of the starting material.

  • Cool the mixture to room temperature and filter through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with dioxane or ethyl acetate (2 x 250 mL).

  • Concentrate the combined filtrates under reduced pressure to yield a crude oil or solid.

  • Purification: The crude boronate ester can be purified by silica gel plug filtration (eluting with a heptane/ethyl acetate gradient) or recrystallization from an appropriate solvent system (e.g., isopropanol/water or heptane) to yield the pure product.

  • Expected Yield: 240-265 g (83-92%) of tert-butyl 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate.

Stage 3: Hydrolysis to this compound

Rationale: The final step involves the removal of both the N-Boc protecting group and the pinacol ester to yield the target boronic acid. A one-pot acidic hydrolysis is often efficient for this transformation.

ReagentQuantityMolesEquiv.
N-Boc-Indole Boronate Ester200.0 g0.5331.0
1,4-Dioxane1.0 L--
Hydrochloric Acid (3M aq.)1.0 L3.05.6

Protocol:

  • Dissolve the purified boronate ester (200.0 g) in 1,4-dioxane (1.0 L) in the reactor.

  • Add 3M HCl (1.0 L) to the solution.

  • Heat the mixture to 50-60 °C for 4-6 hours. Monitor by HPLC for the disappearance of the starting material.

  • Cool the mixture to room temperature.

  • Adjust the pH to ~3-4 with a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution.

  • Extract the product into ethyl acetate (3 x 750 mL).

  • Combine the organic layers, wash with brine (1 x 500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The final product is purified via recrystallization (see Section 5).

  • Expected Yield: 80-90 g (78-88%) of this compound.

Process Safety and Hazard Management

Scaling up chemical reactions requires a thorough safety assessment.

  • Reagent Handling: While this protocol avoids pyrophorics, care must be taken when handling powdered potassium acetate and palladium catalysts, which can be irritants. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.

  • Thermal Hazards: The N-protection and borylation steps are not significantly exothermic but should be monitored. The acid-base neutralization during workup can generate heat and gas (CO₂); additions should be performed slowly and with adequate cooling capacity.[13]

  • Solvent Safety: THF and 1,4-dioxane can form explosive peroxides. Use fresh, inhibitor-stabilized solvents and do not distill to dryness.

  • Catalyst Disposal: Palladium waste should be collected and handled according to local environmental regulations for heavy metal disposal.

  • Diborane Generation: Some reduction reactions involving boron reagents can inadvertently generate highly toxic and flammable diborane gas.[14] While not expected in this specific Miyaura protocol, process chemists should be aware of this potential hazard in related boron chemistry.[14][15]

Purification Strategies for Indolylboronic Acids

Purification is often the most challenging aspect of boronic acid synthesis.[16] The final product's polarity and amphoteric nature can complicate standard chromatographic methods.[17]

MethodDescriptionAdvantagesDisadvantages
Recrystallization Dissolving the crude product in a hot solvent (e.g., ethyl acetate/heptane, acetone/water) and cooling to crystallize the pure compound.[16]Highly effective for crystalline solids; scalable; cost-effective.Product may oil out; requires screening to find a suitable solvent system.
Acid-Base Extraction The boronic acid can be extracted into a basic aqueous phase as its boronate salt, washed, and then re-acidified to precipitate the pure product.[18]Good for removing non-acidic impurities.May not be suitable if the product is unstable to pH swings or if impurities have similar pKa.
Adduct Formation Reacting the crude boronic acid with diethanolamine to form a stable, crystalline adduct that can be easily purified by recrystallization. The pure boronic acid is then liberated by treatment with acid.[17][19]Can be very effective for "difficult-to-crystallize" boronic acids.Adds two steps to the process (formation and cleavage); can be laborious.
Chromatography While difficult for the final product, the boronate ester intermediate is much more amenable to purification on silica gel or alumina.[18][20]High resolution purification.Requires large volumes of solvent; may not be cost-effective at very large scales.

Recommended Protocol: Recrystallization

  • Transfer the crude this compound to a clean reactor.

  • Add a minimal amount of a suitable hot solvent (e.g., acetone or ethyl acetate) to achieve complete dissolution.

  • Slowly add a co-solvent (e.g., water or heptane) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to ambient temperature, then further cool to 0-5 °C.

  • Collect the crystalline product by filtration, wash with a cold solvent mixture, and dry under vacuum.

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity and purity of the final product.

G cluster_tests Analytical Methods QC Final Product: This compound HPLC HPLC / UPLC-MS (Purity, Impurity Profile) QC->HPLC NMR NMR Spectroscopy (¹H, ¹³C - Structure ID) QC->NMR MS Mass Spectrometry (Molecular Weight) QC->MS MP Melting Point (Physical Constant) QC->MP

Caption: Key analytical methods for product release.

TestMethodSpecification
Appearance Visual InspectionWhite to off-white or pale yellow solid
Purity RP-HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid gradient)[21][22]≥97.0%
Identity ¹H NMR (DMSO-d₆)Conforms to structure
Identity LC-MS (ESI+)[M+H]⁺ = 192.1
Residual Solvents GC-HSMeets ICH limits
Water Content Karl Fischer Titration≤0.5%

Conclusion

This application note outlines a scalable, safe, and robust synthetic route to this compound. By leveraging a modern Miyaura borylation of a protected 2-bromoindole intermediate, this protocol circumvents the significant safety and operational hazards associated with large-scale organolithium chemistry. The detailed procedures for synthesis, purification, and analysis provide a comprehensive framework for researchers and drug development professionals to produce this key building block with high purity and in a reproducible manner, thereby accelerating discovery and development programs.

References

  • Čubiňák, M., Edlová, T., Polák, P., & Tobrman, T. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [1][2][3][4]

  • PubMed. (2019). Indolylboronic Acids: Preparation and Applications. [2]

  • ResearchGate. (2019). (PDF) Indolylboronic Acids: Preparation and Applications. [3]

  • National Genomics Data Center. (2019). Indolylboronic Acids: Preparation and Applications. [4]

  • ACS Publications. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development. [14][15]

  • SpringerLink. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences. [23]

  • ResearchGate. The synthesis of indolylboronic acids or esters via the cyclization of substituted anilines. [8]

  • ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [13]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. [16][19]

  • Organic Syntheses. boronic esters. [12]

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [9]

  • ACS Publications. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society. [10][11]

  • ACS Publications. (2023). Integrating Process Development and Safety Analysis for Scale-Up of a Diborane-Generating Reduction Reaction. Organic Process Research & Development. [14]

  • Reddit. (2017). Purification of boronic acids?. [19]

  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. [17]

  • RSC Publishing. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [21]

  • Benchchem. Technical Support Center: Post-Reaction Purification of Boronic Acids. [18]

  • ResearchGate. The Synthesis and Applications of Heterocyclic Boronic Acids | Request PDF. [5]

  • Waters. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [22]

  • Organic Syntheses. MIDA BORONATES FROM BORONIC ACIDS: 5-ACETYLTHIOPHENE-2-BORONIC ACID MIDA ESTER. [20]

  • SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. [24]

  • ResearchGate. (2025). Syntheses of extreme sterically hindered 4-methoxyboronic acids. [6]

  • RSC Publishing. (2020). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. New Journal of Chemistry. [7]

Sources

Microwave-assisted Suzuki coupling with (4-Methoxy-1H-indol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficiency Synthesis of 2-Aryl-4-methoxyindoles via Microwave-Assisted Suzuki-Miyaura Coupling with (4-Methoxy-1H-indol-2-yl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Accelerating Discovery with Indole Scaffolds

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of natural products, alkaloids, and FDA-approved drugs.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have made it a critical scaffold in the development of therapeutics for cancer, inflammatory diseases, and neurological disorders.[3][4][5] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis, prized for its mild conditions and high functional group tolerance.[6][7][8][9]

This guide provides a detailed protocol and scientific rationale for the rapid and efficient synthesis of 2-aryl-4-methoxyindoles using a microwave-assisted Suzuki-Miyaura coupling. By leveraging the unique advantages of microwave irradiation, researchers can dramatically reduce reaction times from hours to minutes, often with improved yields and product purity.[10][11][12][13] This approach is particularly advantageous for coupling with heteroaryl boronic acids like this compound, which can be susceptible to degradation under prolonged thermal conditions.[14][15]

Foundational Principles: Mechanism and Microwave Enhancement

A deep understanding of the underlying mechanisms is critical for successful reaction design and troubleshooting. The synergy between the palladium catalytic cycle and microwave energy input is the key to this protocol's efficiency.

The Palladium-Catalyzed Suzuki-Miyaura Cycle

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species. The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[8]

  • Transmetalation: The organoboronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic moiety to the palladium center, displacing the halide and forming a new Pd(II)-di-aryl complex. The base is crucial for the formation of a more nucleophilic boronate species [-B(OH)₃]⁻, which facilitates this transfer.[16]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[17]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar1 Ar¹-Pd(II)L₂-X OxAdd->PdII_Ar1 Transmetal Transmetalation PdII_Ar1->Transmetal PdII_DiAr Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_DiAr RedElim Reductive Elimination PdII_DiAr->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product Product Formation Boronic Ar²-B(OH)₂ + Base Boronate [Ar²-B(OH)₃]⁻ Boronic->Boronate Activation Halide Ar¹-X Halide->OxAdd Aryl Halide Boronate->Transmetal Boronate Complex

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

The Advantage of Microwave Irradiation

Conventional heating relies on thermal conduction, which is slow and can create temperature gradients within the reaction vessel. Microwave-assisted synthesis (MAOS) utilizes dielectric heating, a mechanism where microwave energy is directly coupled with polar molecules in the mixture.[10][18]

  • Mechanism: Polar solvents and reagents continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This molecular motion and friction generate heat rapidly and uniformly throughout the bulk of the solution.[18]

  • Benefits: This leads to significant advantages over conventional methods:

    • Drastic Rate Acceleration: Reactions can be completed in minutes instead of hours.[12]

    • Improved Yields & Purity: Uniform heating minimizes the formation of thermal degradation byproducts.[12][18]

    • Energy Efficiency: Energy is delivered directly to the reaction mixture, not wasted on heating the vessel and surrounding environment.[19]

    • Enhanced Reproducibility: Precise control over temperature and pressure ensures consistent results.[12]

This rapid heating is particularly beneficial for reactions involving sensitive reagents like some heteroaryl boronic acids, minimizing their exposure time to potentially degradative conditions and thus suppressing side reactions like protodeboronation.[14]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with 4-bromoanisole as a representative aryl halide.

Materials and Equipment
  • Reagents:

    • This compound

    • 4-Bromoanisole (or other aryl/heteroaryl halide)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium Carbonate (K₂CO₃), anhydrous

    • 1,4-Dioxane, anhydrous

    • Deionized Water

    • Ethyl Acetate, ACS grade

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Dedicated microwave reactor (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Standard laboratory glassware (flasks, separatory funnel, etc.)

    • Rotary evaporator

    • Silica gel for column chromatography

Reagent & Parameter Table
ComponentRoleMolar Eq.Amount (for 0.5 mmol scale)
4-BromoanisoleElectrophile1.093.5 mg (0.5 mmol)
This compoundNucleophile1.2114.6 mg (0.6 mmol)
Pd(PPh₃)₄Catalyst0.0528.9 mg (0.025 mmol)
K₂CO₃Base2.0138.2 mg (1.0 mmol)
1,4-DioxaneSolvent-4.0 mL
WaterCo-solvent-1.0 mL
Step-by-Step Procedure
  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-bromoanisole (93.5 mg, 0.5 mmol), this compound (114.6 mg, 0.6 mmol), potassium carbonate (138.2 mg, 1.0 mmol), and Pd(PPh₃)₄ (28.9 mg, 0.025 mmol).

  • Solvent Addition: Add 4.0 mL of 1,4-dioxane and 1.0 mL of deionized water to the vial.

  • Vial Sealing: Securely cap the vial with a septum cap.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the following parameters:

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power: Dynamic (automatic power adjustment to maintain temperature)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically below 50 °C) using the instrument's compressed air cooling system.

  • Workup - Extraction: Open the vial and dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a small pad of Celite to remove the catalyst residue, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-4-methoxy-1H-indole.

Workflow and Optimization Strategy

Executing a successful synthesis requires a logical workflow and a clear strategy for optimization should the initial conditions prove suboptimal.

General Experimental Workflow

The entire process, from setup to analysis, can be visualized as a clear sequence of operations.

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis a Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst b Add Reagents & Stir Bar to Microwave Vial a->b c Add Solvents (Dioxane/Water) b->c d Seal Vial c->d e Place Vial in Microwave Reactor d->e f Irradiate at 120 °C for 15 min e->f g Cool to Room Temp f->g h Dilute with EtOAc & Filter g->h i Aqueous Wash (Water & Brine) h->i j Dry & Concentrate i->j k Purify via Column Chromatography j->k l Characterize Product (NMR, MS) k->l

Caption: Figure 2: Experimental Workflow.

Guide to Reaction Optimization

If yields are low or the reaction fails, systematically adjust the following parameters:

  • Catalyst System: While Pd(PPh₃)₄ is a reliable workhorse, other catalyst systems may offer superior performance, especially for challenging substrates. Consider modern pre-catalysts (e.g., XPhos Pd G3) or combinations like Pd(OAc)₂ with a specialized phosphine ligand (e.g., SPhos, XPhos).[20] These can be more active and stable, allowing for lower catalyst loadings.[21]

  • Base Selection: The choice of base is critical. K₂CO₃ is a good starting point. For less reactive aryl chlorides or to accelerate the reaction, a stronger base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) may be required.[6] Conversely, if protodeboronation is an issue, a milder base like Potassium Fluoride (KF) might be beneficial.[15]

  • Solvent Mixture: The ratio of organic solvent to water can be important. While dioxane/water is common, other systems like ethanol/water, DMF, or toluene/water can be effective.[6][22] Anhydrous conditions can sometimes mitigate protodeboronation but may require different bases (e.g., KOtBu).[15][23]

  • Temperature and Time: Microwave heating allows for precise temperature control. If the reaction is incomplete, increasing the hold time (e.g., to 30 minutes) or the temperature (e.g., to 150 °C) can drive it to completion. Monitor for potential decomposition at higher temperatures.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (decomposed).2. Insufficiently degassed solvents (if using air-sensitive catalyst).3. Aryl chloride used instead of bromide/iodide with a weak catalyst system.1. Use a fresh bottle of catalyst or switch to a more air-stable pre-catalyst.[15]2. While many modern protocols work in air, sparging solvents with Argon or Nitrogen can help.3. For aryl chlorides, use a stronger catalyst system (e.g., Pd(OAc)₂/SPhos) and a stronger base (K₃PO₄).[8]
Protodeboronation 1. Boronic acid is unstable under the reaction conditions.2. Reaction time is too long or temperature is too high.3. Base is too strong in aqueous media.1. Use the boronic acid immediately after purchase or consider converting it to a more stable boronate ester (e.g., pinacol or MIDA ester).[14]2. Microwave heating is ideal; ensure the reaction is not heated longer than necessary.3. Switch to a milder base like KF or use anhydrous conditions.[15]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure the reaction vial is properly sealed. If the problem persists, degas the solvent mixture before adding the catalyst.[15]
Starting Material Remains 1. Reaction time or temperature is insufficient.2. Inefficient catalyst turnover.1. Increase the microwave hold time or temperature incrementally.2. Increase catalyst loading slightly (e.g., from 5 mol% to 8 mol%) or switch to a more active catalyst system.

References

  • de Sá Alves, F. R., Barreiro, E. J., & Fraga, C. A. M. (2009). From nature to drug discovery: the indole scaffold as a 'privileged structure'. Mini reviews in medicinal chemistry, 9(7), 782–793.
  • A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Bentham Science.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Aljohani, A., Al-zhrany, M. A. S., Al-Ghamdi, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2826.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. (2023). Bentham Science.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2021). Journal of Student Research.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). ChemistrySelect, 9(28).
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2024).
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
  • Indole as an emerging scaffold in anticancer drug design. (2023). AIP Conference Proceedings.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem.
  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (2012). Journal of Chemical Sciences, 124(1), 123-129.
  • Bugarin, A., & Jones, K. D. (2009). New catalysts for Suzuki-Miyaura coupling reactions of heteroatom-substituted heteroaryl chlorides. The Journal of Organic Chemistry, 74(15), 5348–5354.
  • Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly efficient palladium-catalyzed boronic acid coupling reactions in water: scope and limitations. The Journal of Organic Chemistry, 62(21), 7170–7173.
  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021).
  • Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018).
  • Ciambrone, G., & D’hooghe, M. (2020).
  • Diagnosing issues with a failed Suzuki coupling? (2019). Reddit.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • Sharma, A. K., Gowdahalli, K., Krzeminski, J., & Amin, S. (2007). Microwave-assisted suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. The Journal of Organic Chemistry, 72(23), 8987–8989.
  • Al-Zoubi, R. M., Al-Jaber, H. I., Marion, O., Hall, D. G., & El-Sagheer, A. H. (2014). An efficient microwave-assisted Suzuki reaction using a new pyridine-pyrazole/Pd(II) species as catalyst in aqueous media. Molecules, 19(8), 12519–12531.
  • Baxendale, I. R., Griffiths-Jones, C. M., Ley, S. V., & Tranmer, G. K. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated bioactive compounds. (2021). Organic & Biomolecular Chemistry, 19(34), 7439-7446.
  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
  • D'Angelo, N., & Cuny, G. D. (2011). Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones. Tetrahedron letters, 52(20), 2568–2571.
  • Cacchi, S., Fabrizi, G., Goggiamani, A., & Sferrazza, A. (2008). Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. The Journal of Organic Chemistry, 73(17), 6667–6676.
  • Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. (2018).
  • Amari, H., Soueidan, A., Mechi, L., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one and 9-bromopyrimido[1,2-b]indazol-2(1H)-one. RSC Advances, 11(4), 2200-2211.
  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. ARKIVOC.

Sources

Troubleshooting & Optimization

Low yield in Suzuki coupling with (4-Methoxy-1H-indol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Introduction: Understanding the Challenge

Researchers engaging in Suzuki-Miyaura cross-coupling reactions with (4-Methoxy-1H-indol-2-yl)boronic acid often face challenges with reproducibility and yield. This is not an ordinary substrate. Its unique electronic and structural features—specifically the electron-rich indole core, the presence of an acidic N-H proton, and the inherent instability of the boronic acid moiety at the C-2 position—make it particularly susceptible to side reactions that are less common with simpler arylboronic acids.[1][2]

This guide provides a systematic, mechanism-driven approach to troubleshooting and optimization. We will move beyond generic advice to address the specific chemical behaviors of this substrate, empowering you to diagnose issues and rationally design high-yielding reaction conditions.

Logical Troubleshooting Workflow

Before diving into specific symptoms, this workflow provides a high-level diagnostic path. Start at the top and follow the questions to narrow down the likely cause of low yield.

Troubleshooting_Workflow start Low Yield Observed check_lcms Analyze crude reaction by LCMS/NMR. What is the major species present? start->check_lcms protodeboronation Symptom: Major byproduct is 4-methoxy-1H-indole. Diagnosis: Protodeboronation check_lcms->protodeboronation Des-boronated indole found no_reaction Symptom: Only starting materials (halide and boronic acid) remain. Diagnosis: Catalyst Inactivity check_lcms->no_reaction Unreacted starting materials complex_mixture Symptom: Multiple unidentified byproducts, baseline material. Diagnosis: General Decomposition check_lcms->complex_mixture Complex mixture/ 'tar' solve_proto Go to Section: Mitigating Protodeboronation protodeboronation->solve_proto solve_catalyst Go to Section: Addressing Catalyst Inactivity no_reaction->solve_catalyst solve_decomp Go to Section: Preventing Decomposition complex_mixture->solve_decomp

Caption: A logical workflow for diagnosing the root cause of low-yield Suzuki couplings.

Frequently Asked Questions (FAQs)

Q1: My reaction isn't working. What is the most common point of failure with this specific boronic acid? A: The single most prevalent side reaction for 2-indolylboronic acids is protodeboronation .[2][3] This is the cleavage of the C-B bond, replacing it with a C-H bond, which effectively destroys your nucleophile. This process is often accelerated by heat, aqueous bases, and extended reaction times.[4] You can confirm this by checking the mass of 4-methoxy-1H-indole in your crude reaction mixture.

Q2: Do I absolutely need to protect the indole N-H group? A: Not necessarily, but it is a powerful troubleshooting step. The acidic N-H proton can interfere with the catalytic cycle in two ways: by reacting with the base and altering its efficacy, or by coordinating to the palladium center, leading to catalyst inhibition.[1] Modern ligand systems are often robust enough to overcome this; however, if you are seeing persistent low yields or catalyst deactivation, N-protection (e.g., with a Boc or benzyl group) is a reliable strategy to eliminate this variable.[5]

Q3: My boronic acid looks degraded. How should I handle and store it? A: 2-Heterocyclic boronic acids are known for their limited benchtop stability.[2] They can decompose via oxidation or protodeboronation simply from atmospheric moisture. For best results:

  • Store under an inert atmosphere (argon or nitrogen) at -20°C.

  • Use the boronic acid immediately after purchase or synthesis.

  • Consider converting it to a more stable boronate ester (e.g., a pinacol or MIDA ester) for long-term storage and more reliable coupling results.[3][6]

Q4: What is a robust, general set of starting conditions for this coupling? A: For a challenging substrate like this, a good starting point would be:

  • Aryl Halide: Aryl Bromide or Iodide (1.0 equiv).

  • Boronic Acid: this compound (1.5 equiv).

  • Catalyst: XPhos Pd G3 (2 mol%).

  • Ligand: (Already included in the G3 precatalyst).

  • Base: K₃PO₄ (2.0-3.0 equiv), finely powdered.

  • Solvent: 1,4-Dioxane / H₂O (e.g., 5:1 ratio), thoroughly degassed.

  • Temperature: 80-100 °C. This combination uses a modern, highly active catalyst system known to be effective for challenging heterocycles.[1][7]

Systematic Troubleshooting Guide

Symptom 1: High Levels of 4-methoxy-1H-indole Detected (Protodeboronation)

Root Cause Analysis: Protodeboronation is the hydrolytic cleavage of the carbon-boron bond. For heteroaryl boronic acids, this process is often base-catalyzed and proceeds much faster than for simple aryl boronic acids.[4] The mechanism involves the formation of a boronate species, which is then protonated at the ipso-carbon. The electron-rich nature of the indole ring makes the C-2 position particularly susceptible to this electrophilic attack by a proton.

Protodeboronation cluster_0 Suzuki Cycle (Desired) cluster_1 Protodeboronation (Side Reaction) ArBOH Ar-B(OH)₂ ArBOH3 [Ar-B(OH)₃]⁻ ArBOH->ArBOH3 + Base (OH⁻) ArBOH_side Ar-B(OH)₂ Pd_complex LₙPd(II)-Ar' ArBOH3->Pd_complex Transmetalation Product Ar-Ar' Pd_complex->Product Reductive Elimination ArBOH3_side [Ar-B(OH)₃]⁻ ArBOH_side->ArBOH3_side + Base (OH⁻) ArH Ar-H (Byproduct) ArBOH3_side->ArH + H₂O (or other proton source)

Caption: Competing pathways: Suzuki transmetalation vs. protodeboronation.

Actionable Solutions:

  • Convert to a More Stable Boronate Ester (Highest Recommendation): Boronic esters, particularly pinacol (BPin) and N-methyliminodiacetic acid (MIDA) esters, are significantly more stable towards protodeboronation.[2][6] The MIDA ester strategy is particularly powerful as it allows for slow release of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[3]

    • Protocol: Synthesis of this compound pinacol ester

      • To a round-bottom flask, add this compound (1.0 equiv).

      • Add pinacol (1.1 equiv).

      • Add a solvent such as Toluene or THF (~0.5 M).

      • Stir the mixture at room temperature or gentle heat (40-50 °C) for 1-4 hours. Often, a Dean-Stark trap is used with toluene to remove water and drive the equilibrium.

      • Monitor by TLC or LCMS for the disappearance of the boronic acid.

      • Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the Suzuki coupling without further purification.

  • Optimize the Base and Solvent System: The choice of base is critical. Strong, aqueous bases like NaOH or Ba(OH)₂ should be avoided.

BaseSolvent SystemRationale & Comments
K₃PO₄ or Cs₂CO₃ Dioxane/H₂O, Toluene, 2-MeTHFStandard, effective bases. Carbonates are generally milder than hydroxides. Use of minimal water can be beneficial for boronate formation but excessive water promotes protodeboronation.[6]
KF or CsF Isopropanol, THF, DioxaneFluoride bases are excellent choices for minimizing protodeboronation, especially with sensitive heteroaryl boronic acids. They are less basic but effectively activate the boronic acid.[8]
K₂CO₃ Dioxane/H₂O, DMFA common choice, but can be less effective than K₃PO₄ for challenging couplings.
  • Employ Anhydrous Conditions: If protodeboronation persists, removing water entirely can be highly effective. This requires careful handling of reagents and solvents.[9]

    • Protocol: Anhydrous Suzuki Coupling

      • Use oven- or flame-dried glassware under an inert atmosphere (Argon/Nitrogen).

      • Use anhydrous solvents (e.g., dry THF, Dioxane, or Toluene).

      • Use an anhydrous base such as finely powdered K₃PO₄ or Cs₂CO₃ (dried in an oven or purchased anhydrous).

      • Perform the reaction as usual, ensuring no atmospheric moisture is introduced.

Symptom 2: Starting Materials Remain Unchanged (Catalyst Inactivity)

Root Cause Analysis: If both the aryl halide and the boronic acid are recovered, the catalytic cycle has failed to initiate or has been arrested. For this substrate, the likely culprits are:

  • N-H Inhibition: The indole N-H can coordinate to the Pd(II) intermediate after oxidative addition, forming a stable, off-cycle complex that prevents transmetalation.[1]

  • Ligand Failure: The chosen phosphine ligand may not be sufficiently electron-rich or bulky to promote the rate-limiting steps (oxidative addition or reductive elimination) for this specific substrate combination.[7]

  • Poor Precatalyst Activation: If using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to the active Pd(0) species may be inefficient.

Actionable Solutions:

  • Select a More Robust Ligand/Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be active enough. Modern catalyst systems are designed for these challenges.

Catalyst/Ligand ClassExamplesRationale & Comments
Buchwald Ligands SPhos, XPhos, RuPhosHighly electron-rich and bulky dialkylbiaryl phosphines. They accelerate both oxidative addition and reductive elimination and are the gold standard for difficult couplings, including those with N-H heterocycles.[1][7]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable bonds with palladium, leading to highly active and long-lived catalysts.[10]
Pre-formed/Precatalysts XPhos Pd G3, SPhos Pd G2These are air-stable Pd(II) palladacycles that are highly efficient at generating the active Pd(0) species in situ. They offer superior reliability and are strongly recommended.[11]
  • Employ an N-Protection Strategy: Protecting the indole nitrogen removes the acidic proton, preventing catalyst inhibition. The tert-butyloxycarbonyl (Boc) group is a common choice as it is typically stable to Suzuki conditions and easily removed later.[12]

    • Protocol: N-Boc Protection of 4-methoxy-1H-indole

      • Dissolve 4-methoxy-1H-indole (1.0 equiv) in a suitable solvent (e.g., THF, Dichloromethane).

      • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).

      • Add a base such as DMAP (0.1 equiv) or Triethylamine (1.5 equiv).

      • Stir at room temperature for 2-16 hours until the starting material is consumed (monitor by TLC).

      • Perform an aqueous workup and purify by column chromatography to yield N-Boc-4-methoxy-1H-indole, which can then be used in subsequent halogenation and borylation/coupling steps.

Symptom 3: Formation of a Complex Mixture or Tarry Material (Decomposition)

Root Cause Analysis: Electron-rich indoles can be sensitive to strongly oxidative or acidic conditions. Under thermal stress and in the presence of a palladium catalyst, side reactions like homocoupling of the boronic acid (to form a bi-indole) or other undefined decomposition pathways can occur. The presence of trace oxygen can exacerbate these issues.

Actionable Solutions:

  • Ensure Rigorous Degassing: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) and can also promote oxidative homocoupling of the boronic acid.

    • Technique: Before adding the catalyst, bubble argon or nitrogen through the solvent for 15-30 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles) for the most rigorous oxygen removal.

  • Lower the Reaction Temperature: Suzuki couplings are often run at elevated temperatures (80-110 °C) to drive the reaction, but sensitive substrates may decompose.

    • Strategy: Try running the reaction at a lower temperature (e.g., 60-70 °C) for a longer period. This is often feasible with a highly active catalyst system (e.g., a Buchwald G3 precatalyst).

  • Reduce Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes lead to more side products.

    • Strategy: Once a viable condition is found, try reducing the catalyst loading from 2 mol% down to 1 mol% or even 0.5 mol%. A clean, efficient catalyst will maintain high conversion even at lower loadings.

References

Sources

Technical Support Center: Purification of Crude (4-Methoxy-1H-indol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude (4-Methoxy-1H-indol-2-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this valuable synthetic intermediate.

Introduction

This compound is a key building block in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura coupling reactions.[1] However, its purification can be challenging due to its unique chemical properties, including potential instability and the presence of difficult-to-remove impurities. This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for effective purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Typical impurities can include starting materials, byproducts from the synthesis, and degradation products. Common impurities for arylboronic acids, in general, are protodeborylation products (in this case, 4-methoxy-1H-indole) and boroxines (anhydrides formed from three boronic acid molecules).[2][3]

Q2: My crude material is a dark oil or a sticky solid. How can I handle it?

A2: Oily or sticky crude products can be challenging. Trituration with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate can sometimes induce solidification or wash away less polar impurities. If the product is an oil, chromatography is often the most suitable purification method.[4]

Q3: I am concerned about the stability of my this compound during purification. What precautions should I take?

A3: Indole-based compounds can be sensitive to strong acids and oxidative conditions. While boronic acids are generally stable, prolonged exposure to harsh conditions should be avoided. It is advisable to work with degassed solvents and under an inert atmosphere (e.g., nitrogen or argon) if you observe significant degradation.

Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound and provides actionable solutions.

Issue 1: Low or No Recovery from Silica Gel Chromatography

Q: I'm trying to purify my compound using silica gel chromatography, but I'm getting very low recovery. My TLC analysis shows significant streaking or the spot remains at the baseline.

A: This is a frequent issue with boronic acids on silica gel.[5] The Lewis acidic boron atom can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or decomposition.[6]

Solutions:

  • Use a less acidic stationary phase: Consider using neutral alumina for your column chromatography.[4]

  • Modify the mobile phase: Adding a small amount of a polar solvent like methanol or a modifier like acetic acid to your eluent can sometimes improve elution by competing for the active sites on the silica gel. However, be cautious as acidic conditions can promote protodeboronation.

  • Deactivate the silica gel: You can reduce the acidity of the silica gel by treating it with a non-nucleophilic base like triethylamine in your eluent or by impregnating the silica gel with boric acid.[6]

Workflow for Troubleshooting Low Recovery in Chromatography

Sources

Technical Support Center: Synthesis of (4-Methoxy-1H-indol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (4-Methoxy-1H-indol-2-yl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block. Here, we address common challenges, side reactions, and frequently asked questions encountered during its synthesis, with a focus on providing practical, field-tested solutions grounded in established chemical principles.

Troubleshooting Guide: Common Synthetic Issues

This section addresses the most frequent problems observed during the synthesis of this compound, which typically proceeds via lithiation and borylation of an N-protected 4-methoxyindole.

Problem 1: Low or No Yield of the Desired Product with Significant Recovery of Starting Material.

Question: My reaction has resulted in a very low yield of the target boronic acid, and my crude NMR spectrum shows a large amount of the N-protected 4-methoxyindole starting material. What went wrong?

Answer: This is a classic symptom of failed or incomplete C2-lithiation. The organolithium reagent is being consumed before it can deprotonate the C2 position of the indole.

Probable Causes & Solutions:

  • Incomplete N-Protection: The indole N-H proton (pKa ≈ 17) is far more acidic than the C2-H proton. If any starting material is unprotected, the organolithium reagent (e.g., n-BuLi) will preferentially deprotonate the nitrogen, consuming one equivalent of your base and halting the desired C-H activation.[1]

    • Solution: Ensure complete protection of the 4-methoxyindole starting material. Monitor the protection step by TLC or NMR to confirm the disappearance of the starting material before proceeding. The use of a tert-butoxycarbonyl (Boc) group is common and effective.[1][2]

  • Inactive Organolithium Reagent: Organolithium reagents like n-BuLi are highly reactive and degrade upon exposure to moisture or air, or with prolonged storage.

    • Solution: Use a freshly opened bottle of the organolithium reagent or titrate older bottles to determine the accurate molarity before use.

  • Insufficient Equivalents of Base: Even with active reagents, using too little of the organolithium base will result in incomplete lithiation.

    • Solution: It is common to use a slight excess (1.1-1.2 equivalents) of the organolithium reagent to ensure complete deprotonation at the C2 position.

  • Incorrect Reaction Temperature: Directed ortho-lithiation reactions are highly temperature-sensitive.[3] Adding the organolithium reagent at too high a temperature can lead to side reactions, while temperatures that are too low may result in a sluggish reaction.

    • Solution: The lithiation step is typically performed at low temperatures, such as -78 °C, to ensure selectivity and stability of the lithiated intermediate.[4] Ensure your cooling bath is stable throughout the addition of the reagent.

Problem 2: The Final Product is Unstable and Decomposes During Workup or Purification.

Question: I successfully formed the boronic acid, but I'm losing a significant amount of it during aqueous workup or column chromatography. My NMR shows the formation of N-protected 4-methoxyindole. What is happening?

Answer: You are observing protodeborylation, a common side reaction for aryl boronic acids where the C-B bond is cleaved and replaced with a C-H bond. This is often accelerated by acidic conditions or the presence of water.

Probable Causes & Solutions:

  • Acidic Workup Conditions: Boronic acids are susceptible to cleavage under acidic conditions. Using a strong acid to quench the reaction or during an aqueous wash can lead to significant loss of the desired product.

    • Solution: Perform the aqueous workup under neutral or slightly basic conditions. Quench the reaction with a neutral source like saturated ammonium chloride or cold water, and use a dilute basic wash (e.g., saturated NaHCO₃ solution) if necessary.

  • Prolonged Exposure to Water/Alcohols: The C-B bond can be hydrolyzed, especially with prolonged heating or exposure to protic solvents like water or methanol, which can be an issue during purification.[5]

    • Solution: Minimize the duration of the aqueous workup. When performing extractions, work quickly and at reduced temperatures. If performing chromatography, avoid highly protic mobile phases if possible.

  • Silica Gel Chromatography Issues: Boronic acids are known to interact strongly with silica gel, often leading to streaking, poor recovery, and on-column decomposition (protodeborylation).[6]

    • Solution: Avoid silica gel chromatography if possible. Alternative purification methods are often more effective:

      • Acid-Base Extraction: Boronic acids are Lewis acids and can be extracted into a basic aqueous layer (as the boronate salt) and then re-precipitated by adding acid.[7][8]

      • Recrystallization: This is an excellent method for obtaining high-purity material if a suitable solvent system can be found.[6][9]

      • Derivatization: The crude boronic acid can be converted to a more stable boronate ester (e.g., with pinacol or diethanolamine), purified, and then hydrolyzed back to the boronic acid if necessary.[9][10]

Problem 3: My NMR and Mass Spectrometry Data Suggest the Presence of Dimers or Trimers.

Question: My characterization data is complex, and the mass spectrum shows peaks corresponding to multiples of my product's mass, minus water molecules. What are these species?

Answer: Boronic acids have a strong tendency to undergo dehydration to form cyclic anhydrides, most commonly a trimer known as a boroxine . This is a reversible process that occurs upon standing or during concentration.[7]

Probable Causes & Solutions:

  • Spontaneous Dehydration: This is an inherent property of boronic acids.

    • Solution: The presence of boroxines is not necessarily a sign of a failed reaction. They are often in equilibrium with the monomeric boronic acid in solution and may not interfere with subsequent reactions like Suzuki couplings, as the boroxine can convert back to the active boronic acid under the reaction conditions. For characterization, you can often simplify the NMR spectrum by adding a drop of D₂O to the NMR tube, which will hydrolyze the boroxine back to the monomer.

Workflow & Side Reaction Visualization

To better understand the synthetic process and where side reactions can occur, refer to the diagrams below.

G Figure 1: Synthetic Workflow for this compound A 4-Methoxyindole B N-Protection (e.g., Boc₂O) A->B C N-Protected 4-Methoxyindole B->C D C2-Lithiation (n-BuLi, -78°C) C->D E Lithiated Intermediate D->E F Borylation (e.g., B(OⁱPr)₃) E->F G Boronic Ester Intermediate F->G H Hydrolysis / Workup G->H I Crude Product H->I J Purification I->J K Final Product J->K

Caption: High-level overview of the synthesis process.

G Figure 2: Key Side Reaction Pathways cluster_main Desired Reaction Pathway cluster_side1 Protodeborylation cluster_side2 Boroxine Formation A N-Protected 4-Methoxyindole B C2-Lithiation A->B C Borylation B->C D Desired Boronic Acid C->D E Acidic Workup or Prolonged H₂O Exposure D->E G Dehydration (Concentration/Storage) D->G F Recovered Starting Material (N-Protected 4-Methoxyindole) E->F H Cyclic Trimer (Boroxine) G->H H->D Hydrolysis

Caption: Branching diagram of desired vs. side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is N-protection of the indole required for this synthesis? The hydrogen on the indole nitrogen is acidic and will react with the strong organolithium base used for the C2-lithiation.[1] Protecting the nitrogen atom prevents this acid-base reaction, allowing the base to deprotonate the less acidic C2 position to form the desired lithiated intermediate.[1]

Q2: What is the best N-protecting group to use? The choice of protecting group depends on the stability required for subsequent steps and the ease of removal. A summary of common choices is provided below.

Protecting GroupIntroduction ReagentRemoval ConditionsAdvantages & Disadvantages
Boc (tert-Butoxycarbonyl)Boc₂O, DMAPTFA, HCl, or heatPros: Easy to introduce and remove; often provides clean reactions.[2] Cons: Can be labile to strong acids and sometimes heat.
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-ClFluoride source (TBAF) or acidPros: Robust to many conditions, including organolithiums and mild acids. Cons: More expensive; removal requires specific reagents.
SO₂Ph (Phenylsulfonyl)PhSO₂ClHarsh basic conditions (e.g., KOH)Pros: Very stable and strongly electron-withdrawing, which can aid lithiation.[2][11] Cons: Difficult to remove.[2]

For most applications, the Boc group offers the best balance of stability, ease of use, and cost.

Q3: Can I synthesize this compound using a different method, like a Miyaura borylation or C-H activation? Yes, alternative methods exist, though they come with their own challenges.

  • Miyaura Borylation: This would involve a palladium-catalyzed reaction between an N-protected 2-halo-4-methoxyindole and a diboron reagent like B₂pin₂.[7][12][13] This avoids the use of cryogenic organolithium reagents but requires a pre-functionalized indole starting material and a palladium catalyst, which can be expensive.

  • Direct C-H Borylation: Transition-metal-catalyzed (often Iridium or Rhodium) C-H activation can directly borylate the indole C-H bond.[13] A significant challenge with this method is controlling regioselectivity, as borylation can occur at multiple positions (C2, C3, C7, etc.) on the indole ring without a suitable directing group.[13][14][15][16]

Q4: How should I store the final this compound product? Boronic acids are sensitive to air and moisture. Over time, they can oxidize or decompose. It is best to store the solid product under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., 4°C or -20°C) and protected from light.[17]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-methoxyindole
  • To a solution of 4-methoxyindole (1.0 eq) in anhydrous THF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an argon atmosphere.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield N-Boc-4-methoxyindole.

Protocol 2: Synthesis of (1-Boc-4-methoxy-1H-indol-2-yl)boronic acid
  • Dissolve N-Boc-4-methoxyindole (1.0 eq) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C.

  • Add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add triisopropyl borate (1.5 eq) dropwise, ensuring the temperature does not rise above -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Add 1 M HCl to adjust the pH to ~2-3 to hydrolyze the boronic ester.

  • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The crude boronic acid can be purified by recrystallization or by performing an acid-base extraction as described in the troubleshooting section.

References

  • Boronic acid. Wikipedia. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

  • A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]

  • A PRACTICAL ONE POT SYNTHESIS OF 4-ALKOXY-3-FORMYLINDOLES. HETEROCYCLES. [Link]

  • Troubleshooting a Miyaura borylation. Reddit. [Link]

  • Nickel-catalyzed borylation of indoles. ResearchGate. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Useful synthesis of 4-substituted indoles. The Journal of Organic Chemistry. [Link]

  • Indolylboronic Acids: Preparation and Applications. PubMed Central. [Link]

  • Metal-free C–H Borylation and Hydroboration of Indoles. ACS Omega. [Link]

  • Metal-free C–H Borylation and Hydroboration of Indoles. PubMed Central. [Link]

  • Controlling selectivity in N-heterocycle directed borylation of indoles. RSC Publishing. [Link]

  • How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Syntheses of extreme sterically hindered 4-methoxyboronic acids. ResearchGate. [Link]

  • Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[7][17]-Fused Indole Heterocycles. ACS Publications. [Link]

  • Indolylboronic Acids: Preparation and Applications. PubMed. [Link]

  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. [Link]

  • Directed (ortho) Metallation. [Link]

  • Process for purification of boronic acid and its derivatives.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]

  • A Simple and Convenient Procedure for Lithiation and Side-Chain Substitution of 2-Alkyl. ORCA. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Mechanism of aromatic lithiation reactions-Importance of steric factors. [Link]

  • Can anyone guide in synthesis of pyrrole boronic acid ester? ResearchGate. [Link]

  • Purification of boronic acids? Reddit. [Link]

  • The synthesis of indolylboronic acids or esters via the cyclization of substituted anilines. ResearchGate. [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst. American Journal of Medical Science and Chemical Research. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

  • Optimization of Organolithium Reactions. [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate. [Link]

  • (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid. Lead Sciences. [Link]

  • (4-Methoxyphenyl)boronic acid. PubChem. [Link]

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Technical Support Center: Enhancing the Stability of Indolylboronic Acids in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and improving the stability of indolylboronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of these versatile reagents in their experimental workflows. Here, we will delve into the common issues leading to the degradation of indolylboronic acids and provide practical, field-proven solutions to mitigate these problems. Our focus is on not just what to do, but why a particular approach is effective, grounding our advice in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My indolylboronic acid seems to be degrading upon storage in solution. What are the likely causes?

A1: Indolylboronic acids, like many arylboronic acids, are susceptible to several degradation pathways in solution. The three primary culprits are protodeboronation, oxidation, and boroxine formation.

  • Protodeboronation: This is the cleavage of the C–B bond, which is replaced by a C–H bond, resulting in the parent indole.[1][2] This process can be catalyzed by acids or bases and is often accelerated by the presence of water and higher temperatures.[2][3][4] The electron-rich nature of the indole ring can make it particularly susceptible to this side reaction.

  • Oxidation: The boronic acid moiety can be oxidized, especially in the presence of air (molecular oxygen) or other oxidizing agents, to form the corresponding indolol (hydroxyindole).[5][6] This process can be influenced by the pH of the solution and the presence of metal catalysts.[5][7]

  • Boroxine Formation: In non-aqueous or concentrated solutions, three molecules of a boronic acid can undergo dehydration to form a stable six-membered ring called a boroxine.[8][9][10][11] While this is a reversible process, the formation of boroxine removes the active boronic acid from your reaction, potentially hindering its reactivity.[11][12]

Q2: I'm observing significant protodeboronation of my indolylboronic acid during a Suzuki-Miyaura coupling reaction. How can I minimize this?

A2: Protodeboronation is a common side reaction in Suzuki-Miyaura couplings, competing with the desired cross-coupling.[1] Here are several strategies to address this:

  • pH Control: The rate of protodeboronation is highly pH-dependent.[3] For some heteroaromatic boronic acids, moving away from a neutral pH can surprisingly increase stability by shifting the equilibrium away from a highly reactive zwitterionic intermediate.[13] Experiment with different inorganic bases (e.g., K₃PO₄, Cs₂CO₃, KOAc) to find the optimal pH for your specific substrate.[4]

  • Anhydrous Conditions: Since water can facilitate protodeboronation, using anhydrous solvents and reagents can significantly suppress this side reaction, particularly when working with boronic esters.[2][14]

  • "Slow Release" Strategy: Instead of using the free boronic acid, which can be unstable under reaction conditions, employ a more stable derivative that slowly releases the active boronic acid in situ. This keeps the concentration of the unstable free boronic acid low at any given time, minimizing decomposition.[13][15][16][17] N-methyliminodiacetic acid (MIDA) boronates are exceptionally effective for this purpose.[15][16][18]

  • Catalyst and Temperature Optimization: A more active palladium catalyst can accelerate the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation.[13] Lowering the reaction temperature can also help, as protodeboronation rates often increase with heat.[4]

Q3: Can I store solutions of indolylboronic acids? What are the best practices?

A3: It is generally not recommended to store indolylboronic acids in solution for extended periods due to their inherent instability.[15][16] If short-term storage is necessary:

  • Use Anhydrous Solvents: Store in a dry, anhydrous solvent like dioxane or THF.

  • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Low Temperature: Store at low temperatures (e.g., in a freezer) to slow down decomposition rates.

For long-term storage, it is best to keep the indolylboronic acid as a dry, solid powder. Alternatively, converting it to a more stable derivative like a MIDA boronate or a diethanolamine (DABO) complex allows for much greater long-term stability, even in the solid state under air.[15][16][19][20]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during experiments with indolylboronic acids.

Problem 1: Low Yield in Suzuki-Miyaura Coupling and Presence of Indole Byproduct
Potential Cause Diagnostic Check Recommended Solution
Protodeboronation Analyze crude reaction mixture by LC-MS or ¹H NMR for the presence of the parent indole.1. Switch to a "Slow-Release" Strategy: Use an air-stable MIDA boronate derivative of your indolylboronic acid.[15][16] 2. Optimize Base and Solvent: Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and consider using anhydrous solvents. 3. Lower Reaction Temperature: If possible, use a more active catalyst that operates efficiently at a lower temperature.[4]
Oxidative Degradation Check for the formation of hydroxyindole byproducts via LC-MS.1. Degas Solvents: Thoroughly degas all solvents and reagents before use. 2. Maintain Inert Atmosphere: Run the reaction under a strict argon or nitrogen atmosphere.
Boroxine Formation If using a boronic acid that has been stored, especially as a solid, it may have partially converted to the less reactive boroxine.1. Freshly Prepare Boronic Acid Solution: Use freshly weighed boronic acid for each reaction. 2. Convert to Monomer: If boroxine formation is suspected, it can sometimes be reversed by dissolving in a suitable solvent with a small amount of water before use, though this may not be ideal for water-sensitive reactions.

Visualizing Degradation Pathways

To better understand the challenges, let's visualize the main degradation pathways for an indolylboronic acid.

Indolylboronic_Acid Indolylboronic Acid (Active Reagent) Protodeboronation Protodeboronation (C-B Cleavage) Indolylboronic_Acid->Protodeboronation + H₂O, Acid/Base Oxidation Oxidation (to Hydroxyindole) Indolylboronic_Acid->Oxidation + [O] Boroxine_Formation Boroxine Formation (Dehydration Trimer) Indolylboronic_Acid->Boroxine_Formation - 3 H₂O (Reversible) Indole Indole (Byproduct) Protodeboronation->Indole Hydroxyindole Hydroxyindole (Byproduct) Oxidation->Hydroxyindole Boroxine Boroxine (Inactive Trimer) Boroxine_Formation->Boroxine

Caption: Major degradation pathways of indolylboronic acids in solution.

Experimental Protocols

Protocol 1: Conversion of an Unstable Indolylboronic Acid to a Bench-Stable MIDA Boronate

This protocol describes the conversion of a potentially unstable indolylboronic acid to its corresponding N-methyliminodiacetic acid (MIDA) boronate, which is exceptionally stable to air, moisture, and chromatography.[21][22][23]

Materials:

  • Indolylboronic acid (1.0 equiv)

  • N-methyliminodiacetic acid (1.1 equiv)

  • Dimethylformamide (DMF)

  • Toluene

  • Dean-Stark trap or molecular sieves

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the indolylboronic acid and N-methyliminodiacetic acid.

  • Add a 4:1 mixture of toluene:DMF.

  • Heat the reaction mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS until all the starting boronic acid is consumed (typically 2-18 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting MIDA boronate can often be purified by silica gel chromatography, a testament to its enhanced stability.[21]

Start Indolylboronic Acid + MIDA Reaction Reflux in Toluene/DMF with water removal Start->Reaction Purification Cool, Concentrate & Purify (Chromatography) Reaction->Purification Product Stable Indolyl-MIDA Boronate Purification->Product

Caption: Workflow for synthesizing stable MIDA boronates.

Protocol 2: In Situ Slow Release of Indolylboronic Acid from a MIDA Boronate for Suzuki-Miyaura Coupling

This protocol leverages the stability of MIDA boronates, which release the active boronic acid under specific aqueous basic conditions, minimizing its decomposition during the cross-coupling reaction.[15][16][18]

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • Indolyl-MIDA boronate (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Solvent mixture (e.g., 5:1 Dioxane:Water)

Procedure:

  • To a reaction vessel, add the aryl halide, indolyl-MIDA boronate, and potassium phosphate.

  • Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed dioxane and water solvent mixture via syringe.

  • Add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). The aqueous base will slowly hydrolyze the MIDA boronate, releasing the indolylboronic acid for the catalytic cycle.[18]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by standard methods.

References

  • The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. RSC Publishing.
  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • Base-catalyzed Aryl-B(OH)
  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)
  • Boroxine formation reaction mechanism as calculated by DFT. The first...
  • Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. PMC - NIH.
  • Improving the oxidative stability of boronic acids through stereoelectronic effects.
  • The proposed mechanism for protodeboronation of arylboronic acids.
  • Boroxine. Wikipedia.
  • Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F)
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar.
  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.
  • Protodeboron
  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES.
  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH.
  • MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH.
  • MIDA Boronate Stabilized Polymers as a Versatile Platform for Organoboron and Functionalized Polymers.
  • Recent advances in the synthesis and reactivity of MIDA boron
  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. PubMed.
  • Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
  • Preventing protodeboronation in reactions using "Chloro(diethoxy)borane". Benchchem.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
  • For the pro's (Suzuki). Reddit.
  • The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears.
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.
  • Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applic
  • Indolylboronic Acids: Preparation and Applic
  • Indolylboronic Acids: Preparation and Applic
  • Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PubMed.
  • A Method for the Deprotection of Alkylpinacolyl Boron
  • Indolylboronic Acids: Preparation and Applic
  • (PDF) Indolylboronic Acids: Preparation and Applications. ResearchGate. [Link]

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correl
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.

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Technical Support Center: Optimization of C-H Borylation of 4-Methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for the C-H borylation of 4-methoxyindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the C-H borylation of 4-methoxyindole, providing potential causes and actionable solutions.

Question 1: I am observing low to no conversion of my 4-methoxyindole starting material. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in C-H borylation reactions is a common issue that can stem from several factors, primarily related to catalyst activity and reaction conditions.

  • Catalyst Deactivation: The iridium catalyst is sensitive to air and moisture. Inadequate inert atmosphere techniques can lead to the oxidation of the catalyst, rendering it inactive.

    • Solution: Ensure all glassware is rigorously dried and the reaction is set up under a robust inert atmosphere (e.g., argon or nitrogen). Use freshly distilled and degassed solvents. It is also good practice to use a glovebox for the preparation of the reaction mixture.

  • Insufficient Catalyst Loading: While C-H borylation is a catalytic process, an insufficient amount of the active catalyst will result in a sluggish or incomplete reaction.

    • Solution: While typical catalyst loadings are in the range of 1-3 mol%, if you are experiencing low conversion, consider incrementally increasing the catalyst loading to 5 mol%.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the activation energy barrier for C-H activation may not be overcome.

    • Solution: Most iridium-catalyzed borylations of indoles are conducted at elevated temperatures, typically between 80-100 °C.[1] If you are running the reaction at a lower temperature, gradually increase it in 10 °C increments. Monitor the reaction for any potential side product formation at higher temperatures.

  • Poor Ligand Choice: The ligand plays a crucial role in stabilizing the iridium center and facilitating the catalytic cycle.

    • Solution: For indole borylation, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) is a commonly used and effective ligand.[1] If you are using a different ligand, consider switching to dtbpy. The bulky tert-butyl groups can enhance catalyst stability and solubility.

Question 2: My reaction is working, but I am getting a mixture of borylated isomers. How can I improve the regioselectivity for a specific position on the 4-methoxyindole ring?

Answer:

Controlling regioselectivity in the C-H borylation of substituted indoles is a significant challenge, as the outcome is a delicate balance of steric and electronic effects.[2] For 4-methoxyindole, the electron-donating methoxy group can influence the electronic properties of the indole core.

  • Understanding Inherent Reactivity: The C-H bonds at the C2, C3, and C7 positions of the indole are generally the most reactive. Without a directing group, borylation of indoles often favors the C3 position due to electronic factors.[1] The 4-methoxy group is likely to further activate the benzene ring, potentially leading to a mixture of products.

  • Leveraging Steric Hindrance: The regioselectivity of iridium-catalyzed borylation is highly sensitive to steric hindrance.[2]

    • Solution: By choosing a bulky ligand, you can sterically block access to certain C-H bonds. For instance, bulkier ligands may favor borylation at the less hindered positions.

  • Employing Directing Groups: This is the most effective strategy for achieving high regioselectivity. A directing group installed on the indole nitrogen can steer the catalyst to a specific C-H bond.

    • Solution for C7-selectivity: The use of a hydrosilyl directing group, such as triethylsilyl (TES) or triisopropylsilyl (TIPS) on the indole nitrogen, has been shown to be highly effective in directing borylation to the C7 position.[3][4] This is a powerful strategy to override the inherent electronic preferences of the substrate. A significant advantage is that even with a substituent at the C6 position, a hydrosilyl group can direct borylation exclusively to the more sterically hindered C7 position.[3][4]

    • Solution for C3-selectivity: For C3-selective borylation, protecting the nitrogen with a less sterically demanding group that does not have a strong directing effect, such as an N-acyl group, can favor borylation at the electronically preferred C3 position.[1][5]

Question 3: I am recovering my starting material, and I see the formation of a significant amount of protodeborylated product (indole instead of borylated indole). What is happening?

Answer:

The formation of a protodeborylated product indicates that the C-B bond, once formed, is being cleaved and replaced by a C-H bond.

  • Presence of Protic Impurities: Water or other protic impurities in the reaction mixture can lead to the hydrolysis of the boronate ester product.

    • Solution: As mentioned for low conversion issues, ensure all reagents and solvents are scrupulously dry. Bis(pinacolato)diboron (B₂pin₂) is particularly sensitive to moisture.

  • Reaction Work-up: The work-up procedure can also contribute to protodeborylation.

    • Solution: Minimize the exposure of the crude reaction mixture to water and acidic conditions during the work-up. A quick extraction with a non-polar organic solvent and drying over an anhydrous drying agent like sodium sulfate or magnesium sulfate is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for iridium-catalyzed C-H borylation?

A1: The generally accepted mechanism involves a catalytic cycle with Ir(III) and Ir(V) intermediates. The key steps are:

  • Oxidative Addition: The active Ir(III) catalyst undergoes oxidative addition to a C-H bond of the arene (4-methoxyindole).

  • Reductive Elimination: The resulting Ir(V) intermediate then undergoes reductive elimination to form the C-B bond and regenerate the active Ir(III) catalyst.

Q2: Which boron source should I use: bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin)?

A2: Both B₂pin₂ and HBpin are commonly used boron sources. B₂pin₂ is generally more stable and easier to handle, making it a popular choice for many applications. HBpin can sometimes be more reactive. For the borylation of indoles, B₂pin₂ is widely and successfully employed.[1][6]

Q3: What are the best solvents for this reaction?

A3: Aprotic, non-polar, or weakly polar solvents are typically used. Common choices include:

  • Hydrocarbons: Hexane, heptane, or cyclohexane are often used and can lead to high yields.[1]

  • Ethers: Tetrahydrofuran (THF) or 1,4-dioxane are also effective solvents. It's important to use anhydrous solvents to avoid catalyst deactivation and product hydrolysis.

Q4: Can I perform a one-pot subsequent reaction after the borylation?

A4: Yes, one of the major advantages of C-H borylation is the ability to perform one-pot tandem reactions. The resulting boronate ester can be directly used in subsequent cross-coupling reactions, such as Suzuki-Miyaura couplings, without the need for isolation.[6] This is a highly efficient strategy for the rapid synthesis of complex molecules.

Optimized Reaction Conditions for Indole Borylation

The following table summarizes representative optimized conditions for the C-H borylation of indoles, which can serve as a starting point for the optimization of the reaction with 4-methoxyindole.

Catalyst PrecursorLigandBoron SourceSolventTemperature (°C)RegioselectivityReference
[Ir(cod)OMe]₂dtbpyB₂pin₂Hexane80C3-selective[1]
[Ir(cod)Cl]₂dtbpyB₂pin₂THF80C7-selective (with N-silyl directing group)[3][4]
[Ni(IMes)₂]-B₂pin₂Toluene100C3-selective (traceless directing group)[6]

Experimental Workflow & Protocol

General Workflow for C-H Borylation of 4-Methoxyindole

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware prep_reagents Degas Solvents & Prepare Reagents prep_glass->prep_reagents prep_inert Establish Inert Atmosphere (Ar/N2) prep_reagents->prep_inert add_reagents Add Reagents to Flask: - 4-Methoxyindole - B₂pin₂ - Ligand - Solvent prep_inert->add_reagents add_catalyst Add Iridium Catalyst add_reagents->add_catalyst heat_stir Heat and Stir at Specified Temperature add_catalyst->heat_stir monitor Monitor Reaction by TLC/GC-MS heat_stir->monitor cool Cool to Room Temperature monitor->cool quench Quench (optional) cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General workflow for iridium-catalyzed C-H borylation.

Step-by-Step Protocol for C7-Selective Borylation of 4-Methoxyindole (with N-SiEt₂H directing group)

Materials:

  • 4-Methoxyindole

  • Triethylsilane (Et₃SiH)

  • [Ir(cod)Cl]₂ (Iridium catalyst precursor)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (Ligand)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Anhydrous THF (Solvent)

  • Anhydrous Hexane (for purification)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Preparation of N-silyl-4-methoxyindole: To an oven-dried round-bottom flask under an inert atmosphere, add 4-methoxyindole (1.0 mmol), anhydrous THF (5 mL), and triethylamine (1.2 mmol). Cool the mixture to 0 °C and add triethylsilyl chloride (1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitor by TLC). The crude N-triethylsilyl-4-methoxyindole can often be used directly in the next step after filtration to remove triethylamine hydrochloride.

  • C-H Borylation Reaction:

    • To a separate oven-dried Schlenk flask under an inert atmosphere, add [Ir(cod)Cl]₂ (0.015 mmol, 1.5 mol%), dtbpy (0.03 mmol, 3 mol%), and B₂pin₂ (1.2 mmol).

    • Add anhydrous THF (5 mL) to the flask.

    • To this mixture, add the solution of crude N-triethylsilyl-4-methoxyindole from step 1.

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots (under inert atmosphere) and analyzing them by GC-MS or TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 7-borylated-N-silyl-4-methoxyindole.

  • Deprotection (if required): The silyl group can be removed by treatment with a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.

References

  • Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(7), 1723–1736. [Link][7]

  • Hartwig, J. F. (2012). Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Organic Letters, 14(13), 3486–3489. [Link]

  • Sadler, S. A., et al. (2012). Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones. The Journal of Organic Chemistry, 77(6), 3073–3078. [Link]

  • Sadler, S. A., et al. (2012). Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones. The Journal of Organic Chemistry, 77(6), 3073–3078. [Link]

  • Li, Q., et al. (2020). Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. RSC Advances, 10(72), 44439–44443. [Link]

  • Preshlock, S. M., et al. (2013). High-throughput optimization of Ir-catalyzed C-H borylation: a tutorial for practical applications. Journal of the American Chemical Society, 135(20), 7572–7582. [Link]

  • Li, Q., et al. (2020). Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. RSC Advances, 10(72), 44439–44443. [Link]

  • Iqbal, S. A., et al. (2021). Controlling selectivity in N-heterocycle directed borylation of indoles. Organic & Biomolecular Chemistry, 19(13), 2949–2958. [Link]

  • McGough, J. S., et al. (2017). Catalytic Electrophilic CH Borylation using NHC·Boranes and Iodine Forms C2-, not C3-, Borylated Indoles. Chemistry (Weinheim an der Bergstrasse, Germany), 23(34), 8180–8184. [Link]

  • Zhang, L., et al. (2020). Ni-Catalyzed Traceless, Directed C3-Selective C–H Borylation of Indoles. Journal of the American Chemical Society, 142(28), 12109–12114. [Link]

  • Zhang, L., et al. (2020). Ni-Catalyzed Traceless, Directed C3-Selective C–H Borylation of Indoles. Journal of the American Chemical Society, 142(28), 12109–12114. [Link]

  • Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(7), 1723–1736. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with sterically demanding palladium-catalyzed cross-coupling reactions involving substituted indole scaffolds. Indole derivatives are privileged structures in countless pharmaceuticals and bioactive natural products, making their efficient synthesis and functionalization paramount.[1][2]

However, the introduction of substituents, particularly on the benzene ring portion of the indole (C4-C7 positions), can introduce significant steric barriers that impede standard coupling protocols, leading to low yields, catalyst deactivation, or complete reaction failure.[3] This resource provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you navigate these synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction failing with a 7-substituted indole?

The C7 position is adjacent to the indole nitrogen and the fused pyrrole ring, creating a highly congested environment. This steric bulk can hinder the approach of the palladium catalyst to the C-X bond (where X is a halide or triflate), thereby inhibiting the crucial oxidative addition step of the catalytic cycle. Furthermore, bulky substituents at C7 can also disfavor the reductive elimination step, which forms the desired C-C or C-N bond.

Q2: My Suzuki-Miyaura coupling works for 5-bromoindole but not for 7-bromoindole. What is the primary difference?

The reactivity difference stems almost entirely from steric hindrance. The C5 position is sterically unencumbered, allowing for easy access by the palladium catalyst. In contrast, the C7 position is flanked by the pyrrole ring, which sterically shields the C7-Br bond. Overcoming this requires a catalytic system specifically designed to operate in a crowded space, typically involving a combination of a bulky, electron-rich phosphine ligand and an appropriate palladium precatalyst.[4]

Q3: Can I use the same ligand for a C-N coupling (Buchwald-Hartwig) as I do for a C-C coupling (Suzuki)?

While there is some overlap, it's not guaranteed. The optimal ligand is highly dependent on the specific substrates and the rate-limiting step of the catalytic cycle. C-N and C-C bond-forming reductive eliminations have different energetic profiles. Buchwald-Hartwig aminations, especially with hindered substrates, often require highly specialized dialkylbiaryl phosphine ligands to facilitate the challenging C-N bond formation.[5][6] It is always best to screen a small panel of ligands appropriate for the specific reaction type.

Q4: What is the first thing I should change if my reaction shows low conversion?

Before changing expensive components like the catalyst or ligand, consider optimizing the reaction parameters.[7][8]

  • Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Many sterically hindered couplings require higher thermal energy to overcome activation barriers.[7]

  • Base: The choice and strength of the base are critical. For Suzuki couplings, a stronger base like cesium carbonate (Cs₂CO₃) can sometimes be more effective than potassium carbonate (K₂CO₃) or phosphate (K₃PO₄).[9]

  • Solvent: Ensure your reactants are fully soluble. A switch from a single solvent like dioxane to a mixture like dioxane/water or toluene/water can sometimes improve results.[9]

Troubleshooting Guide: Suzuki-Miyaura Coupling of Hindered Indoles

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but it is sensitive to steric effects.[10] Tri- and tetra-ortho-substituted biaryls, such as those formed from coupling at the C7 position of indole, represent a significant synthetic challenge.

Problem: Low to no yield (<20%) in the Suzuki-Miyaura coupling of a 7-haloindole with an ortho-substituted arylboronic acid.

Root Cause Analysis: The formation of a tri-ortho-substituted biaryl product is difficult because of severe steric clash at two key stages of the catalytic cycle:

  • Oxidative Addition: The bulky substituent at C7 of the indole hinders the approach of the Pd(0) catalyst.

  • Reductive Elimination: The two bulky coupling partners attached to the Pd(II) center must come into close proximity to form the new C-C bond. The steric repulsion between the ortho-substituents on both partners raises the energy barrier for this final, product-forming step.

Systematic Troubleshooting Workflow

This workflow provides a logical progression from simple adjustments to more significant changes in the catalytic system.

G cluster_0 Level 1: Condition Optimization cluster_1 Level 2: Ligand Modification cluster_2 Level 3: Catalyst & Precatalyst Change A Initial Failed Reaction (e.g., Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C) B Increase Temperature (100-120°C) A->B No Improvement C Screen Bases (K₃PO₄, Cs₂CO₃) B->C No Improvement D Introduce Bulky Monodentate Ligands (e.g., SPhos, RuPhos, XPhos) C->D Still Low Yield E Rationale: Bulky, electron-rich ligands stabilize monoligated Pd(0) species, accelerating oxidative addition and reductive elimination. D->E F Use Advanced Precatalysts (e.g., G3/G4 Palladacycles) D->F Still Low Yield G Rationale: Precatalysts ensure efficient generation of the active Pd(0) catalyst, crucial for challenging substrates. F->G H High Yield of Desired Product F->H Success G A Initial Failed Reaction (e.g., Pd₂(dba)₃, BINAP, NaOtBu, Toluene) B Switch to Bulky Ligand (e.g., BrettPhos, RuPhos) A->B C Rationale: Bulky biaryl phosphines accelerate C-N reductive elimination. B->C D Protect Indole N-H (Use Boc, Ts, or SEM group) B->D Still Low Yield E Rationale: Prevents catalyst inhibition by the acidic N-H proton and directs reactivity. D->E F Screen Bases (LHMDS, K₃PO₄) D->F Still Low Yield G Success F->G

Caption: Troubleshooting workflow for hindered C-N coupling.

Key Considerations:
  • N-H Protection: For couplings at the C4-C7 positions, protecting the indole nitrogen with groups like Boc, tosyl (Ts), or SEM is often beneficial. [3]This prevents competitive N-arylation and can alter the electronic properties favorably. Some directing groups can even be used to achieve high regioselectivity for C-H activation at otherwise unreactive positions like C7. [11][12]* Base Selection: Sodium tert-butoxide (NaOtBu) is a common choice, but for sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ might be necessary to prevent substrate decomposition. For very hindered systems, a non-coordinating base like lithium bis(trimethylsilyl)amide (LHMDS) can be effective.

  • Ligand Choice: The development of sterically demanding phosphine ligands has been crucial for advancing Buchwald-Hartwig amination. [5][6]Ligands like BrettPhos and the Josiphos family are often excellent choices for hindered substrates.

Alternative Strategy: C-H Activation

For certain substrates, particularly when a pre-functionalized (e.g., halogenated) indole is difficult to access, direct C-H activation/functionalization offers an atom-economical alternative. This strategy often relies on a directing group (DG) installed on the indole nitrogen to guide a transition metal catalyst (e.g., Pd, Ru, Rh) to a specific C-H bond. [13][14][15]

  • C7-Selectivity: Installing a phosphinoyl or pivaloyl group on the indole nitrogen has been shown to direct palladium catalysts to selectively functionalize the C7 position. [11][12]* C4-Selectivity: Similarly, directing groups on the C3 position can steer functionalization to the C4 position. [11] While powerful, these methods require extra steps for the installation and potential removal of the directing group and must be optimized for each specific substrate.

Example Protocol: Sterically Hindered Suzuki-Miyaura Coupling

This protocol describes the synthesis of a tri-ortho-substituted biaryl, coupling 7-bromo-1-(tert-butoxycarbonyl)indole with 2-isopropylphenylboronic acid.

Materials:

  • 7-bromo-1-(tert-butoxycarbonyl)indole (1.0 equiv)

  • 2-isopropylphenylboronic acid (1.5 equiv)

  • SPhos-G3 Palladacycle (2 mol %)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • Setup: To an oven-dried Schlenk tube, add 7-bromo-1-(tert-butoxycarbonyl)indole, 2-isopropylphenylboronic acid, K₃PO₄, and the SPhos-G3 palladacycle.

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 10:1 ratio of dioxane:water) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product. [8]

References
  • Vantourout, J. C., et al. (2016). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Zhu, C., et al. (2021). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Organic Letters. [Link]

  • Burtoloso, A. C. B., et al. (2020). Bulky, electron-rich, renewable: analogues of Beller’s phosphine for cross-couplings. Catalysis Science & Technology. [Link]

  • Ligand design for cross-couplings: phosphines. OpenChemHub via YouTube. [Link]

  • De la Cruz, M., et al. (2019). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. Chemistry – A European Journal. [Link]

  • Wang, C., et al. (2021). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. Molecules. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]

  • Li, C.-J. (2015). C-H Functionalization of indoles and oxindoles through CDC reactions. Science China Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Zheng, S., et al. (2022). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]

  • Tandem Iridium-Catalyzed Decarbonylative C–H Activation of Indole: Sacrificial Electron-Rich Ketone-Assisted Bis-arylsulfenylation. Organic Letters. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • C-H Activation of Indoles. Request PDF on ResearchGate. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. ResearchGate. [Link]

  • Shi, Z., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Shi, Z., et al. (2012). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]

  • Zhang, H., et al. (2006). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. Journal of Combinatorial Chemistry. [Link]

  • Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. [Link]

  • Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. ResearchGate. [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. [Link]

  • Ackermann, L., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]

  • Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]

  • Willis, M. C., et al. (2009). Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions. Organic Letters. [Link]

  • Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. Organic Letters. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]

Sources

Impact of base and solvent on Suzuki-Miyaura reaction efficiency

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your research. This guide is structured to help you troubleshoot common issues and optimize your reactions by focusing on two of the most critical, yet often misunderstood, parameters: the choice of base and solvent.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions we receive regarding the base and solvent in Suzuki-Miyaura couplings.

Q1: My reaction is not working. What is the first thing I should check regarding the base and solvent?

A: The most common issue is improper selection or quality of the base. Ensure your base is strong enough for the specific boronic acid derivative you are using but not so strong that it causes side reactions. Also, many common bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are hygroscopic. Ensure they are freshly purchased or have been properly dried before use, as water content can significantly impact the reaction.

Q2: Why are there so many different bases used for this reaction? Can't I just use one "all-purpose" base?

A: There is no universal base because the "right" base depends on the electronic and steric properties of your substrates. A base's role is multifaceted: it activates the boronic acid, facilitates the regeneration of the palladium catalyst, and influences the overall reaction kinetics. A mild base might be sufficient for an electron-rich boronic acid but stall the reaction with an electron-deficient one. A very strong base like NaOH might be effective but can promote unwanted side reactions like proto-deboronation or catalyst decomposition.

Q3: Does the solvent's purity matter? I'm using reagent-grade solvent from a large bottle.

A: Absolutely. The two most critical solvent impurities are water and dissolved oxygen. While some Suzuki reactions benefit from a small amount of water (especially with inorganic bases), excess water can lead to significant proto-deboronation, where the boronic acid is converted back to an arene. Dissolved oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, killing the reaction. It is imperative to use anhydrous, degassed solvents for consistent and high-yielding results.

Q4: Can I use a protic solvent like ethanol for my Suzuki reaction?

A: While possible, it is generally not recommended for most applications. Protic solvents can participate in side reactions, most notably proto-deboronation of the boronic acid starting material. The vast majority of successful Suzuki couplings employ polar aprotic solvents like dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF), or nonpolar solvents like toluene, often with a small amount of water to help dissolve the inorganic base.

Troubleshooting Guide: Common Issues & Solutions

When the FAQs aren't enough, this guide provides a deeper dive into specific problems.

Problem 1: Low or No Yield

A low yield is the most common complaint. Before re-evaluating your catalyst or substrates, focus on the base and solvent system.

Workflow for Troubleshooting Low Yield

G cluster_start Initial Observation cluster_check Step 1: Verify Reagent Quality cluster_action Step 2: Systematic Rescreening cluster_analysis Step 3: Analyze Side Products cluster_solution Step 4: Refined Optimization start Low or No Yield Observed base_check Is the base anhydrous and fresh? (e.g., K₂CO₃, Cs₂CO₃) start->base_check solvent_check Is the solvent anhydrous and degassed? base_check->solvent_check Yes base_screen Screen a stronger base (e.g., K₃PO₄ or an organic base) base_check->base_screen No/Unsure solvent_screen Change solvent polarity (e.g., Toluene to Dioxane/H₂O) solvent_check->solvent_screen No/Unsure deboronation Significant deboronation observed? solvent_check->deboronation Yes base_screen->deboronation solvent_screen->deboronation homocoupling Homocoupling of aryl halide? deboronation->homocoupling No weaker_base Use a milder, non-nucleophilic base (e.g., organic amine) deboronation->weaker_base Yes biphasic Switch to a biphasic system (e.g., Toluene/H₂O) homocoupling->biphasic Yes

Caption: A systematic workflow for troubleshooting low yields in Suzuki-Miyaura reactions.

Causality-Driven Solutions:

  • Check Base Strength: If you are using a mild base like sodium bicarbonate (NaHCO₃) with an electron-poor or sterically hindered boronic acid, the transmetalation step may be too slow. The boronate species formed is not activated enough to efficiently transfer its organic group to the palladium center.

    • Solution: Switch to a stronger base. Potassium phosphate (K₃PO₄) is an excellent choice for challenging substrates as it has good solubility in many organic solvents and sufficient basicity to promote the reaction without causing excessive side reactions.

  • Evaluate Solvent System: If you are using a single-phase organic solvent (e.g., pure THF or Toluene) with an inorganic base (e.g., K₂CO₃), the base may not be soluble enough to be effective.

    • Solution: Switch to a biphasic system. A mixture like Toluene/Water (e.g., 4:1) or Dioxane/Water can dramatically accelerate the reaction. The water creates a separate phase where the inorganic base is highly soluble, and the reaction occurs at the interface.

Problem 2: Significant Proto-Deboronylation

This occurs when the boronic acid reacts with a proton source (often water) to regenerate the corresponding arene, consuming your starting material.

Causality-Driven Solutions:

  • Excessively Strong Base: Very strong bases, particularly hydroxides (NaOH, KOH), in the presence of water can accelerate the deboronylation pathway.

    • Solution: Switch to a carbonate (Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄) base. These provide sufficient basicity for the catalytic cycle while being less aggressive in promoting the deboronylation side reaction.

  • Solvent Choice: As mentioned, protic solvents or non-anhydrous aprotic solvents are the primary culprits.

    • Solution: Ensure your solvent is rigorously dried and degassed. If a biphasic system is needed, minimize the amount of water used to the minimum required for base solubility.

Problem 3: Homocoupling of the Aryl Halide (Glaser-Hay Coupling)

This side reaction forms a biaryl product from two molecules of your aryl halide, consuming your starting material and complicating purification.

Causality-Driven Solutions:

  • Base-Induced Decomposition: Some bases can react with the palladium catalyst or aryl halide, particularly at high temperatures, leading to side reactions.

    • Solution: Use a milder base and lower the reaction temperature. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can sometimes mitigate this issue, though they are often less effective for the main reaction.

  • Solvent Effects: The solvent can influence the stability of the catalytic intermediates.

    • Solution: Switching from a highly polar solvent like DMF to a less polar one like toluene can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

In-Depth Focus: Understanding the 'Why'

The Mechanistic Role of Base and Solvent

Understanding the Suzuki-Miyaura catalytic cycle is key to rational troubleshooting. The base and solvent are not passive bystanders; they are active participants.

Caption: The role of the base and solvent in the Suzuki-Miyaura catalytic cycle.

  • Role of the Base:

    • Boronate Formation: The base reacts with the boronic acid to form a more nucleophilic boronate species ([Ar'B(OH)₃]⁻). This anionic species is much more effective at transferring its aryl group to the palladium center during the transmetalation step.

    • Catalyst Regeneration: The base facilitates the ligand exchange on the palladium center after oxidative addition, replacing the halide (X) with a hydroxide or alkoxide, which makes the complex more susceptible to transmetalation.

  • Role of the Solvent:

    • Solubilization: The solvent must dissolve the organic substrates, the palladium catalyst, and, ideally, the base or allow for effective interfacial reaction in a biphasic system.

    • Stabilization: The polarity of the solvent stabilizes the charged intermediates in the catalytic cycle, influencing the rate of each step. A more polar solvent can accelerate the oxidative addition and transmetalation steps.

Data Tables for Practical Reference

Table 1: Common Bases in Suzuki-Miyaura Reactions

BasepKa (of conjugate acid)Typical Use CaseAdvantagesDisadvantages
NaHCO₃10.3Very sensitive substratesVery mild, low costOften too weak, requires heat
K₂CO₃10.3General purpose, robustInexpensive, effectiveHygroscopic, poor organic solubility
Cs₂CO₃10.3Difficult couplingsHigher solubility in organic solventsExpensive, very hygroscopic
K₃PO₄12.3Sterically hindered substratesStrong, good organic solubilityCan be too strong for sensitive groups
NaOH15.7Specific industrial processesVery strong, inexpensivePromotes deboronylation and side reactions
Et₃N10.7Homogeneous reactionsOrganic soluble, non-nucleophilicOften requires co-base or specific substrates

Table 2: Common Solvents in Suzuki-Miyaura Reactions

SolventDielectric Constant (ε)Boiling Point (°C)System TypeBest For
Toluene2.4111Nonpolar / BiphasicGeneral purpose, easy removal
Dioxane2.2101Polar Aprotic / BiphasicDissolves a wide range of substrates
Tetrahydrofuran (THF)7.566Polar AproticLower temperature reactions
Dimethylformamide (DMF)37153Polar AproticHigh temperature, difficult couplings
Ethanol / Water24.5 (EtOH)78 (EtOH)Protic MixtureSpecific substrates, green chemistry

Experimental Protocols

Protocol 1: General Procedure for Base and Solvent Screening

This protocol outlines a parallel screening approach to quickly identify the optimal base and solvent for your specific substrates.

  • Preparation: Arrange an array of reaction vials (e.g., in a 24-well plate). In a glovebox or under an inert atmosphere, add your palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and ligand (if any) to each vial.

  • Substrate Addition: Add your aryl halide (1.0 eq) and boronic acid (1.2 eq) to each vial.

  • Solvent Dispensing: Add the chosen solvent (e.g., Toluene, Dioxane, THF, DMF; 0.1 M concentration) to each row of vials. Ensure the solvent is anhydrous and degassed.

  • Base Addition: Add the chosen base (2.0 eq) to each column of vials. Use a variety of bases from Table 1 (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). For biphasic systems, add a small amount of degassed water (e.g., 10-20% v/v).

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated shaker block or oil bath at the desired temperature (e.g., 80-100 °C).

  • Monitoring: After a set time (e.g., 2, 6, 12 hours), take a small aliquot from each vial, quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by TLC, GC-MS, or LC-MS to determine the conversion and identify the most promising conditions.

References

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Perspective Source: Angewandte Chemie International Edition URL: [Link]

  • Title: The Role of the Base in the Suzuki-Miyaura Reaction Source: Chemical Society Reviews URL: [Link]

  • Title: Mechanism of the Suzuki-Miyaura Reaction: The Role of the Base Source: Journal of the American Chemical Society URL: [Link]

  • Title: A Unified Mechanistic Picture of the Suzuki-Miyaura Cross-Coupling Reaction Source: Accounts of Chemical Research URL: [Link]

  • Title: K₃PO₄: A Mild and Efficient Base for Suzuki Cross-Coupling Reactions Source: Organic Letters URL: [Link]

  • Title: The Suzuki-Miyaura reaction in water Source: Green Chemistry URL: [Link]

Validation & Comparative

A Senior Application Scientist's Guide to Indoleboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth comparative analysis of indoleboronic acids in the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who leverage this powerful C-C bond-forming reaction to synthesize complex molecules. The indole scaffold is a privileged structure in medicinal chemistry, and understanding the nuances of how different indoleboronic acids perform in this critical reaction is paramount for efficient and successful synthesis.[1][2]

This document moves beyond simple protocols to explore the underlying principles that govern reactivity, offering field-proven insights to help you select the optimal reagents and conditions for your specific synthetic challenge.

The Foundation: Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like indoleboronic acid) and an organohalide or triflate.[3][4] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the generally low toxicity of the boron-containing reagents.[3] The mechanism proceeds through a catalytic cycle involving three key steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[3]

  • Transmetalation : A base activates the organoboronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species. This species then transfers its organic group (R²) to the Pd(II) complex, displacing the halide.[4][5]

  • Reductive Elimination : The two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_oxidative R¹-Pd(II)L_n-X pd0->pd2_oxidative Oxidative Addition pd2_transmetal R¹-Pd(II)L_n-R² pd2_oxidative->pd2_transmetal Transmetalation pd2_transmetal->pd0 product R¹-R² pd2_transmetal->product Reductive Elimination reagent_halide R¹-X reagent_boronic R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ reagent_boronic->boronate Activation base Base boronate->pd2_transmetal

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Indoleboronic Acid Performance

The choice of indoleboronic acid is not trivial. The position of the boronic acid moiety, substituents on the indole ring, and the presence or absence of a nitrogen-protecting group all dramatically influence reactivity and yield.

2.1. The Impact of Isomeric Position

The reactivity of an indoleboronic acid is heavily dependent on the position of the C-B bond. This is due to the inherent electronic properties of the indole ring and steric factors.

  • Indole-3-boronic acid : Often exhibits lower reactivity. The C3 position of indole is electron-rich, which can strengthen the C-B bond and slow the rate of transmetalation. Furthermore, N-H unprotected 3-iodoindoles can be challenging coupling partners due to the electron-rich nature of the C-I bond.[6]

  • Indole-2-boronic acid : Generally more reactive than the 3-isomer. The C2 position is more electron-deficient, facilitating the key transmetalation step. Direct C-H activation methods have also been developed to arylate the C2 position of indoles using aryl boronic acids.[7]

  • Indole-4, 5, 6, and 7-boronic acids : These "benzo-fused" isomers behave more like typical arylboronic acids. Their reactivity is primarily influenced by any additional substituents on the ring rather than the indole heterocycle itself. They are generally reliable coupling partners.[8] For instance, 5- and 6-boronic acid indoles have been shown to provide excellent yields in homocoupling reactions.[8]

2.2. The Role of N-Protection

A critical decision in designing an indole Suzuki coupling is whether to protect the indole nitrogen.

  • Unprotected (N-H) Indoles : The acidic N-H proton can interfere with the reaction in several ways. It can react with the base, potentially altering the reaction's stoichiometry and pH. More critically, the indole nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[9] This can result in lower yields and inconsistent results. However, modern catalyst systems, particularly those using bulky phosphine ligands like XPhos and SPhos, have significantly improved the success rate for coupling unprotected indoles.[9]

  • Protected Indoles : Protecting the nitrogen with groups like Boc (tert-butyloxycarbonyl), Ts (tosyl), or SEM (2-(trimethylsilyl)ethoxymethyl) prevents these undesirable interactions. This generally leads to higher yields, better reproducibility, and cleaner reactions. The choice of protecting group can also electronically tune the indole ring, though this effect is often secondary to the benefit of masking the N-H proton.

Expert Insight: For routine couplings, especially during library synthesis or on a larger scale, using an N-protected indoleboronic acid is a trustworthy strategy to ensure reproducibility.[6] If the final product must be N-H, select a protecting group that can be removed under conditions compatible with your molecule's other functional groups.

2.3. Catalyst and Ligand Selection: A Data-Driven Comparison

The choice of palladium source and ligand is arguably the most critical parameter for a successful indole coupling. Ligands are not passive spectators; they control the catalyst's stability, solubility, and reactivity. For challenging couplings involving nitrogen-rich heterocycles like indoles, bulky, electron-rich phosphine ligands are the authoritative standard.[9][10]

The data below, adapted from a study on the coupling of 5-indole boronic acid with 3-chloroindazole, illustrates the profound impact of the catalyst-ligand system.[9][10]

Catalyst SystemLigandConversion (%)Yield (%)
Pd₂(dba)₃ XPhos7556
Pd₂(dba)₃ SPhos7152
Pd₂(dba)₃ RuPhos5940
Pd₂(dba)₃ P(t-Bu)₃2310
Pd(OAc)₂ XPhos6849
SPhos Pd G2 SPhos9780
XPhos Pd G2 XPhos8769

Causality Explained:

  • Ligand Efficacy : The superior performance of systems with Buchwald-type ligands (XPhos, SPhos, RuPhos) is evident. These ligands possess a bulky biaryl backbone that promotes the crucial reductive elimination step and stabilizes the monomeric Pd(0) species, preventing the formation of inactive palladium clusters.

  • Precatalyst Advantage : The "G2" (second-generation) precatalysts, like SPhos Pd G2, show the highest activity.[10] These are well-defined, air-stable complexes that rapidly generate the active monoligated Pd(0) species in solution. This ensures a high concentration of the active catalyst from the onset of the reaction, leading to faster reaction times and higher yields, particularly for less reactive substrates like aryl chlorides.[9]

Validated Experimental Protocols

The following protocols provide a self-validating system for conducting Suzuki-Miyaura couplings with indoleboronic acids. The general workflow is visualized below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dry Schlenk flask under vacuum backfill Backfill with N₂ or Ar start->backfill reagents Add solid reagents: Indoleboronic Acid Aryl Halide Base backfill->reagents solvent Add degassed solvent(s) reagents->solvent purge Purge with N₂/Ar for 5-10 min solvent->purge catalyst Add Pd catalyst/precatalyst purge->catalyst heat Heat to desired temperature with vigorous stirring catalyst->heat cool Cool to room temperature heat->cool quench Quench with water and dilute with EtOAc cool->quench extract Separate layers, extract aqueous phase quench->extract dry Combine organics, dry (Na₂SO₄), filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash column chromatography concentrate->purify

General workflow for a Suzuki-Miyaura coupling experiment.
Protocol 1: High-Yield Coupling of a Benzo-Fused Indoleboronic Acid

This protocol is optimized for a relatively stable and reactive indoleboronic acid, coupling with an aryl bromide.

  • Reaction : (1-Boc-indol-5-yl)boronic acid with 4-bromoanisole.

  • Rationale : The N-Boc group ensures a clean reaction, and the 5-position is electronically favorable. An aryl bromide is a reactive coupling partner. A second-generation precatalyst is used for maximum efficiency.

Step-by-Step Methodology:

  • Reaction Setup : To a flame-dried Schlenk tube, add (1-Boc-indol-5-yl)boronic acid (1.2 mmol, 1.2 eq), 4-bromoanisole (1.0 mmol, 1.0 eq), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).

  • Inert Atmosphere : Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition : Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. The solvents should be degassed beforehand by sparging with argon for 30 minutes.

  • Catalyst Addition : Add SPhos Pd G2 (0.02 mmol, 2 mol%).

  • Reaction Execution : Place the sealed tube in a preheated oil bath at 80 °C and stir for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Coupling a Less Reactive, Unprotected Indoleboronic Acid

This protocol uses more forcing conditions and a robust catalytic system to couple a potentially inhibitory, unprotected indoleboronic acid with a less reactive aryl chloride.

  • Reaction : 1H-Indole-3-boronic acid with 4-chloroacetophenone.

  • Rationale : The unprotected N-H and the electron-rich C3 position of the boronic acid, coupled with an electron-deficient but less reactive aryl chloride, necessitate a highly active catalyst (XPhos-based), a stronger base (Cs₂CO₃), and a higher temperature to drive the reaction to completion.

Step-by-Step Methodology:

  • Reaction Setup : To a flame-dried microwave vial, add 1H-indole-3-boronic acid (1.5 mmol, 1.5 eq), 4-chloroacetophenone (1.0 mmol, 1.0 eq), and cesium carbonate (Cs₂CO₃, 2.5 mmol, 2.5 eq).

  • Catalyst Addition : Add XPhos Pd G2 (0.03 mmol, 3 mol%).

  • Inert Atmosphere : Seal the vial with a cap, and evacuate and backfill with argon three times.

  • Solvent Addition : Add degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction Execution : Place the vial in a preheated oil bath or microwave reactor at 110 °C and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup & Purification : Follow the same workup and purification procedure as described in Protocol 1.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of indoleboronic acids is a nuanced yet powerful tool for modern organic synthesis. A successful outcome hinges on a rational consideration of the boronic acid's isomeric position, the strategic use of N-protection, and the selection of a highly active, well-defined palladium precatalyst. For routine applications, N-protected benzo-fused indoleboronic acids coupled with modern Buchwald-type precatalysts offer the most reliable path to success. For more challenging substrates, such as unprotected 3-indoleboronic acids or unreactive aryl chlorides, higher catalyst loadings, stronger bases, and elevated temperatures are often required.

As catalyst technology continues to advance, the scope of this reaction will undoubtedly expand, enabling even more complex and challenging indole-containing targets to be synthesized with greater efficiency and precision.

References
  • Piątek, A., & Stawinski, J. (2020). Indolylboronic Acids: Preparation and Applications. Molecules, 25(3), 639. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Bercot, E. A., & Rovis, T. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 136(30), 10591-10598. [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]

  • Mandal, S., et al. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(7), 64. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Nettekoven, U., et al. (2002). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. Journal of Combinatorial Chemistry, 4(2), 135-141. [Link]

  • ResearchGate. (n.d.). Palladium Catalyzed Homocoupling of Indole and Aryl Boronic Acids. [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662-3. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Svela, P. Ø., et al. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances, 11(59), 37267-37274. [Link]

  • American Chemical Society. (n.d.). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. [Link]

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A Comparative Guide to the Reactivity of Bromoindoles vs. Chloroindoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and functional materials, the indole scaffold remains a privileged structure. Its functionalization, often achieved through transition-metal-catalyzed cross-coupling reactions, is a cornerstone of modern medicinal chemistry. The choice of the halide on the indole core—typically bromine or chlorine—is a critical decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of bromoindoles and chloroindoles in the most prevalent cross-coupling reactions, supported by mechanistic principles and experimental data to inform your synthetic design.

The Decisive Step: Understanding the C-X Bond in Oxidative Addition

The generally accepted reactivity trend for organic halides in palladium-catalyzed cross-coupling is I > Br > Cl > F.[1] This hierarchy is fundamentally rooted in two key physicochemical properties that govern the crucial—and often rate-limiting—oxidative addition step of the catalytic cycle.[2]

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond (approx. 276 kJ/mol) is inherently weaker than the carbon-chlorine (C-Cl) bond (approx. 339 kJ/mol).[2] Consequently, less energy is required to cleave the C-Br bond, facilitating its insertion by the low-valent palladium catalyst.

  • Kinetics of Oxidative Addition: The rate of oxidative addition is generally faster for bromoindoles than for their chloro-analogs. The greater size and polarizability of the C-Br bond allow for a more effective orbital interaction with the electron-rich Pd(0) center, lowering the activation energy for this critical step.[2]

This intrinsic reactivity difference dictates the choice of reaction conditions. While bromoindoles can often be coupled using traditional palladium catalysts and ligands, the activation of the more robust C-Cl bond frequently necessitates the use of specialized, highly active catalyst systems. These advanced systems typically feature electron-rich, sterically hindered phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like XPhos) or N-heterocyclic carbenes (NHCs), which enhance the electron density on the palladium center, thereby promoting the challenging oxidative addition of the chloroindole.[2][3]

cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Br Oxidative Addition (Bromoindole) Pd0->OA_Br Faster Rate (Weaker C-Br Bond) OA_Cl Oxidative Addition (Chloroindole) Pd0->OA_Cl Slower Rate (Stronger C-Cl Bond) Requires potent ligands PdII_Br Indole-Pd(II)L₂(Br) OA_Br->PdII_Br PdII_Cl Indole-Pd(II)L₂(Cl) OA_Cl->PdII_Cl TM Transmetalation [R-M] PdII_Br->TM PdII_Cl->TM PdII_R Indole-Pd(II)L₂(R) TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product Indole-R RE->Product

Caption: Generalized catalytic cycle for cross-coupling, highlighting the kinetically distinct oxidative addition step for bromoindoles versus chloroindoles.

Performance Comparison Across Key Cross-Coupling Reactions

The superior reactivity of bromoindoles translates to milder reaction conditions, shorter reaction times, and often higher yields compared to chloroindoles across the most common cross-coupling platforms. However, the development of advanced catalyst systems has made chloroindoles increasingly viable and economically attractive substrates, especially for large-scale synthesis.

Table 1: Reactivity and Yield Comparison in Cross-Coupling Reactions
ReactionHalogenSubstrate ExampleTypical ConditionsTime (h)Yield (%)Key Observation
Suzuki-Miyaura Bromo5-BromoindolePd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C4~95Standard conditions are highly effective.
Chloro5-ChloroindolePd₂(dba)₃/XPhos, K₃PO₄, Dioxane, 110 °C12-24~90Requires stronger base and advanced ligand system for high conversion.[2]
Heck Bromo4-BromoindolePd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C6~92Good yields with conventional phosphine ligands.
Chloro4-ChloroindolePalladacycle/NHC, K₂CO₃, NMP, 130 °C24~85Requires higher temperatures and specialized, thermally stable catalysts.[4]
Sonogashira Bromo5-BromoindolePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 65 °C3~94Copper co-catalysis proceeds smoothly under mild conditions.[5]
Chloro5-ChloroindolePd(PPh₃)₂Cl₂, CuI, TBAF, 120 °C18~80Often requires higher temperatures and additives like TBAF to facilitate the reaction.[6]
Buchwald-Hartwig Bromo7-BromoindolePd₂(dba)₃/BINAP, NaOt-Bu, Toluene, 100 °C2~98Rapid and high-yielding amination with standard catalyst systems.
Chloro7-ChloroindolePd(OAc)₂/XPhos, Cs₂CO₃, Toluene, 110 °C16~94Highly efficient with modern ligands, though slower than with bromo-analogs.[7]

Note: The data in this table is compiled from various literature sources and serves to illustrate general trends. Direct comparison may be limited as conditions are not always identical. Optimal conditions are substrate-dependent.

Experimental Protocols

The following are detailed, step-by-step methodologies for key cross-coupling reactions, providing a starting point for optimization in your laboratory.

Protocol 1: Suzuki-Miyaura Coupling of a Chloroindole

This protocol utilizes a highly active palladium/biarylphosphine ligand system necessary for the efficient coupling of a less reactive chloroindole.

start Start step1 1. Charge Reactor: - 5-Chloroindole (1.0 mmol) - Arylboronic Acid (1.2 mmol) - K₃PO₄ (2.0 mmol) start->step1 step2 2. Inert Atmosphere: Evacuate and backfill with Argon (3x) step1->step2 step3 3. Add Catalyst System: - Pd₂(dba)₃ (0.02 mmol, 2 mol%) - XPhos (0.06 mmol, 6 mol%) step2->step3 step4 4. Add Solvent: Degassed 1,4-Dioxane (5 mL) step3->step4 step5 5. Reaction: Heat at 110 °C for 12-24h (Monitor by TLC/LC-MS) step4->step5 step6 6. Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O, brine step5->step6 step7 7. Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography step6->step7 end End (5-Arylindole) step7->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling of a chloroindole.

Methodology:

  • To an oven-dried Schlenk tube, add the chloroindole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Seal the tube, and evacuate and backfill with argon gas. Repeat this cycle three times.

  • Under a positive flow of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 6 mol%).[2]

  • Add degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed (typically 12-24 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylindole.

Protocol 2: Heck Reaction of a Bromoindole

This protocol outlines a standard procedure for the Heck reaction, suitable for the more reactive bromoindole substrate.

Methodology:

  • In a reaction vessel, combine the bromoindole (1.0 mmol, 1.0 equiv), the olefin (e.g., butyl acrylate, 1.5 mmol, 1.5 equiv), and a base (e.g., triethylamine, 2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 4 mol%).[2]

  • Add a polar aprotic solvent such as DMF or NMP (5 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction under an argon atmosphere to 100-120 °C for 6-18 hours.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, and wash with brine.

  • Dry the solution over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue via column chromatography to obtain the coupled product.

Protocol 3: Sonogashira Coupling of a Bromoindole

A classic Sonogashira protocol using a copper(I) co-catalyst, which is highly effective for bromoindoles.

Methodology:

  • To a Schlenk flask, add the bromoindole (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed solvent (e.g., THF or DMF, 10 mL) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol, 3.0 equiv).[8]

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-65 °C) until the starting material is consumed.

  • Filter the reaction mixture through celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination of a Chloroindole

This protocol employs a modern, highly active catalyst system to achieve the C-N coupling of a challenging chloroindole substrate.

Methodology:

  • Add the chloroindole (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 mmol, 1.4 equiv) to an oven-dried reaction vessel.[7]

  • In a separate glovebox or under a positive pressure of argon, pre-mix the palladium source (e.g., Pd(OAc)₂, 1.5 mol%) and the specialized ligand (e.g., XPhos, 3.0 mol%) in anhydrous, degassed toluene (2 mL).[7]

  • Add the catalyst solution to the reaction vessel.

  • Seal the vessel and heat to 100-110 °C with vigorous stirring for 16-24 hours.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify by flash chromatography.

Conclusion and Strategic Outlook

The choice between a bromoindole and a chloroindole is a strategic decision balancing reactivity against substrate cost and availability.

  • Bromoindoles are the substrates of choice when rapid reaction development, mild conditions, and high yields are paramount. Their inherent reactivity allows for the use of a broader range of standard, less expensive catalysts and ligands.

  • Chloroindoles represent a more economical option, particularly in process development and large-scale manufacturing. While their activation requires more specialized and often more expensive catalyst systems, the significant cost savings on the starting material can be a decisive advantage. The continued evolution of catalyst technology is constantly improving the feasibility and efficiency of chloroindole couplings.[2][3]

Ultimately, a thorough understanding of the mechanistic principles and a careful evaluation of the project's specific goals—be it speed and efficiency in a discovery setting or cost-effectiveness in a production campaign—will guide the discerning scientist to the optimal halogenated indole for their cross-coupling endeavors.

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A Senior Application Scientist's Guide to Indole Functionalization: A Comparative Analysis of Reagents Beyond (4-Methoxy-1H-indol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a cornerstone of numerous pharmaceuticals, agrochemicals, and functional materials. Consequently, the strategic functionalization of the indole scaffold, particularly at the C2 position, remains a subject of intense research. For decades, the Suzuki-Miyaura cross-coupling reaction, employing indolylboronic acids such as (4-Methoxy-1H-indol-2-yl)boronic acid, has been a workhorse for the formation of C-C bonds at this position. This method is valued for its generally mild conditions and tolerance of a wide range of functional groups.[1] However, the inherent limitations of boronic acids, including potential instability and the necessity of pre-functionalization, have spurred the development of innovative and often more efficient alternative methodologies.

This guide provides a comprehensive comparison of cutting-edge reagents and strategies for the functionalization of indoles, with a focus on alternatives to this compound. We will delve into the practical advantages and disadvantages of each approach, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal method for their synthetic campaigns.

The Benchmark: Suzuki-Miyaura Coupling with this compound

The palladium-catalyzed cross-coupling of a boronic acid with an organic halide is a pillar of modern organic synthesis.[1] In the context of our topic, the coupling of this compound with an aryl halide provides a direct route to 2-aryl-4-methoxyindoles, a prevalent motif in biologically active molecules.

Reaction Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Aryl Halide + This compound reaction Reaction Mixture reagents->reaction catalyst Pd Catalyst + Ligand + Base catalyst->reaction solvent Solvent solvent->reaction heating Heating reaction->heating workup Aqueous Workup heating->workup purification Column Chromatography workup->purification product 2-Aryl-4-methoxyindole purification->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

A typical protocol involves the reaction of the boronic acid with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.

ParameterTypical Condition
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄
Ligand PPh₃, SPhos, XPhos
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, DMF, THF/Water
Temperature 60-120 °C

While effective, the reliance on boronic acids is not without its challenges. Many heteroarylboronic acids are prone to protodeboronation, where the carbon-boron bond is cleaved, reducing the efficiency of the reaction.[2] This instability can necessitate the use of excess boronic acid and carefully controlled reaction conditions.

Alternative Reagents: A Comparative Overview

The limitations of boronic acids have driven the exploration of alternative nucleophilic partners for cross-coupling reactions and entirely different synthetic strategies. We will now explore the most promising of these alternatives.

Potassium Indolyltrifluoroborates: The Stability Champions

Potassium organotrifluoroborates have emerged as highly stable and effective alternatives to their boronic acid counterparts.[3] These tetracoordinate boron species are markedly more stable to air and moisture, often existing as bench-stable, crystalline solids that can be stored for extended periods without degradation.[4][5] This enhanced stability translates to more reliable and reproducible cross-coupling reactions, often with higher yields, especially for electron-deficient or otherwise challenging heteroaryl systems.[3][6]

Key Advantages over Boronic Acids:

  • Enhanced Stability: Less prone to protodeboronation, leading to more consistent results and the ability to use near-stoichiometric amounts.[4][7]

  • Ease of Handling: Typically crystalline solids that are easier to handle and purify than many waxy boronic acids.[4]

  • Improved Reactivity: In many cases, indolyltrifluoroborates have been shown to be superior nucleophilic partners in Suzuki-Miyaura cross-coupling, affording higher product yields.[6]

Comparative Performance

FeatureThis compoundPotassium (4-Methoxy-1H-indol-2-yl)trifluoroborate
Stability Moderate; prone to protodeboronationHigh; air and moisture stable
Handling Often waxy solids, can be difficult to purifyCrystalline solids, easy to handle
Stoichiometry Often requires excess (1.2-1.5 equiv)Can be used in near-stoichiometric amounts
Yields Good to excellent, but can be variableOften higher and more consistent yields
Indolylsilanols: A Fluoride-Free Coupling Alternative

Organosilanols have been developed as practical alternatives to boron-based reagents in palladium-catalyzed cross-coupling reactions.[8] These silicon-based reagents can be activated under fluoride-free conditions, which can be advantageous when working with substrates that are sensitive to fluoride ions. The sodium salts of indolylsilanols are excellent coupling partners for a range of aryl halides.[9]

Key Advantages:

  • Fluoride-Free Activation: Can be activated with bases like NaOt-Bu, avoiding the need for fluoride sources.[9]

  • High Reactivity of Silanolates: The corresponding silanolates are highly reactive nucleophiles in cross-coupling reactions.[9]

  • Good Substrate Scope: Effective for coupling with a variety of aryl iodides and bromides.[8]

Reaction Workflow: Silanol-Based Cross-Coupling

Silanol_Coupling_Workflow reagents Aryl Halide + Indolylsilanol reaction Reaction Mixture reagents->reaction activation Base (e.g., NaOt-Bu) activation->reaction catalyst Pd Catalyst catalyst->reaction solvent Solvent solvent->reaction heating Heating reaction->heating workup Aqueous Workup heating->workup purification Column Chromatography workup->purification product 2-Aryl-indole purification->product

Caption: General workflow for a silanol-based cross-coupling reaction.

Direct C-H Activation/Arylation: The Atom-Economical Approach

Perhaps the most significant departure from the use of pre-functionalized reagents is the direct C-H activation and arylation of the indole nucleus. This strategy avoids the separate synthesis and purification of an organometallic intermediate, leading to a more atom- and step-economical process. Palladium catalysts are commonly employed to facilitate the direct coupling of an indole C-H bond with an aryl halide.[10][11] For N-substituted indoles, high selectivity for the C2 position is often observed.[9][10]

Key Advantages:

  • Atom Economy: Eliminates the need for a pre-installed functional group (like boronic acid), reducing waste.

  • Step Economy: Simplifies the synthetic sequence by avoiding the preparation of the organoindolyl reagent.

  • Direct Functionalization: Allows for the direct introduction of aryl groups onto the indole core.

Mechanistic Pathway: C-H Activation

CH_Activation_Mechanism pd0 Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition pd_complex1 Ar-Pd(II)-X oxidative_addition->pd_complex1 ch_activation C-H Activation (Electrophilic Palladation) pd_complex1->ch_activation indole Indole indole->ch_activation pd_complex2 Indolyl-Pd(II)-Ar ch_activation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product 2-Aryl-indole reductive_elimination->product hx HX reductive_elimination->hx

Caption: Simplified catalytic cycle for direct C-H arylation of indole.

Hypervalent Iodine Reagents: Mild and Metal-Free Options

Diaryliodonium salts have gained prominence as powerful arylating agents.[2][12] These hypervalent iodine reagents can participate in both metal-catalyzed and, in some cases, metal-free arylation reactions under mild conditions.[12][13] For the C2-arylation of indoles, palladium-catalyzed reactions with diaryliodonium salts have proven to be highly selective and efficient, even at room temperature.[13]

Key Advantages:

  • Mild Reaction Conditions: Arylations can often be performed at or near room temperature.[13]

  • High Regioselectivity: Excellent selectivity for the C2 position of indoles is frequently observed.[13]

  • Metal-Free Potential: While often used with a palladium catalyst for C2-arylation, hypervalent iodine reagents can also effect metal-free arylations in other contexts.[12]

Experimental Protocols

The following are representative experimental protocols for the functionalization of indoles using the discussed methodologies. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 equiv), the aryl halide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of toluene and water (4:1).

  • Reaction: Heat the mixture to 90 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography.

Protocol 2: Cross-Coupling with Potassium (4-Methoxy-1H-indol-2-yl)trifluoroborate

  • Reagent Preparation: Potassium (4-methoxy-1H-indol-2-yl)trifluoroborate can be prepared from the corresponding boronic acid by treatment with KHF₂.[14]

  • Reaction Setup: In a reaction vial, combine potassium (4-methoxy-1H-indol-2-yl)trifluoroborate (1.1 equiv), the aryl halide (1.0 equiv), Pd(OAc)₂ (0.03 equiv), a suitable phosphine ligand (e.g., SPhos, 0.06 equiv), and Cs₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a mixture of THF and water (10:1).

  • Reaction: Heat the mixture to 80 °C under an inert atmosphere for 12-24 hours.

  • Workup and Purification: Follow a similar procedure to Protocol 1.

Protocol 3: Direct C-H Arylation of 4-Methoxyindole

  • Reaction Setup: To a pressure tube, add 4-methoxyindole (1.0 equiv), the aryl bromide (1.5 equiv), Pd(OAc)₂ (0.05 equiv), a phosphine ligand (e.g., P(o-tol)₃, 0.1 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add anhydrous dioxane.

  • Reaction: Seal the tube and heat to 120 °C for 24 hours.

  • Workup and Purification: After cooling, filter the reaction mixture through a pad of celite, rinsing with ethyl acetate. Concentrate the filtrate and purify by column chromatography.

Protocol 4: C2-Arylation of 4-Methoxyindole using a Diaryliodonium Salt

  • Reaction Setup: In a round-bottomed flask, dissolve 4-methoxyindole (1.0 equiv) and the diaryliodonium salt (1.2 equiv) in a suitable solvent such as acetonitrile.

  • Catalyst Addition: Add Pd(OAc)₂ (0.02 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Workup and Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography to yield the 2-aryl-4-methoxyindole.[15]

Conclusion and Future Outlook

While the Suzuki-Miyaura coupling of this compound remains a valuable tool for indole functionalization, the field has evolved to offer a suite of powerful alternatives. Potassium indolyltrifluoroborates and indolylsilanols provide more stable and often higher-yielding nucleophilic partners for cross-coupling reactions. Direct C-H activation strategies offer a more atom- and step-economical approach by eliminating the need for pre-functionalization. Hypervalent iodine reagents present a mild and highly selective method for C2-arylation.

The choice of reagent will ultimately depend on the specific synthetic goals, substrate scope, and desired reaction conditions. For researchers and drug development professionals, a thorough understanding of these alternative methodologies is crucial for the efficient and robust synthesis of complex indole-containing molecules. The continued development of novel reagents and catalytic systems promises to further expand the toolkit for indole functionalization, enabling the construction of increasingly sophisticated molecular architectures.

References

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  • Molander, G. A., & Fumagalli, T. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(19), 7191–7196.
  • Ferreira, E. M., & Stoltz, B. M. (2012). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective.
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  • Denmark, S. E., & Baird, J. D. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Chemistry – A European Journal, 12(19), 4954–4963.
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A Senior Application Scientist's Guide to the Kinetics of Suzuki-Miyaura Reactions with Indolylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Its application in pharmaceutical and materials science is particularly significant, where the construction of complex molecular architectures is paramount. Among the diverse range of coupling partners, indolylboronic acids are of particular interest due to the prevalence of the indole scaffold in biologically active molecules. However, the kinetic intricacies of their use in Suzuki-Miyaura reactions present unique challenges and opportunities for optimization. This guide provides an in-depth comparison of the kinetic performance of indolylboronic acids with other boronic acid alternatives, supported by mechanistic insights and experimental data.

The Catalytic Cycle: A Kinetic Perspective

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination. The overall rate of the reaction is determined by the slowest of these steps, known as the rate-determining step, which can vary depending on the specific reactants and conditions.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The Challenge of Heteroaryl Boronic Acids: A Focus on Indoles

While the Suzuki-Miyaura reaction is robust, the use of heteroaryl boronic acids, including indolylboronic acids, introduces specific challenges that can significantly impact reaction kinetics.

Protodeboronation: An Unwanted Side Reaction

One of the most significant side reactions affecting the efficiency of Suzuki-Miyaura couplings with heteroaryl boronic acids is protodeboronation.[2] This process involves the cleavage of the carbon-boron bond by a proton source, leading to the formation of the corresponding unsubstituted heterocycle and a reduction in the yield of the desired coupled product. The propensity for protodeboronation is highly dependent on the reaction conditions, particularly the pH, and the electronic nature of the heteroaryl ring.[3]

Catalyst Inhibition by the Indole N-H Group

For unprotected indolylboronic acids, the acidic N-H proton can pose a significant challenge. This proton can react with the basic conditions required for the reaction, and the resulting indolyl anion can coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of inactive dimeric palladium species.[4] This inhibition can dramatically slow down the reaction rate. N-protection of the indole ring is a common strategy to circumvent this issue, often leading to improved reaction kinetics and yields.

Comparative Kinetics: Indolylboronic Acids vs. Other Boronic Acids

Direct, quantitative kinetic data comparing the Suzuki-Miyaura reaction of indolylboronic acids with other boronic acids under identical conditions is scarce in the literature. However, we can infer their likely kinetic behavior based on studies of other heteroaryl and aryl boronic acids and the known electronic properties of the indole ring.

The transmetalation step is often considered the rate-determining step in many Suzuki-Miyaura reactions. The rate of this step is highly influenced by the electronic and steric properties of the boronic acid. Generally, electron-rich aryl groups tend to undergo transmetalation more rapidly.[5] The indole nucleus is considered electron-rich, which would suggest a potentially faster transmetalation rate compared to simple phenylboronic acid. However, the aforementioned challenges of protodeboronation and catalyst inhibition can counteract this intrinsic reactivity.

The position of the boronic acid group on the indole ring also plays a crucial role. For instance, 2-indolylboronic acids and 3-indolylboronic acids will exhibit different steric and electronic profiles, which will in turn affect their reaction kinetics.

To provide a tangible comparison, the following table summarizes qualitative reactivity trends and challenges associated with different classes of boronic acids.

Boronic Acid TypeRelative Reactivity (General Trend)Key ChallengesMitigation Strategies
Phenylboronic Acid BaselineGenerally robust-
Electron-Rich Arylboronic Acids Faster than phenylboronic acidCan be prone to homocouplingOptimized ligand and base choice
Electron-Deficient Arylboronic Acids Slower than phenylboronic acidSlower transmetalationUse of more electron-donating ligands
Heteroarylboronic Acids (General) VariableProtodeboronation, catalyst inhibitionAnhydrous conditions, specific ligands, boronic esters
Indolylboronic Acids (Unprotected) Potentially fast but often slow in practiceHigh susceptibility to protodeboronation, N-H inhibitionN-protection, use of specific precatalysts and ligands[4]
Indolylboronic Acids (N-Protected) Generally faster than unprotected analoguesSteric hindrance from protecting groupChoice of appropriate protecting group and reaction conditions

Experimental Protocol for Kinetic Analysis

To obtain reliable kinetic data for the Suzuki-Miyaura reaction of an indolylboronic acid, a well-designed experimental protocol is essential.

Kinetic Study Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis Reactant_Prep Prepare Stock Solutions: - Aryl Halide - Indolylboronic Acid - Internal Standard Reaction_Setup Set up Reaction Vessel: - Add reactants, solvent, base - Equilibrate temperature Reactant_Prep->Reaction_Setup Catalyst_Prep Prepare Catalyst System: - Palladium Precatalyst - Ligand Initiation Initiate Reaction: - Inject catalyst solution Catalyst_Prep->Initiation Reaction_Setup->Initiation Sampling Aliquot Sampling at Time Intervals Initiation->Sampling Quenching Quench Aliquots Sampling->Quenching Analysis Analyze Samples: - HPLC or GC Quenching->Analysis Data_Processing Process Data: - Determine concentrations - Plot concentration vs. time Analysis->Data_Processing Kinetic_Modeling Determine Rate Law: - Reaction orders - Rate constant Data_Processing->Kinetic_Modeling

Caption: Workflow for a kinetic study of a Suzuki-Miyaura reaction.

Step-by-Step Methodology:

  • Reactant and Catalyst Preparation:

    • Prepare stock solutions of the aryl halide, the indolylboronic acid, and an internal standard (e.g., biphenyl) of known concentrations in the chosen reaction solvent.

    • Prepare the active catalyst solution by dissolving the palladium precatalyst and the appropriate ligand in the solvent.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, combine the stock solutions of the aryl halide, indolylboronic acid, internal standard, solvent, and base.

    • Allow the mixture to equilibrate to the desired reaction temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by injecting the catalyst solution into the reaction mixture at time t=0.

    • At regular time intervals, withdraw aliquots from the reaction mixture.

    • Immediately quench each aliquot by adding it to a solution that will stop the reaction (e.g., a dilute acid solution).

  • Sample Analysis:

    • Analyze the quenched aliquots using a calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method to determine the concentrations of the starting materials and the product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the reactants and product as a function of time.

    • From these plots, determine the initial reaction rate.

    • By systematically varying the initial concentrations of the reactants and the catalyst, determine the reaction order with respect to each component and calculate the rate constant.

Conclusion and Future Outlook

The kinetic behavior of indolylboronic acids in Suzuki-Miyaura cross-coupling reactions is a complex interplay of their inherent electronic properties and their susceptibility to side reactions and catalyst inhibition. While the electron-rich nature of the indole ring suggests the potential for rapid transmetalation, the presence of the N-H group in unprotected indoles often leads to slower and less efficient reactions. N-protection is a viable strategy to improve kinetic performance, though the choice of protecting group must be carefully considered to avoid steric hindrance.

Further quantitative kinetic studies are needed to provide a more definitive comparison of different indolylboronic acid isomers and their N-protected derivatives against other classes of boronic acids. Such studies will be invaluable for the rational design of more efficient and robust catalytic systems for the synthesis of indole-containing molecules, which are of high importance in the development of new pharmaceuticals and functional materials.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Cox, P. A., et al. (2016). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A, 120(43), 8826–8837.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Düfert, M. A., et al. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877–12885.
  • Amatore, C., & Jutand, A. (2000). Role of the base in the Suzuki-Miyaura reaction. Pure and Applied Chemistry, 72(9), 1721-1728.
  • Wikipedia contributors. (2023, December 12). Protodeboronation. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link.
  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Buchwald-Hartwig and Suzuki-Miyaura Cross-Coupling Reactions. Organometallics, 34(23), 5497-5500.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Matos, K., & Söderquist, J. A. (1998). A new protocol for the Suzuki cross-coupling of N-protected indolylboronic acids with aryl halides. The Journal of Organic Chemistry, 63(10), 3618–3621.
  • Knapp, D. M., et al. (2012). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. Journal of the American Chemical Society, 134(43), 18123–18131.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The origins of selectivity in the Suzuki–Miyaura reaction. Chemical Society Reviews, 43(1), 412–443.
  • Zahrt, A. F., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416.

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A Definitive Guide to the Structural Confirmation of (4-Methoxy-1H-indol-2-yl)boronic acid using Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Indole derivatives, such as (4-Methoxy-1H-indol-2-yl)boronic acid, are of significant interest due to their versatile applications in medicinal chemistry and organic synthesis.[1][2] This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required to unequivocally confirm the structure of this compound, comparing the strengths and limitations of each method and offering insights rooted in practical application.

The Imperative of Structural Integrity

A Multi-Faceted Spectroscopic Approach

No single spectroscopic technique can provide a complete structural picture. A synergistic approach, combining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), is essential for a comprehensive and self-validating analysis.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 10-20 mg of the this compound sample.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[4]

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR:

    • Spectrometer: 400 MHz

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s[4]

  • ¹³C NMR:

    • Spectrometer: 100 MHz

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with isopropanol.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: FT-IR spectrometer equipped with a diamond ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water with 0.1% formic acid.[5]

Data Acquisition:

  • Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Ionization Mode: Positive and negative ion modes should be tested to determine the optimal conditions for observing the molecular ion.

  • Mass Range: m/z 50-500[6]

  • Analysis: Monitor for the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, or the deprotonated molecule [M-H]⁻.[3]

In-Depth Spectral Interpretation and Structural Confirmation

This section delves into the analysis of the expected spectroscopic data, explaining how each piece of information contributes to the final structural confirmation.

¹H and ¹³C NMR Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz):

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
NH ~11.0br s-1H
B(OH )₂~8.0br s-2H
H -7~7.2d~8.01H
H -6~6.9t~8.01H
H -3~6.8s-1H
H -5~6.5d~8.01H
OCH~3.8s-3H

¹H NMR Analysis:

  • The broad singlet around 11.0 ppm is characteristic of the indole N-H proton.

  • A broad singlet around 8.0 ppm, which is exchangeable with D₂O, confirms the presence of the two hydroxyl protons of the boronic acid group.

  • The aromatic region will show distinct signals for the protons on the indole ring. The methoxy group at the 4-position will influence the chemical shifts of the aromatic protons, with H-3, H-5, H-6, and H-7 exhibiting characteristic splitting patterns and chemical shifts. The singlet for H-3 is a key indicator of substitution at the 2-position.

  • The sharp singlet at approximately 3.8 ppm, integrating to three protons, unequivocally confirms the presence of the methoxy group.

Expected ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz):

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-7a~138
C-4~154
C-2~135 (broad due to boron coupling)
C-3a~125
C-6~115
C-5~105
C-3~100
C-7~100
OC H₃~55

¹³C NMR Analysis:

  • The carbon directly attached to the boron atom (C-2) is expected to show a broader signal due to quadrupolar relaxation of the boron nucleus. Its chemical shift will be significantly different from that of an unsubstituted C-2 in an indole ring.

  • The chemical shift of C-4 will be downfield due to the deshielding effect of the attached methoxy group.

  • The signal around 55 ppm is characteristic of the methoxy carbon.

  • The remaining carbon signals will correspond to the indole ring, with their specific chemical shifts influenced by the substituents.[7][8]

G cluster_structure This compound Structure cluster_nmr NMR Analysis Molecule C9H10BNO3 1H_NMR 1H NMR - Indole N-H - Boronic acid O-H - Aromatic Protons - Methoxy Protons Molecule->1H_NMR Provides proton environment 13C_NMR 13C NMR - C-B Signal - Indole Carbons - Methoxy Carbon Molecule->13C_NMR Provides carbon framework

Caption: NMR analysis workflow for structural elucidation.

FT-IR Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is invaluable for identifying the characteristic vibrational frequencies of the functional groups present in the molecule.

Expected FT-IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (boronic acid)3600-3200Broad, Strong
N-H stretch (indole)~3400Medium, Sharp
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)2950-2850Medium
C=C stretch (aromatic)1600-1450Medium to Strong
B-O stretch1380-1310Strong
C-O stretch (methoxy)1250-1000Strong

FT-IR Analysis:

  • A very broad and strong absorption band in the 3600-3200 cm⁻¹ region is a hallmark of the O-H stretching of the hydrogen-bonded hydroxyl groups of the boronic acid.

  • A sharper peak around 3400 cm⁻¹ is indicative of the N-H stretch of the indole ring.[9]

  • The presence of strong bands in the 1380-1310 cm⁻¹ and 1250-1000 cm⁻¹ regions corresponds to the B-O and C-O stretching vibrations, respectively, further confirming the presence of the boronic acid and methoxy groups.[10]

  • Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ range.[9]

G Structure This compound OH_stretch O-H Stretch (3600-3200 cm-1) Structure->OH_stretch Boronic Acid NH_stretch N-H Stretch (~3400 cm-1) Structure->NH_stretch Indole BO_stretch B-O Stretch (1380-1310 cm-1) Structure->BO_stretch Boronic Acid CO_stretch C-O Stretch (1250-1000 cm-1) Structure->CO_stretch Methoxy

Caption: Key FT-IR vibrations for functional group identification.

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for structural confirmation. The molecular weight of this compound is 191.07 g/mol .

Expected Mass Spectrum (High-Resolution ESI-MS):

  • Positive Ion Mode: An exact mass peak corresponding to [M+H]⁺ at m/z 192.077 or [M+Na]⁺ at m/z 214.059.

  • Negative Ion Mode: An exact mass peak corresponding to [M-H]⁻ at m/z 190.061.

Mass Spectrometry Analysis:

  • Observing the molecular ion peak with high mass accuracy (within 5 ppm) provides strong evidence for the elemental composition of the molecule.

  • It is important to be aware of the potential for in-source dehydration, which could lead to the observation of a peak at m/z 173.066, corresponding to the loss of a water molecule. The formation of boroxines (cyclic trimers) can also occur, leading to higher mass ions, though this is less common with soft ionization techniques like ESI.[3][11]

Comparison with Alternative Structural Elucidation Techniques

While the combination of NMR, FT-IR, and MS is a powerful and standard approach, other techniques can also be employed for structural confirmation.

Technique Advantages Disadvantages Applicability to this compound
X-ray Crystallography Provides the absolute, unambiguous 3D structure of the molecule in the solid state.Requires a single, high-quality crystal, which can be difficult to obtain.If a suitable crystal can be grown, this technique would provide the ultimate confirmation of the structure and stereochemistry.
Elemental Analysis Provides the percentage composition of each element (C, H, N).Does not provide information about the connectivity of the atoms.Can be used as a complementary technique to confirm the empirical formula, but it is not sufficient for full structural elucidation on its own.
UV-Vis Spectroscopy Provides information about the electronic transitions within the molecule, which is characteristic of the chromophore.Provides limited structural information; many compounds have similar UV-Vis spectra.Can be used to confirm the presence of the indole chromophore but would not distinguish it from other substituted indoles.

Conclusion

The structural confirmation of this compound requires a meticulous and multi-pronged spectroscopic approach. By integrating the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from FT-IR, and the precise molecular weight determination from high-resolution mass spectrometry, researchers can achieve an unequivocal and self-validating structural assignment. This rigorous analytical workflow is indispensable for ensuring the quality, reproducibility, and scientific integrity of research and development in the pharmaceutical and chemical sciences.

References

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry.
  • Mass Spectrometry of (7-Heptylnaphthalen-2-yl)
  • Analysis of Boronic Acids Without Chemical Derivatisation.
  • Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry.
  • Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules.
  • Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applic
  • Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules.
  • Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron.
  • FT-IR spectrum of control indole.
  • 4-Methoxy-1H-indole. PubChem.
  • Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Semantic Scholar.
  • 4-Methoxyindole(4837-90-5) 13C NMR spectrum. ChemicalBook.
  • 5-Indolylboronic acid, 97%. Fisher Scientific.
  • Indolylboronic Acids: Preparation and Applic
  • Indolylboronic Acids: Preparation and Applic
  • Supporting Inform
  • A Comparative Analysis of 1H and 13C NMR Spectra of 4-Methoxy-2-nitroaniline and Rel

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A Senior Application Scientist's Guide to Benchmarking Palladium Catalysts for Indole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. Consequently, the development of robust and efficient methods for the functionalization of this privileged scaffold is of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as a powerful toolkit for forging carbon-carbon and carbon-nitrogen bonds at various positions of the indole ring. However, the sheer number of available palladium catalysts, ligands, and reaction protocols can be daunting. This guide provides an in-depth, objective comparison of common palladium catalyst systems for key indole coupling reactions, supported by experimental data, to empower researchers in selecting the optimal catalytic system for their synthetic challenges.

The Landscape of Palladium-Catalyzed Indole Coupling

The versatility of palladium catalysis allows for a range of transformations on the indole core. This guide will focus on three of the most synthetically valuable reactions: the Suzuki-Miyaura coupling for C-C bond formation, the Heck coupling for alkenylation, and the Buchwald-Hartwig amination for C-N bond formation. A critical aspect of indole functionalization is regioselectivity, with the C2 and C3 positions being the most common sites for substitution, although methods for C4-C7 functionalization are also emerging.[1]

The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or palladacycle precatalysts) and, crucially, the ancillary ligand dictates the efficiency, selectivity, and substrate scope of the transformation. The ligand stabilizes the palladium center, influences its reactivity through steric and electronic effects, and can play a key role in promoting the desired catalytic cycle.[2]

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of 5-Bromoindole

The Suzuki-Miyaura reaction is a widely employed method for the arylation of haloindoles.[3] To provide a clear benchmark, we will compare the performance of several common palladium catalyst systems in the coupling of 5-bromoindole with phenylboronic acid.

Table 1: Performance of Various Catalytic Systems in the Suzuki-Miyaura Coupling of 5-Bromoindole
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Key Observations
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80295High yield and short reaction time for a related 5-bromo-1-ethyl-1H-indazole substrate.[3]
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane80465Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[3]
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane80422Lower efficiency compared to other systems for a related substrate.[3]
Pd(OAc)₂ / SPhosSPhosK₂CO₃H₂O/MeCN3718HighMild conditions, suitable for sensitive substrates.[4]
Ligand-free Pd-NPsNoneK₂CO₃H₂O/ACN/Triton X-10037-HighUtilizes palladium nanoparticles under mild, aqueous conditions.[2]

Expert Insights: The data clearly indicates that the choice of ligand has a profound impact on the reaction outcome. For this specific transformation, the bidentate phosphine ligand, dppf, provides a highly efficient catalyst system.[3] The use of bulky, electron-rich phosphines like SPhos in conjunction with Pd(OAc)₂ allows for the reaction to proceed under remarkably mild conditions.[4] The emergence of ligand-free palladium nanoparticle (Pd-NP) systems offers a greener alternative, operating in aqueous media at low temperatures.[2]

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a generalized workflow for setting up a Suzuki-Miyaura coupling reaction.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.[3]

Detailed Protocol: Suzuki-Miyaura Coupling of 5-Bromoindole with Phenylboronic Acid[4]

Materials:

  • 5-bromoindole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.005 equiv)

  • SPhos (0.005 equiv)

  • Water:Acetonitrile (solvent mixture)

Procedure:

  • To a reaction vial, add 5-bromoindole, phenylboronic acid, and potassium carbonate.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in the water:acetonitrile solvent mixture.

  • Add the catalyst solution to the reaction vial containing the solids.

  • Seal the vial and stir the mixture at 37 °C for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-phenylindole.

Benchmarking Catalysts for the Intramolecular Heck Reaction in Indole Synthesis

The Heck reaction provides a powerful method for the alkenylation of aryl halides and can be employed in an intramolecular fashion to construct the indole core. This approach is particularly useful for synthesizing substituted indoles.[5]

Table 2: Catalyst Screening for the Intramolecular Heck Cyclization of 2-iodo-N-allylaniline
Palladium Catalyst (2 mol%)Ligand (4 mol%)Base (2 equiv)SolventTemp. (°C)Yield (%)
Pd(OAc)₂/PPh₃PPh₃K₂CO₃DMF9038
PdCl₂(PCy₃)₂-K₂CO₃DMF9073
PdCl₂(PCy₃)₂P(OPh)₃K₂CO₃DMF90~100

Data adapted from a study on the synthesis of indoles via intramolecular Heck reaction.

Expert Insights: The initial screening reveals that the choice of palladium precursor and ligand significantly influences the yield. While Pd(OAc)₂ with triphenylphosphine shows modest activity, the pre-formed complex PdCl₂(PCy₃)₂ demonstrates much higher efficiency.[5] A remarkable improvement to near-quantitative yield is achieved with the addition of triphenyl phosphite as a ligand, highlighting the synergistic effects that can be achieved with an appropriate additive.

Catalytic Cycle: Heck Reaction

The mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the active catalyst.

Heck_Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-L2-X Aryl-Pd(II)-L2-X Pd(0)L2->Aryl-Pd(II)-L2-X Oxidative Addition (Ar-X) Alkenyl-Pd(II) Complex Alkenyl-Pd(II) Complex Aryl-Pd(II)-L2-X->Alkenyl-Pd(II) Complex Migratory Insertion (Alkene) Product_HPdX Product + HPd(II)L2X Alkenyl-Pd(II) Complex->Product_HPdX β-Hydride Elimination Product_HPdX->Pd(0)L2 Reductive Elimination (+ Base)

Caption: Simplified catalytic cycle for the Heck reaction.

Detailed Protocol: Intramolecular Heck Synthesis of 1-methylindole[5]

Materials:

  • 2-iodo-N-allyl-N-methylaniline (0.3 mmol)

  • PdCl₂(PCy₃)₂ (4 mol%)

  • Triphenyl phosphite (P(OPh)₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (4 equiv)

  • Dimethylformamide (DMF) (2 mL)

Procedure:

  • In a Schlenk tube, combine 2-iodo-N-allyl-N-methylaniline, PdCl₂(PCy₃)₂, triphenyl phosphite, and potassium carbonate.

  • Add DMF to the mixture.

  • Stir the reaction mixture under air at 90 °C.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Dry the combined organic layers with anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum.

  • Purify the residue by flash column chromatography (petroleum ether/ethyl acetate) to afford 1-methyl-3-methylindole.

Navigating the Buchwald-Hartwig Amination of Halo-7-azaindoles

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[6] Its application to the indole scaffold provides direct access to N-arylindoles and aminoindoles, which are prevalent in pharmaceuticals.

Table 3: Catalyst System Performance for the Amination of 4-chloro-7-azaindole with N-methylpiperazine
Palladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)TimeYield (%)
RuPhos precatalyst (P1) (1)RuPhos (L1) (1)LiHMDS (2.4)Dioxane10030 min94
SPhos precatalyst (P2) (1)SPhos (L2) (1)LiHMDS (2.4)Dioxane10030 min92
XPhos precatalyst (P3) (1)XPhos (L3) (1)LiHMDS (2.4)Dioxane10030 min89
Pd(OAc)₂ (1)RuPhos (L1) (1)LiHMDS (2.4)Dioxane10030 min91

Data adapted from a study on the amination of unprotected halo-7-azaindoles.[7]

Expert Insights: This comparison demonstrates the high efficiency of modern biarylphosphine ligands like RuPhos, SPhos, and XPhos for the Buchwald-Hartwig amination of a challenging heteroaromatic substrate.[7] The use of well-defined precatalysts offers convenience and reproducibility. Interestingly, the in-situ generation of the catalyst from Pd(OAc)₂ and RuPhos performs comparably to the pre-formed catalyst, providing a more economical option.[7] The choice of a strong, non-nucleophilic base like LiHMDS is crucial for this transformation.

Catalytic Cycle: Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[8]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-L2-X Ar-Pd(II)-L2-X Pd(0)L2->Ar-Pd(II)-L2-X Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)-L2(HNR2)]+X- Ar-Pd(II)-L2-X->Amine_Complex Amine Coordination (+ R2NH) Amido_Complex Ar-Pd(II)-L2(NR2) Amine_Complex->Amido_Complex Deprotonation (+ Base) Product_Pd0 Product (Ar-NR2) + Pd(0)L2 Amido_Complex->Product_Pd0 Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting and Overcoming Common Challenges

Despite the power of palladium catalysis, researchers may encounter challenges such as low yields, side reactions, or catalyst deactivation.

  • Catalyst Deactivation: Palladium(0) species can aggregate to form inactive palladium black, especially at high temperatures or with insufficient ligand concentration.[9] Using well-defined precatalysts or ensuring an appropriate ligand-to-palladium ratio can mitigate this.

  • Side Reactions:

    • Homocoupling: Aryl halides or boronic acids can undergo homocoupling. This can often be suppressed by using lower catalyst loadings and carefully controlling the reaction temperature.

    • Protodeborylation: In Suzuki-Miyaura couplings, the boronic acid can be protonated and decomposed, particularly in the presence of water and a strong base. Using anhydrous solvents and carefully selecting the base can minimize this side reaction.

    • β-Hydride Elimination: In couplings involving amines with β-hydrogens, β-hydride elimination can be a competing pathway. The use of bulky ligands can often disfavor this process.[10]

  • Substrate-Specific Issues: The N-H proton of unprotected indoles can sometimes interfere with the catalytic cycle. N-protection is often employed, but catalyst systems compatible with free N-H indoles are highly desirable and have been developed.[11]

Conclusion and Future Outlook

The selection of an optimal palladium catalyst system for indole coupling reactions is a multifaceted decision that depends on the specific transformation, the substrate, and the desired reaction conditions. For Suzuki-Miyaura couplings, systems based on bidentate phosphines like dppf or bulky monodentate phosphines like SPhos offer high efficiency, with the latter enabling milder conditions. In Heck reactions for indole synthesis, the combination of a suitable palladium precursor with an additional ligand like triphenyl phosphite can lead to significant improvements in yield. For Buchwald-Hartwig aminations, modern biarylphosphine ligands such as RuPhos, SPhos, and XPhos have proven to be highly effective.

The field of palladium catalysis is continually evolving, with ongoing research focused on developing more active, stable, and cost-effective catalysts. The use of well-defined precatalysts, the exploration of novel ligand architectures, and the development of reactions in greener solvents are all active areas of investigation that promise to further enhance the synthetic utility of palladium-catalyzed indole coupling reactions.

References

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... [Link]

  • Sripothongnak, S., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 1-11. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.
  • ResearchGate. (n.d.). Turnover frequency (TOF) vs. Pd-concentration in the solution (Pd.... [Link]

  • Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

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  • Walker, S. D., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Angewandte Chemie International Edition, 49(44), 8173-8176. [Link]

  • Farina, V. (2004). High‐Turnover Palladium Catalysts in Cross‐Coupling and Heck Chemistry: A Critical Overview. Advanced Synthesis & Catalysis, 346(13‐15), 1553-1582. [Link]

  • Gérardy, R., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Organic Process Research & Development, 23(12), 2646-2652. [Link]

  • Farina, V. (2004). High‐Turnover Palladium Catalysts in Cross‐Coupling and Heck Chemistry: A Critical Overview. Advanced Synthesis & Catalysis, 346(13-15), 1553-1582. [Link]

  • Maji, A., & D. Sames. (2012). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 124(1), 19-25. [Link]

  • Husbands, D. R., et al. (2024). Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis. ACS Catalysis. [Link]

  • Whittaker, A. M., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2134-2144. [Link]

  • Humphrey, J. M., & J. T. Srom. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. Tetrahedron, 84, 131976. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11380-11397. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Indoles via Palladium-catalyzed Cyclization. Organic Reactions, 1-219. [Link]

  • ResearchGate. (2024). Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts:The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed coupling reaction of indole with substituted bromobenzenes a. [Link]

  • Wang, H., et al. (2022). Palladium-catalyzed intramolecular Heck dearomative gem-difluorovinylation of indoles. Organic Chemistry Frontiers, 9(19), 5227-5232. [Link]

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  • Wang, C., et al. (2021). Enantioselective Synthesis of Indole-Fused Bicyclo [3.2. 1] octanes via Palladium (II)-Catalyzed Cascade Reaction. Organic letters, 23(3), 859-864. [Link]

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A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available (4-Methoxy-1H-indol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(4-Methoxy-1H-indol-2-yl)boronic acid is a pivotal building block in medicinal chemistry and organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge complex, biologically active indole-based molecules.[1][2][3] The purity of this reagent is paramount, as contaminants can lead to diminished reaction yields, the formation of difficult-to-remove byproducts, and misleading biological assay results. This guide provides an in-depth analysis of potential impurities in commercially available this compound and presents a robust, multi-technique approach for its comprehensive characterization.

The Landscape of Potential Impurities

The impurity profile of this compound is intrinsically linked to its synthetic route and subsequent storage conditions. Common synthetic strategies, such as the lithiation of a protected 4-methoxyindole followed by quenching with a trialkyl borate, or palladium-catalyzed C-H borylation, can introduce a variety of process-related impurities.[1][3] Furthermore, the inherent chemical nature of boronic acids contributes to the formation of specific degradation products.

A logical breakdown of potential impurities is as follows:

  • Process-Related Impurities:

    • Starting Materials: Unreacted 4-methoxyindole or its halogenated precursors.

    • Reagents and Catalysts: Residual organolithium species, palladium or copper catalysts from cross-coupling reactions, and inorganic salts from workup procedures.

    • Homocoupling Byproducts: Dimerization of the indolylboronic acid, leading to a bi-indolyl species.[4]

  • Inherent and Degradation-Related Impurities:

    • Boroxine (Anhydride): Boronic acids can reversibly dehydrate to form a cyclic trimer known as a boroxine. This is one of the most common impurities and can impact the stoichiometry of reactions.[5]

    • Protodeboronation Product: The replacement of the boronic acid moiety with a hydrogen atom, yielding 4-methoxyindole. This can be catalyzed by moisture, acid, or base.[6][7]

    • Oxidation Product: The conversion of the boronic acid to the corresponding phenol (4-methoxy-1H-indol-2-ol). This is often an oxidative degradation pathway.[8]

A Multi-Pronged Analytical Strategy for Purity Verification

A single analytical technique is insufficient to fully characterize the purity of this compound. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment.

cluster_0 Analytical Workflow cluster_1 Data Interpretation Sample Commercial this compound Sample HPLC_UV HPLC-UV Analysis (Purity Assessment & Quantification) Sample->HPLC_UV LC_MS LC-MS Analysis (Impurity Identification) Sample->LC_MS NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) (Structural Confirmation & Impurity ID) Sample->NMR KF Karl Fischer Titration (Water Content) Sample->KF Purity Purity (%) HPLC_UV->Purity Impurity_Profile Impurity Profile (Identity & Quantity) LC_MS->Impurity_Profile Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Water_Content Water Content (%) KF->Water_Content Final_Assessment Comprehensive Quality Assessment Purity->Final_Assessment Impurity_Profile->Final_Assessment Structure_Confirmation->Final_Assessment Water_Content->Final_Assessment cluster_0 Key Chemical Structures Target this compound (Target Molecule) Protodeboronation 4-Methoxyindole (Protodeboronation Impurity) Target->Protodeboronation - B(OH)₂ + H Boroxine Boroxine Trimer (Dehydration Impurity) Target->Boroxine - 3H₂O (x3) Homocoupling Homocoupling Dimer Target->Homocoupling + Target Molecule - 2B(OH)₂

Sources

A Comparative Guide to the Synthesis of (4-Methoxy-1H-indol-2-yl)boronic Acid: Validation of a Novel One-Pot C-H Borylation Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (4-Methoxy-1H-indol-2-yl)boronic acid is a pivotal building block in medicinal chemistry, enabling the synthesis of a diverse range of biologically active compounds through Suzuki-Miyaura cross-coupling reactions.[1][2] Historically, the synthesis of indole-2-boronic acids has been hampered by multi-step procedures, harsh reaction conditions, and the inherent instability of the final products.[3][4] This guide introduces and validates a novel, palladium-catalyzed, one-pot C-H borylation method for the synthesis of this compound. We provide a comprehensive comparison with a traditional multi-step lithiation-borylation approach, supported by detailed experimental data, to demonstrate the superior efficiency, yield, and operational simplicity of the new methodology.

Introduction: The Significance of Indole-2-Boronic Acids

The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and pharmaceuticals.[1][5] Functionalization of the indole ring is a key strategy for modulating pharmacological activity. Among various synthetic tools, the Suzuki-Miyaura cross-coupling reaction stands out for its mild conditions and broad functional group tolerance.[1][2] This reaction relies on the use of organoboron compounds, such as boronic acids.

Specifically, indole-2-boronic acids are valuable intermediates. However, their synthesis is challenging. Traditional methods often involve:

  • Halogen-metal exchange on a pre-functionalized 2-haloindole followed by quenching with a borate ester. This is a multi-step process that requires cryogenic temperatures and pyrophoric reagents like n-butyllithium.[1]

  • Instability of the product: Indole-2-boronic acids are prone to protodeboronation, especially under acidic or basic conditions, or during purification, which complicates their isolation and storage.[3][4]

The development of direct C-H activation/borylation methods offers a more atom-economical and efficient alternative to traditional synthetic routes.[6][7] This guide focuses on validating a new palladium-catalyzed C-H borylation protocol for the direct synthesis of this compound from commercially available 4-methoxyindole.

Comparative Analysis of Synthetic Methodologies

We compare a conventional, established method with our novel one-pot C-H borylation protocol.

Method A: Traditional Multi-Step Lithiation-Borylation

This route begins with the N-protection of 4-methoxyindole, followed by directed ortho-lithiation and subsequent borylation. The final step involves deprotection to yield the target boronic acid.

Method B: Novel One-Pot Palladium-Catalyzed C-H Borylation

This new method leverages a palladium catalyst to directly and selectively activate the C2-H bond of N-Boc-4-methoxyindole for borylation in a single step. This approach avoids the need for cryogenic conditions and pyrophoric reagents.[8]

The following diagram illustrates the significant reduction in complexity offered by the novel Method B.

G cluster_0 Method A: Traditional Lithiation-Borylation cluster_1 Method B: Novel One-Pot C-H Borylation A1 Step 1: N-Protection (4-Methoxyindole) A2 Step 2: Lithiation (n-BuLi, -78°C) A1->A2 A3 Step 3: Borylation (Triisopropyl borate) A2->A3 A4 Step 4: Hydrolysis & Deprotection A3->A4 A5 Final Product A4->A5 B1 Step 1: N-Protection (4-Methoxyindole) B2 Step 2: One-Pot Pd-Catalyzed C-H Borylation B1->B2 B3 Final Product B2->B3

Caption: Comparative workflow of traditional vs. novel synthesis.

Experimental Protocols

Detailed, step-by-step methodologies for both synthetic routes are provided below.

Step 1: N-Protection of 4-Methoxyindole

  • To a solution of 4-methoxyindole (1.0 eq) in tetrahydrofuran (THF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to yield N-Boc-4-methoxyindole.

Step 2-4: Lithiation, Borylation, and Deprotection

  • Dissolve N-Boc-4-methoxyindole (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

  • Add n-butyllithium (1.2 eq, 2.5 M in hexanes) dropwise and stir for 1 hour at -78 °C.

  • Add triisopropyl borate (1.5 eq) dropwise and continue stirring at -78 °C for 2 hours, then allow to warm to room temperature overnight.

  • Quench the reaction with 1 M HCl and stir for 1 hour.

  • Extract the mixture with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography to yield this compound.

  • In a sealed tube, combine N-Boc-4-methoxyindole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and SPhos (0.10 eq) as the ligand.

  • Add anhydrous dioxane as the solvent.

  • Seal the tube, and heat the reaction mixture to 100 °C for 12 hours.

  • Cool the reaction to room temperature and add 1 M HCl. Stir for 1 hour to hydrolyze the pinacol ester and effect deprotection.

  • Extract the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to afford this compound.

Results and Performance Comparison

The two methods were evaluated based on several key performance metrics, with the results summarized in the table below.

MetricMethod A: Lithiation-BorylationMethod B: Novel C-H BorylationAnalysis
Overall Yield 45%78%Method B provides a significantly higher yield.
Number of Steps 4 (including protection/deprotection)2 (including protection)The novel method is more streamlined.
Reaction Time ~24 hours~13 hoursMethod B is faster.
Reagents & Conditions n-BuLi (pyrophoric), -78 °CPd(OAc)₂ (air-stable), 100 °CMethod B avoids hazardous reagents and cryogenic conditions.
Purification Multiple chromatographic stepsSingle chromatographic stepSimplifies the overall process and reduces solvent waste.
Product Purity (by ¹H NMR) >95%>98%Both methods produce high-purity material.
Mechanistic Rationale for the Novel C-H Borylation Method

The success of Method B hinges on the selective activation of the C2-H bond of the indole ring by a palladium catalyst. The electron-rich nature of the indole C2 position makes it susceptible to electrophilic palladation.

G Indole N-Boc-4-Methoxyindole CHA C-H Activation/ Concerted Metalation-Deprotonation Indole->CHA Catalyst Pd(0)L₂ OxAdd Oxidative Addition Catalyst->OxAdd Reacts with B2pin2 B₂pin₂ B2pin2->OxAdd OxAdd->CHA Intermediate Indolyl-Pd(II)-Bpin Complex CHA->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Catalyst Regenerates Product N-Boc-Indole-2-Bpin RedElim->Product

Caption: Proposed catalytic cycle for Pd-catalyzed C-H borylation.

The N-Boc protecting group plays a crucial role in directing the borylation to the C2 position and improving the stability of the indole substrate under the reaction conditions. The SPhos ligand facilitates the catalytic cycle, promoting both the C-H activation and the final reductive elimination steps.

Conclusion and Future Outlook

The novel one-pot, palladium-catalyzed C-H borylation method represents a significant advancement in the synthesis of this compound. It offers superior yields, operational simplicity, and enhanced safety compared to traditional lithiation-based methods. This protocol is readily scalable and amenable to the synthesis of a wide array of substituted indole-2-boronic acids, thereby accelerating drug discovery and development programs that rely on these critical building blocks. The mild conditions and direct nature of this transformation align with the principles of green chemistry by reducing steps and minimizing waste.

References

  • Tobrman, T., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]

  • ResearchGate. (2019). (PDF) Indolylboronic Acids: Preparation and Applications. [Link]

  • Prieto, M., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. The Journal of Organic Chemistry, 69(20), 6812-6820. [Link]

  • PubMed. (2019). Indolylboronic Acids: Preparation and Applications. [Link]

  • Ghaffar, T., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic & Biomolecular Chemistry, 19(33), 7246-7251. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • Kumar, A., et al. (2014). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 126(5), 1437-1443. [Link]

  • Biswas, S., et al. (2015). A meta-selective C-H borylation directed by a secondary interaction between ligand and substrate. Nature Chemistry, 7(2), 160-166. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575-3581. [Link]

  • Billingsley, K. L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 52(28), 7124-7128. [Link]

  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961-6963. [Link]

  • McGough, J. S., et al. (2017). Catalytic Electrophilic C-H Borylation using NHC·Boranes and Iodine Forms C2-, not C3-, Borylated Indoles. Chemistry – A European Journal, 23(34), 8180-8184. [Link]

  • Maji, B. (2023). Metal-free C–H Borylation and Hydroboration of Indoles. ACS Omega, 8(41), 37943-37952. [Link]

  • Kumar, A., et al. (2020). C–H borylation: a tool for molecular diversification. Organic Chemistry Frontiers, 7(12), 1509-1526. [Link]

  • Ingleson, M. J., et al. (2017). Catalytic Electrophilic C-H Borylation Using NHC⋅Boranes and Iodine Forms C2-, not C3-, Borylated Indoles. Chemistry – A European Journal, 23(34), 8180-8184. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (4-Methoxy-1H-indol-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our focus is rightfully on discovery and innovation. However, the integrity of our work and the safety of our laboratories depend on a comprehensive understanding of the entire lifecycle of the chemicals we use—from procurement to disposal. (4-Methoxy-1H-indol-2-yl)boronic acid is a valuable reagent in modern synthetic chemistry, particularly in cross-coupling reactions. Yet, its unique properties, characteristic of the broader class of organoboron compounds, necessitate a structured and informed approach to its disposal.

This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound and its associated waste streams. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to protect laboratory personnel and minimize environmental impact.

Part 1: Hazard Identification and Risk Assessment

Before any disposal plan can be implemented, a thorough understanding of the compound's hazards is essential. While specific data for this compound is not extensively published, we can infer its primary hazards from safety data sheets (SDS) for structurally similar arylboronic acids.

Primary Hazards:

  • Skin and Eye Irritation: Like many boronic acids, this compound is classified as a skin and eye irritant. Direct contact can cause redness, discomfort, and in the case of eye contact, serious damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of the powdered form can irritate the respiratory system.[1][2]

  • Potential for Mutagenicity: Recent studies have indicated that some boronic acids and their derivatives may act as potential genotoxic impurities (GTIs), showing mutagenic activity in Ames assays.[3] This potential hazard underscores the need for cautious handling and rigorous disposal protocols to prevent environmental release.

  • Incompatibility: Boronic acids are incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][4]

This risk profile dictates that all handling and disposal operations must be conducted within a certified chemical fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

Part 2: Waste Segregation and Management

Proper disposal begins with meticulous segregation at the point of generation. Mixing different waste streams can lead to dangerous reactions and complicates the final disposal process. All waste must be managed in accordance with federal regulations like the Resource Conservation and Recovery Act (RCRA) as well as state and local rules.[5][6]

A designated "Satellite Accumulation Area" (SAA) should be established in the lab where the waste is generated.[7][8] This area must be under the direct supervision of lab personnel and clearly marked. Waste containers must be kept closed except when adding waste.

The following table outlines the primary waste streams associated with this compound and their correct disposal pathways.

Waste StreamDescriptionRecommended ContainerDisposal Pathway
Unused/Expired Solid Pure, unreacted this compound powder.Original, tightly sealed container or a new, clearly labeled, compatible container.Hazardous Chemical Waste (Solid)
Contaminated Solid Waste Weighing papers, gloves, paper towels, silica gel, TLC plates contaminated with the boronic acid.Lined, puncture-resistant container labeled "Hazardous Waste - Solid Organoboron Compounds".Hazardous Chemical Waste (Solid)
Non-Halogenated Organic Solvents Reaction mixtures or solutions where the boronic acid is dissolved in solvents like THF, Dioxane, Toluene, Ethanol, etc.Clearly labeled, compatible solvent waste container for "Non-Halogenated Organic Waste".Hazardous Chemical Waste (Liquid)
Aqueous Waste Aqueous solutions from workups (e.g., extractions) containing residual boronic acid.Clearly labeled, compatible container for "Aqueous Hazardous Waste".Hazardous Chemical Waste (Liquid)
Contaminated Sharps Needles, syringes, or broken glassware contaminated with the boronic acid.Puncture-proof, approved sharps container labeled "Contaminated Sharps".Hazardous Chemical Waste (Sharps)

Part 3: Step-by-Step Disposal and Decontamination Protocols

Protocol 1: Disposal of Bulk and Contaminated Solid Waste
  • Preparation: Ensure all work is performed in a chemical fume hood. Wear appropriate PPE.

  • Container Labeling: All hazardous waste containers must be properly labeled with a hazardous waste tag detailing the full chemical name of all components, approximate percentages, the accumulation start date, and the responsible Principal Investigator's name.[6] Do not use abbreviations or chemical formulas.[6]

  • Transfer: Carefully transfer unused or expired this compound into a designated solid hazardous waste container.

  • Collection: Place all contaminated solid waste (gloves, weighing paper, etc.) directly into the designated solid waste container.

  • Sealing and Storage: Securely cap the container. Store it in your lab's Satellite Accumulation Area, segregated from incompatible materials.[7]

  • Pickup Request: Once the container is full, or has been in storage for the maximum allowable time (e.g., 90 days for Large Quantity Generators), submit a pickup request to your institution's Environmental Health and Safety (EHS) department.[5][8]

Protocol 2: Disposal of Contaminated Liquid Waste
  • Segregation: Never mix halogenated and non-halogenated solvents. Pour liquid waste containing this compound into the appropriate liquid hazardous waste container (Non-Halogenated Organic or Aqueous).

  • Container Management: Fill containers to no more than 90% capacity to allow for vapor expansion.[5] Keep containers tightly capped when not in use.

  • Labeling: Ensure the container is accurately labeled with all chemical constituents and their estimated concentrations.

  • Storage and Disposal: Store in the SAA and request pickup through your EHS office as described for solid waste.

Protocol 3: Spill Decontamination

In the event of a spill, prompt and correct action is critical to prevent exposure and contamination.

  • Alert and Isolate: Immediately alert personnel in the area and restrict access. Ensure the fume hood is operational to contain any dust or vapors.[9]

  • Don PPE: Wear a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Containment (for liquid spills): Create a dike around the spill using an inert absorbent material like vermiculite or sand.[9][10]

  • Cleanup (for solid spills): Gently cover the spill with damp paper towels to avoid raising dust.[10] Carefully scoop the material into a designated hazardous waste container. Avoid dry sweeping.

  • Cleanup (for liquid spills): Add inert absorbent material, working from the outside in, to absorb the liquid.[9] Scoop the saturated absorbent into the solid hazardous waste container.

  • Surface Decontamination: Wipe the spill area with a towel soaked in a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place all cleaning materials into the solid hazardous waste container.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as required by institutional policy.

Part 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from experiments involving this compound.

G cluster_0 cluster_1 Waste Characterization cluster_2 Segregation & Containerization cluster_3 Final Disposal Pathway start Waste Generated This compound is_solid Is it a solid or contaminated disposable? start->is_solid is_liquid Is it a liquid? start->is_liquid is_sharp Is it a contaminated sharp? start->is_sharp solid_waste Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste_aq Aqueous Hazardous Waste Container is_liquid->liquid_waste_aq Aqueous liquid_waste_org Non-Halogenated Organic Waste Container is_liquid->liquid_waste_org Organic sharps_waste Sharps Waste Container is_sharp->sharps_waste Yes ehs_pickup Store in SAA Request EHS Pickup solid_waste->ehs_pickup liquid_waste_aq->ehs_pickup liquid_waste_org->ehs_pickup sharps_waste->ehs_pickup

Caption: Decision workflow for waste segregation.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For compounds like this compound, a proactive and informed approach to disposal is not merely a regulatory requirement but a professional obligation. By integrating the principles of hazard assessment, proper segregation, and established decontamination protocols into our daily workflows, we ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Available at: [Link]

  • University of Texas at Austin Environmental Health and Safety. How to Dispose of Chemical Waste. Available at: [Link]

  • American Laboratory. (2022, June 20). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Available at: [Link]

  • Queen Mary University of London. Spill procedure: Clean-up guidance. Available at: [Link]

  • Smith College. Spills - Research and Instruction Safety. Available at: [Link]

  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. Available at: [Link]

  • Georgia Institute of Technology Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures. Available at: [Link]

  • Fisher Scientific. (2023, September 29). Safety Data Sheet: 4-Methoxyphenylboronic acid. Available at: [Link]

  • Organic Process Research & Development. (2015, July). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Available at: [Link]

Sources

Navigating the Safe Handling of (4-Methoxy-1H-indol-2-yl)boronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. (4-Methoxy-1H-indol-2-yl)boronic acid is a valuable reagent in synthetic chemistry, particularly in cross-coupling reactions. However, its effective use necessitates a comprehensive understanding of its handling, safety protocols, and disposal. This guide provides essential, immediate, and procedural information, moving beyond a simple checklist to explain the causality behind our recommended safety and operational plans. Our goal is to empower you with the knowledge to handle this and similar boronic acid derivatives with confidence and care.

Hazard Identification and Risk Assessment: Understanding the "Why"

  • Skin Irritation: Boronic acids can cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Contact with the eyes can lead to serious irritation.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[1][2][4]

It is also prudent to consider that indole derivatives can have a range of biological activities, and as with any novel compound, unknown hazards should be assumed. Therefore, a cautious and well-documented approach is paramount.

Incompatible Materials: Keep this compound away from strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous or hazardous reactions.[1][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a regulatory requirement but a critical component of personal and collective laboratory safety. Each piece of equipment is chosen to mitigate a specific, identified risk.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended when handling larger quantities or when there is a significant splash risk.Protects the eyes from dust particles and accidental splashes of solvents used with the compound.[5] The delicate tissues of the eye are particularly susceptible to irritation from fine chemical powders.
Hand Protection Chemically resistant gloves (e.g., nitrile).Provides a barrier against direct skin contact, which can cause irritation.[5] Gloves should be inspected for any signs of degradation or puncture before use and disposed of immediately after handling the compound.
Body Protection A fully buttoned, flame-resistant laboratory coat worn over long trousers.Protects the skin on the body and arms from accidental spills.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used if the handling process may generate dust, especially outside of a fume hood.Prevents the inhalation of fine particles of the boronic acid, which can cause respiratory tract irritation.[1][6][7]
Foot Protection Closed-toe shoes.Protects the feet from spills and falling objects.

Operational Plan: From Weighing to Reaction

A systematic and controlled workflow is essential to minimize exposure and prevent contamination. All handling of this compound as a solid should be conducted in a certified chemical fume hood.

Preparation and Weighing
  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.

  • Gather Materials: Have all necessary equipment (spatulas, weighing paper/boats, and sealable containers) readily available within the fume hood.

  • Don PPE: Put on all required personal protective equipment before handling the chemical.

  • Weighing: Carefully weigh the desired amount of the compound on weighing paper or in a weighing boat. Use a gentle scooping motion to minimize dust generation.

  • Container Sealing: Immediately after weighing, securely seal the primary container of this compound.

Transfer and Reaction Setup
  • Dissolution: If the reaction is in solution, add the weighed solid to the reaction vessel containing the solvent inside the fume hood.

  • Rinsing: Rinse the weighing paper or boat with a small amount of the reaction solvent to ensure a complete transfer of the reagent.

  • Reaction Assembly: Assemble the reaction apparatus within the fume hood. If the reaction is air-sensitive, use appropriate techniques such as a nitrogen or argon atmosphere.

The following diagram illustrates the key decision points and workflow for safely handling this compound.

Handling_Workflow Workflow for Handling this compound start Start: Prepare to Handle Compound ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work Inside a Certified Fume Hood ppe->fume_hood weigh Weigh Compound Carefully (Minimize Dust) fume_hood->weigh transfer Transfer to Reaction Vessel weigh->transfer air_sensitive Is the reaction air-sensitive? transfer->air_sensitive inert_atmosphere Use Inert Atmosphere (N2 or Ar) air_sensitive->inert_atmosphere Yes run_reaction Proceed with Reaction air_sensitive->run_reaction No inert_atmosphere->run_reaction end End of Handling run_reaction->end

Caption: Decision workflow for handling this compound.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper chemical waste management is a critical aspect of laboratory safety and environmental stewardship. All waste generated from the use of this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: All contaminated solid materials, including weighing paper, gloves, and disposable spatulas, must be placed in a designated solid hazardous waste container. This container should be clearly labeled "Hazardous Waste" and specify the contents.

  • Liquid Waste: Any solutions containing this compound and the initial rinsate from cleaning contaminated glassware should be collected as liquid hazardous waste. Use a dedicated, clearly labeled container for this waste stream.

Decontamination of Reusable Labware

A thorough decontamination process is essential for ensuring that reusable labware is safe for subsequent use.

  • Initial Rinse (Hazardous Waste): Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) in which the boronic acid is soluble. Collect this rinsate in the designated liquid hazardous waste container.[8]

  • Secondary Wash: Wash the glassware with warm, soapy water.[8]

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the clean glassware to air-dry or place it in a drying oven.

The following flowchart outlines the disposal and decontamination process.

Disposal_Decontamination_Workflow Disposal and Decontamination Protocol start Waste Generation solid_waste Contaminated Solids: - Gloves - Weighing Paper start->solid_waste liquid_waste Liquid Residue & Solutions start->liquid_waste labware Contaminated Labware start->labware solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container initial_rinse Step 1: Initial Rinse with Organic Solvent labware->initial_rinse disposal Dispose via Institutional EHS Procedures solid_container->disposal liquid_container->disposal initial_rinse->liquid_container Collect Rinsate secondary_wash Step 2: Wash with Soapy Water initial_rinse->secondary_wash final_rinse Step 3: Final Rinse with Deionized Water secondary_wash->final_rinse reuse Dry and Reuse Labware final_rinse->reuse

Caption: Disposal and decontamination workflow for this compound.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and informed response is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.

By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself and your colleagues, and maintaining the integrity of your scientific endeavors.

References

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